molecular formula C36H36N2O8 B8023272 Tataramide B

Tataramide B

Cat. No.: B8023272
M. Wt: 624.7 g/mol
InChI Key: DROXVBRNXCRUHP-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Grossamide is a natural product found in Capsicum annuum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36N2O8/c1-44-30-21-25(8-13-29(30)41)34-33(36(43)38-18-16-23-5-11-27(40)12-6-23)28-19-24(20-31(45-2)35(28)46-34)7-14-32(42)37-17-15-22-3-9-26(39)10-4-22/h3-14,19-21,33-34,39-41H,15-18H2,1-2H3,(H,37,42)(H,38,43)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROXVBRNXCRUHP-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(C2C(=O)NCCC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)C=CC(=O)NCCC5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1OC(C2C(=O)NCCC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)/C=C/C(=O)NCCC5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Grossamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040370
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

80510-06-1
Record name GROSSAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Grossamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040370
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

174 - 175 °C
Record name Grossamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040370
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Tataramide B: An Obscure Natural Product from Datura stramonium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tataramide B is a naturally occurring compound reported to be isolated from the plant Datura stramonium Linn., a member of the Solanaceae family. Despite its listing in chemical supplier databases and a designated CAS number, detailed scientific literature regarding its isolation, structural elucidation, and biological activity is conspicuously absent from publicly accessible scientific journals and databases. This guide summarizes the currently available information on this compound and highlights the significant gaps in our understanding of this molecule.

Origin and Natural Source

The exclusive reported natural source of this compound is the plant Datura stramonium, commonly known as jimsonweed, devil's snare, or thorn apple[1]. This plant has a long history in traditional medicine and is known to produce a wide array of bioactive secondary metabolites, most notably tropane alkaloids and withanolides. However, this compound does not appear to be a major or well-studied constituent of this plant.

Chemical and Physical Properties

Information regarding the physicochemical properties of this compound is limited to what is provided by chemical suppliers. A summary of the available data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 187655-56-7ChemFaces, ChemFarm
Molecular Formula C₃₆H₃₆N₂O₈ChemFarm
Molecular Weight 624.69 g/mol ChemFarm
Physical Description PowderBioCrick
Purity >98% (as sold by suppliers)BioCrick, ChemFarm

Structural Information

A definitive, peer-reviewed structural elucidation of this compound, including detailed NMR and mass spectrometry data, is not available in the scientific literature. Chemical suppliers indicate that the structure is consistent with NMR data, but the primary data has not been published.

Biological Activity and Signaling Pathways

There is currently no published scientific literature detailing the biological activity of this compound. Consequently, no signaling pathways or mechanisms of action have been identified or proposed for this compound. The general phytochemical landscape of Datura stramonium is rich with compounds exhibiting anticholinergic, anti-inflammatory, and cytotoxic activities; however, any potential bioactivity of this compound remains uninvestigated.

Experimental Protocols

The lack of primary scientific literature on this compound means that there are no published experimental protocols for its isolation, purification, or characterization. For researchers interested in investigating this compound, a general workflow for the isolation of natural products from a plant source would need to be adapted and optimized. A logical workflow for such an endeavor is proposed in the diagram below.

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_characterization Structure Elucidation plant_material Dried and Powdered Datura stramonium Plant Material solvent_extraction Solvent Extraction (e.g., Methanol, Ethanol) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract liquid_liquid Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate, Water) crude_extract->liquid_liquid fractions Solvent Fractions liquid_liquid->fractions column_chromatography Column Chromatography (e.g., Silica Gel, Sephadex) fractions->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Isolated this compound hplc->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (HRMS, MS/MS) pure_compound->ms elucidated_structure Confirmed Structure

Figure 1: A generalized experimental workflow for the isolation and characterization of a natural product like this compound from a plant source.

Conclusion and Future Directions

This compound represents a significant knowledge gap in the phytochemistry of Datura stramonium. While its existence is suggested by its availability from commercial suppliers, the absence of a primary scientific publication means that its structure, biosynthesis, and biological functions remain unknown. This presents an opportunity for natural product researchers to conduct a thorough phytochemical investigation of Datura stramonium to isolate and definitively characterize this compound. Such a study would be the first step in exploring its potential as a novel bioactive compound and would provide the foundational data necessary for future research in pharmacology and drug development.

References

Unraveling the Biosynthesis of Tataramide B: A Hypothetical Pathway and Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, the specific biosynthetic pathway of Tataramide B in plants has not been elucidated in published scientific literature. This technical guide, therefore, presents a scientifically informed hypothetical pathway based on the established biosynthesis of structurally related lignan compounds. The experimental protocols described are general methodologies that would be applicable to the investigation of this proposed pathway.

Introduction

This compound is a lignan compound that has been isolated from plants such as Datura stramonium. Lignans are a large group of phenolic secondary metabolites in plants, derived from the oxidative dimerization of two phenylpropanoid units. They exhibit a wide range of biological activities and are of significant interest to researchers in drug development. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the discovery of novel derivatives with enhanced therapeutic properties. This guide provides a proposed biosynthetic route to this compound, details the key enzymatic steps, and outlines the experimental methodologies required to validate this hypothesis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the shikimate pathway , which provides the aromatic amino acid precursor, L-phenylalanine. This is followed by the phenylpropanoid pathway , which converts L-phenylalanine into monolignols, the building blocks of lignans. The final steps involve the stereospecific coupling of these monolignols and subsequent modifications to yield the this compound structure.

The Shikimate and Phenylpropanoid Pathways: Upstream Synthesis

The initial stages of the pathway are well-established and common to the biosynthesis of many plant secondary metabolites.[1][2][3][4][5][6][7][8]

  • Shikimate Pathway : This pathway converts primary metabolites phosphoenolpyruvate and erythrose-4-phosphate into chorismate.

  • Aromatic Amino Acid Synthesis : Chorismate is then converted to L-phenylalanine.

  • Phenylpropanoid Pathway : L-phenylalanine is the entry point into the phenylpropanoid pathway.

    • Phenylalanine ammonia-lyase (PAL) deaminates L-phenylalanine to cinnamic acid.

    • Cinnamate-4-hydroxylase (C4H) hydroxylates cinnamic acid to p-coumaric acid.

    • A series of subsequent hydroxylation, methylation, and reduction steps, catalyzed by enzymes such as 4-coumarate:CoA ligase (4CL) , caffeoyl-CoA O-methyltransferase (CCoAOMT) , ferulate-5-hydroxylase (F5H) , caffeic acid O-methyltransferase (COMT) , cinnamoyl-CoA reductase (CCR) , and cinnamyl alcohol dehydrogenase (CAD) , lead to the formation of monolignols, primarily coniferyl alcohol.[9][10]

Lignan Formation: Dimerization and Tailoring

The proposed pathway from coniferyl alcohol to this compound involves a series of specific enzymatic reactions.[11][12][13][14]

  • Oxidative Coupling : Two molecules of coniferyl alcohol undergo stereospecific oxidative coupling to form pinoresinol. This reaction is mediated by a laccase or peroxidase in conjunction with a dirigent protein (DP) , which controls the stereochemistry of the product.

  • Reduction Steps : Pinoresinol is then sequentially reduced.

    • Pinoresinol-lariciresinol reductase (PLR) reduces pinoresinol to lariciresinol and then to secoisolariciresinol.

  • Oxidation and Further Modifications : The central lignan scaffold is then further modified.

    • Secoisolariciresinol dehydrogenase (SIRD) oxidizes secoisolariciresinol to matairesinol.

    • From matairesinol, a series of uncharacterized enzymatic steps involving hydroxylations, methylations, and potentially rearrangements would be required to form the final this compound structure. The exact nature and order of these modifications remain to be elucidated.

Below is a diagram illustrating the proposed biosynthetic pathway.

Hypothetical_Tataramide_B_Pathway cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Biosynthesis Chorismate Chorismate L_Phenylalanine L-Phenylalanine Chorismate->L_Phenylalanine Chorismate mutase Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Coniferyl_Alcohol Coniferyl Alcohol p_Coumaric_Acid->Coniferyl_Alcohol Multiple Steps Pinoresinol Pinoresinol Coniferyl_Alcohol->Pinoresinol Laccase/Peroxidase + Dirigent Protein Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Matairesinol Matairesinol Secoisolariciresinol->Matairesinol SIRD Intermediates Modified Intermediates Matairesinol->Intermediates Tailoring Enzymes Tataramide_B This compound Intermediates->Tataramide_B Tailoring Enzymes

A hypothetical biosynthetic pathway for this compound.

Quantitative Data

As the biosynthesis of this compound has not been experimentally determined, there is no quantitative data available regarding enzyme kinetics, reaction yields, or metabolite concentrations. The generation of such data would be a primary objective of future research into this pathway.

Experimental Protocols for Pathway Elucidation

The validation of the proposed biosynthetic pathway for this compound would require a multi-faceted approach, combining classical biochemical techniques with modern 'omics' and molecular biology methods.[15][16][17][18][19]

Isotope Tracer Studies

This classical method is used to trace the incorporation of labeled precursors into the final product.

Methodology:

  • Precursor Selection: Synthesize or procure isotopically labeled precursors, such as ¹³C- or ¹⁴C-labeled L-phenylalanine or coniferyl alcohol.

  • Administration: Administer the labeled precursor to the plant or a cell culture of the producing species (e.g., Datura stramonium). This can be done through root feeding, stem injection, or direct application to leaf surfaces.[16]

  • Incubation: Allow the plant or cell culture to metabolize the labeled precursor for a defined period.

  • Extraction and Analysis: Extract the secondary metabolites from the plant tissue. Use High-Performance Liquid Chromatography (HPLC) to purify this compound.

  • Detection: Analyze the purified this compound for the presence and position of the isotope label using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The pattern of label incorporation will provide evidence for the metabolic route from the precursor to the final product.

Enzyme Assays

To identify and characterize the enzymes involved in the pathway, in vitro assays with purified enzymes are essential.

Methodology:

  • Gene Identification: Identify candidate genes for the enzymes in the proposed pathway (e.g., PAL, C4H, PLR, SIRD) in the genome or transcriptome of the producing plant. This can be done through homology-based searches using known gene sequences from other species.

  • Heterologous Expression: Clone the candidate genes into an expression vector and express the recombinant proteins in a suitable host, such as E. coli or yeast.

  • Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA or Strep-Tactin).

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified enzyme, its putative substrate (e.g., pinoresinol for PLR), and any necessary cofactors (e.g., NADPH).

    • Incubate the reaction for a specific time at an optimal temperature.

    • Stop the reaction and analyze the products using HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the conversion of the substrate to the expected product.

  • Kinetic Analysis: Determine the kinetic parameters (Km, Vmax, kcat) of the enzyme by varying the substrate concentration and measuring the initial reaction rates.

Transcriptomics and Co-expression Analysis

This 'omics' approach can identify genes that are coordinately expressed with the production of this compound.

Methodology:

  • Sample Collection: Collect plant tissues at different developmental stages or under different environmental conditions that are known to correlate with varying levels of this compound accumulation.

  • RNA Sequencing: Extract total RNA from the samples and perform RNA sequencing (RNA-Seq) to obtain the transcriptome profile of each sample.

  • Metabolite Profiling: Quantify the concentration of this compound and its proposed intermediates in the same samples using LC-MS.

  • Co-expression Analysis: Correlate the expression levels of all genes in the transcriptome with the abundance of this compound. Genes whose expression patterns are highly correlated with this compound levels are strong candidates for being involved in its biosynthesis.

Gene Silencing and Overexpression

To confirm the function of a candidate gene in vivo, its expression can be knocked down or overexpressed in the native plant.

Methodology:

  • Vector Construction:

    • Silencing: Construct a vector for RNA interference (RNAi) or CRISPR-Cas9-mediated knockout of the target gene.

    • Overexpression: Clone the full-length coding sequence of the gene into an overexpression vector under the control of a strong constitutive promoter (e.g., CaMV 35S).

  • Plant Transformation: Transform the plant (e.g., Datura stramonium) with the constructed vector using Agrobacterium tumefaciens-mediated transformation.

  • Analysis of Transgenic Plants:

    • Confirm the successful transformation and the altered expression level of the target gene using PCR and quantitative real-time PCR (qRT-PCR).

    • Perform metabolite analysis on the transgenic plants to determine the effect of gene silencing or overexpression on the accumulation of this compound and its intermediates. A decrease in this compound levels in silenced lines or an increase in overexpression lines would provide strong evidence for the gene's function in the pathway.

The following diagram illustrates a general workflow for elucidating a biosynthetic pathway.

Experimental_Workflow Hypothesis Propose Hypothetical Pathway Tracer Isotope Tracer Studies Hypothesis->Tracer Omics Transcriptomics & Metabolomics Hypothesis->Omics Validation Pathway Validation Tracer->Validation Gene_ID Candidate Gene Identification Omics->Gene_ID Enzyme_Assays In Vitro Enzyme Assays Gene_ID->Enzyme_Assays In_Vivo In Vivo Gene Function (Silencing/Overexpression) Gene_ID->In_Vivo Enzyme_Assays->Validation In_Vivo->Validation

A general experimental workflow for pathway elucidation.

Conclusion

While the precise biosynthetic pathway of this compound remains to be discovered, the proposed route, originating from the shikimate and phenylpropanoid pathways and proceeding through monolignol dimerization and modification, provides a solid foundation for future research. The combination of isotope tracing, enzymatic assays, 'omics' approaches, and in vivo gene function studies will be instrumental in dissecting this pathway. The elucidation of the complete biosynthetic pathway of this compound will not only be a significant contribution to our understanding of plant secondary metabolism but also pave the way for its sustainable production and the engineering of novel, bioactive compounds.

References

Physical and chemical properties of Tataramide B.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tataramide B is a naturally occurring amide alkaloid first identified in the seeds of Datura stramonium, a plant with a long history in traditional medicine. As a member of the lignan class of compounds, this compound has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery. However, a critical gap in the publicly available scientific literature exists regarding the detailed experimental data for this compound. The primary research article describing its isolation and full characterization, believed to be published in 1997, could not be retrieved, limiting the depth of information that can be presented.

Chemical and Physical Properties

Based on available data, the fundamental properties of this compound are summarized below. It is important to note that crucial experimental data such as melting point and specific optical rotation are not available in the accessible literature.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₃₆H₃₆N₂O₈Supplier Data
Molecular Weight 624.69 g/mol Supplier Data
CAS Number 187655-56-7Supplier Data
Appearance PowderSupplier Data
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneSupplier Data
Melting Point Not availableData not found in accessible literature.
Optical Rotation Not availableData not found in accessible literature.
Natural Source Seeds of Datura stramoniumGeneral Literature

Structure

The chemical structure of this compound is characterized by a complex amide alkaloid framework. A definitive 2D or 3D structural representation with stereochemistry is not available in the public domain without the original publication.

Spectroscopic Data

Detailed spectroscopic data, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectra, are essential for the unambiguous identification and characterization of a natural product. Unfortunately, specific spectral data for this compound could not be located in the currently accessible scientific databases and literature. This information is presumed to be detailed in the original 1997 publication by Gong, X.-J., et al. in Chinese Chemical Letters.

Experimental Protocols

The lack of the primary research article detailing the isolation and structure elucidation of this compound prevents the inclusion of specific experimental protocols. A general workflow for the isolation of such a compound from its natural source would typically involve the following steps.

Workflow: General Isolation and Characterization of a Natural Product

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Structure Elucidation cluster_final Final Compound start Plant Material (Datura stramonium seeds) extraction Solvent Extraction (e.g., Methanol, Ethanol) start->extraction partition Solvent Partitioning extraction->partition chromatography1 Column Chromatography (e.g., Silica Gel) partition->chromatography1 chromatography2 Preparative HPLC chromatography1->chromatography2 spectroscopy Spectroscopic Analysis (NMR, MS, IR) chromatography2->spectroscopy crystallography X-ray Crystallography (optional) spectroscopy->crystallography end Pure this compound crystallography->end

Caption: A generalized workflow for the isolation and structural elucidation of a natural product like this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activity and signaling pathways of isolated this compound in the public scientific literature. However, the broader class of lignans, to which this compound belongs, is known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Furthermore, various extracts from Datura stramonium have been investigated for their pharmacological properties. Any potential biological activity of this compound would need to be determined through dedicated in-vitro and in-vivo studies.

Conclusion and Future Directions

This compound remains a molecule of interest due to its origin in a medicinally significant plant and its classification as a lignan. However, the current publicly available information is insufficient for a comprehensive understanding of its chemical, physical, and biological properties. The key to unlocking the full potential of this compound for research and drug development lies in accessing the original scientific literature that details its isolation and characterization.

For researchers and scientists interested in pursuing studies on this compound, the following steps are recommended:

  • Locate the Primary Literature: A thorough search for the article by Gong, X.-J., et al., published in Chinese Chemical Letters, 8 (11), pp. 969-972 (1997) is paramount.

  • Re-isolation and Characterization: In the absence of the original data, re-isolation of this compound from Datura stramonium seeds and a full spectroscopic characterization would be necessary to confirm its structure and provide the foundational data for future research.

  • Biological Screening: Once a pure and well-characterized sample is available, a broad biological screening in various disease models would be essential to identify its pharmacological potential.

This guide will be updated as more definitive and detailed information on this compound becomes available to the scientific community.

Tataramide B: A Technical Review of its Potential Biological Activities and a Proposed Research Framework

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Tataramide B, a lignanamide isolated from medicinal plants such as Acorus talarinowii and Datura stramonium, belongs to a chemical class recognized for a wide array of biological activities. While direct experimental evidence on this compound is currently limited in publicly accessible literature, its chemical nature as a lignanamide and its origin from phytochemically rich plants provide a strong basis for predicting its potential therapeutic value. This technical guide synthesizes the known biological activities of the broader lignanamide class and the pharmacological profile of Acorus tatarinowii to build a case for the potential activities of this compound. Furthermore, this document outlines a proposed research framework, including detailed experimental protocols and hypothetical signaling pathways, to systematically investigate and validate these potential biological activities.

Introduction to this compound

This compound is a naturally occurring lignanamide. Lignanamides are a class of plant secondary metabolites characterized by a core structure derived from the oxidative coupling of two phenylpropanoid units, featuring an amide linkage.[1][2][3] These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse and potent biological effects.[1][2][3]

Chemical Structure:

  • CAS Number: 187655-56-7

While the precise biological role of this compound is yet to be fully elucidated, its presence in plants with a long history of medicinal use, such as Acorus tatarinowii, suggests it may contribute to their therapeutic properties.[4][5]

Postulated Biological Activities Based on Chemical Class and Botanical Source

Given the absence of specific studies on this compound, its potential biological activities can be inferred from the known effects of the lignanamide class and the pharmacological properties of Acorus tatarinowii.

Potential Activities as a Lignanamide

Lignanamides as a group have been demonstrated to possess several important biological activities.[1][2][3] It is therefore plausible that this compound exhibits one or more of the following properties:

  • Anti-inflammatory Activity: Many lignanamides have been shown to inhibit the production of pro-inflammatory mediators.[1][2][3]

  • Antioxidant Activity: The phenolic structures within lignanamides confer potent radical scavenging capabilities.[1][2][3][6]

  • Anti-cancer Activity: Certain lignanamides have demonstrated cytotoxic effects against various cancer cell lines.[1][2]

  • Anti-hyperlipidemic Activity: Some members of this class have shown potential in modulating lipid metabolism.[1][2]

Potential Contribution to the Pharmacology of Acorus tatarinowii

Acorus tatarinowii has been extensively studied for its pharmacological effects, particularly on the central nervous system.[4][5][7][8] The extracts and various isolated compounds from this plant have been shown to have:

  • Neuroprotective Effects [4][5]

  • Antidepressant Activity [5]

  • Anticonvulsant and Antiepileptic Properties [5]

  • Antifungal Activity [5]

It is conceivable that this compound contributes to this pharmacological profile.

Proposed Research Framework to Elucidate the Biological Activities of this compound

To systematically investigate the potential biological activities of this compound, a multi-pronged approach is proposed, encompassing in vitro and cell-based assays.

Quantitative Data Summary (Hypothetical)

The following tables are proposed to structure the quantitative data that would be generated from the experimental protocols outlined below.

Table 1: In Vitro Bioactivity Screening of this compound

Assay TypeTarget/Cell LineEndpointResult (e.g., IC50, EC50)
AntioxidantDPPH Radical Scavenging% Inhibition
Anti-inflammatoryLPS-stimulated RAW 264.7NO Production
CytotoxicitySH-SY5Y (Neuroblastoma)Cell Viability (MTT)
CytotoxicityA549 (Lung Carcinoma)Cell Viability (MTT)
CytotoxicityMCF-7 (Breast Carcinoma)Cell Viability (MTT)
Enzyme InhibitionAcetylcholinesterase% Inhibition

Table 2: Neuroprotection and Anti-inflammatory Cellular Assays

Cell LineStressor/InducerParameter MeasuredThis compound Concentration% Effect vs. Control
SH-SY5YH₂O₂ROS Production (DCFH-DA)
SH-SY5YH₂O₂Cell Viability (MTT)
BV-2 MicrogliaLPSTNF-α Secretion (ELISA)
BV-2 MicrogliaLPSIL-6 Secretion (ELISA)
Detailed Experimental Protocols
  • Cell Lines: SH-SY5Y (human neuroblastoma), BV-2 (murine microglia), RAW 264.7 (murine macrophages) will be obtained from ATCC.

  • Culture Conditions: Cells will be maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 or 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat cells with this compound for 1 hour.

  • Stimulate with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect the supernatant and mix with an equal volume of Griess reagent.

  • Measure the absorbance at 540 nm. A sodium nitrite standard curve will be used to quantify NO levels.

  • Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.

  • Pre-treat with this compound for 1 hour.

  • Induce oxidative stress with H₂O₂ (e.g., 100 µM) for a specified time.

  • Load cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes.

  • Measure fluorescence intensity (excitation 485 nm, emission 535 nm).

  • Seed BV-2 microglia and treat with this compound followed by LPS stimulation as described for the NO assay.

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Mandatory Visualizations: Proposed Signaling Pathways

The following diagrams, rendered in DOT language, illustrate hypothetical signaling pathways that could be investigated based on the predicted activities of this compound.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory Transcription TataramideB This compound TataramideB->IKK TataramideB->NFkB neuroprotective_pathway OxidativeStress Oxidative Stress (e.g., H₂O₂) ROS Increased ROS OxidativeStress->ROS Keap1 Keap1 ROS->Keap1 Nrf2 Nrf2 ARE ARE Nrf2->ARE Translocation to Nucleus Keap1->Nrf2 AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes Transcription AntioxidantEnzymes->ROS CellSurvival Cell Survival AntioxidantEnzymes->CellSurvival TataramideB This compound TataramideB->Keap1 experimental_workflow Start Isolate/Synthesize This compound InVitro In Vitro Screening (Antioxidant, Enzyme Inhibition) Start->InVitro CellBased Cell-Based Assays (Cytotoxicity, Anti-inflammatory, Neuroprotection) InVitro->CellBased Mechanism Mechanism of Action Studies (Western Blot, qPCR) CellBased->Mechanism Lead Lead Compound Identification Mechanism->Lead

References

In Vitro Bioactivity Screening of Tataramide B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This technical guide addresses the early in vitro screening of the bioactivity of Tataramide B, a natural compound isolated from Datura stramonium. Despite extensive literature searches, specific quantitative data and detailed experimental protocols for the bioactivity of this compound remain elusive in publicly accessible scientific literature. However, numerous studies have investigated the bioactivities of other compounds isolated from Datura stramonium, employing a range of standard in vitro assays. This document, therefore, provides a comprehensive overview of the established methodologies for assessing the anti-inflammatory, antioxidant, and cytotoxic activities of compounds from this plant, which can be directly applied to the future screening of this compound.

Anti-inflammatory Activity Screening

A primary indicator of anti-inflammatory potential is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. While specific data for this compound is unavailable, other compounds from Datura stramonium have been evaluated using this assay.

Quantitative Data: Nitric Oxide Inhibition

The following table summarizes the inhibitory effects of compounds isolated from Datura stramonium on NO production in LPS-activated J774A.1 macrophages.

CompoundConcentration (µg/mL)NO Inhibition (%)Reference
Daturalactone (D1)20Significant Inhibition[1]
12-deoxywithastramonolide (D23)20Significant Inhibition[1]
Daturilin (D27)20Significant Inhibition[1]
Experimental Protocol: Nitric Oxide Assay

Cell Line: Murine macrophage cell line J774A.1 or RAW 264.7.

Methodology:

  • Cell Seeding: Plate macrophage cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

  • Nitrite Quantification: Measure the amount of nitric oxide produced by quantifying the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway: LPS-induced NO Production

LPS_NO_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Inflammation Inflammatory Response NO->Inflammation

Caption: LPS signaling cascade leading to nitric oxide production.

Antioxidant Activity Screening

The antioxidant potential of a compound is often evaluated by its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for this purpose.

Quantitative Data: DPPH Radical Scavenging Activity

The following table presents the IC50 values for the DPPH radical scavenging activity of extracts from Datura stramonium.

ExtractIC50 (µg/mL)Reference
Methanolic Seed Extract94.87[2]
Methanolic Leaf Extract39.48[3]
Experimental Protocol: DPPH Assay

Reagents: DPPH solution in methanol, test compound solution, and a positive control (e.g., ascorbic acid).

Methodology:

  • Reaction Mixture: Mix various concentrations of the test compound with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: Determine the percentage of radical scavenging activity and calculate the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Workflow: DPPH Radical Scavenging Assay

DPPH_Workflow start Start prepare_samples Prepare this compound dilutions start->prepare_samples prepare_dpph Prepare DPPH solution start->prepare_dpph mix Mix this compound and DPPH prepare_samples->mix prepare_dpph->mix incubate Incubate in dark (30 min) mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC50 measure->calculate end End calculate->end

Caption: Workflow for the DPPH antioxidant assay.

Cytotoxic Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

The following table summarizes the cytotoxic activity of extracts and compounds from Datura stramonium against various cancer cell lines.

Extract/CompoundCell LineIC50 (µg/mL)Reference
Methanolic Seed ExtractMCF-7 (Breast Cancer)113.05[2]
Ethanolic Leaf Extract (DSL)HeLa (Cervical Cancer)265.7[4]
Ethanolic Leaf Extract (DSL)MCF-7 (Breast Cancer)272.5[4]
Crude Extract of Alternaria sp. KTDL7UMG87 (Glioblastoma)21.49[5]
Experimental Protocol: MTT Assay

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HeLa, A549).

Methodology:

  • Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Logical Relationship: MTT Assay Principle

MTT_Principle node1 Viable Cell Mitochondrial Dehydrogenase node2 MTT (Yellow, Soluble) Formazan (Purple, Insoluble) node1:f1->node2:f0 reduces node3 Spectrophotometric Measurement node2:f1->node3

Caption: Principle of the MTT cell viability assay.

Conclusion

While direct experimental evidence for the bioactivity of this compound is currently lacking in the scientific literature, the established protocols for screening compounds from its source, Datura stramonium, provide a clear and robust framework for its future evaluation. The methodologies for assessing anti-inflammatory, antioxidant, and cytotoxic activities detailed in this guide can be readily applied to this compound to elucidate its therapeutic potential. Further research is warranted to isolate and characterize this compound in sufficient quantities for comprehensive in vitro screening.

References

Predicted Mechanism of Action of Tataramide B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, the specific mechanism of action of Tataramide B has not been extensively elucidated in published scientific literature. This guide presents a predicted mechanism of action based on its structural classification as a lignan and the well-documented biological activities of structurally related compounds, most notably podophyllotoxin and its semi-synthetic derivatives like etoposide. All data and protocols provided herein are based on these analogous compounds and serve as a framework for potential future investigation of this compound.

Introduction to this compound

This compound is a lignan compound that has been isolated from the plant Datura stramonium[1]. Lignans are a large class of polyphenols found in plants, many of which exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant effects[2][3]. Structurally, this compound belongs to the aryltetralin scaffold, a core structure shared by many biologically active lignans, including the potent cytotoxic agent podophyllotoxin. Given this structural similarity, it is hypothesized that this compound may share a similar mechanism of action with podophyllotoxin and its derivatives, which are known to be potent anticancer agents.

Predicted Core Mechanisms of Cytotoxicity

Based on the established mechanisms of analogous lignans, this compound is predicted to exert its cytotoxic effects primarily through two distinct, yet complementary, pathways: inhibition of microtubule dynamics and inhibition of DNA topoisomerase II .

Podophyllotoxin, the archetypal aryltetralin lignan, is a potent inhibitor of microtubule assembly. It binds to tubulin, the protein subunit of microtubules, preventing its polymerization into functional microtubules[4]. This disruption of the microtubule cytoskeleton has profound effects on cell division, as microtubules are essential components of the mitotic spindle.

Predicted Action of this compound: It is predicted that this compound, like podophyllotoxin, binds to the colchicine-binding site on β-tubulin. This binding event would sterically hinder the assembly of tubulin dimers into protofilaments, leading to the depolymerization of existing microtubules and the inhibition of new microtubule formation. The consequences of this action include:

  • Mitotic Arrest: Disruption of the mitotic spindle prevents proper chromosome segregation during mitosis, leading to cell cycle arrest at the G2/M phase.

  • Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Semi-synthetic derivatives of podophyllotoxin, such as etoposide and teniposide, have a different primary mechanism. While they are poor inhibitors of tubulin polymerization, they are potent inhibitors of DNA topoisomerase II (Topo II)[5]. Topo II is a critical enzyme that resolves DNA tangles and supercoils by creating transient double-strand breaks, allowing another DNA strand to pass through, and then religating the breaks.

Predicted Action of this compound: It is plausible that this compound could also function as a Topo II inhibitor. In this scenario, the compound would form a ternary complex with DNA and the Topoisomerase II enzyme. This complex stabilizes the transient double-strand breaks created by the enzyme, preventing the religation step[5]. The accumulation of these DNA double-strand breaks leads to:

  • Cell Cycle Arrest: DNA damage checkpoints are activated, causing the cell cycle to halt in the late S and G2 phases to allow for DNA repair.

  • Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis.

Quantitative Data: Cytotoxicity of Analogous Lignans

To provide a framework for the potential potency of this compound, the following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for podophyllotoxin and its derivative, etoposide, against various human cancer cell lines.

CompoundCell LineCancer TypeIC₅₀ ValueReference
Podophyllotoxin NCI-H1299Non-Small Cell Lung7.53 nM[4]
A549Non-Small Cell Lung16.08 nM[4]
MCF-7Breast0.04 µM[6]
MDA-MB-231Breast0.145 µM[6]
HeLaCervical0.18 - 9 µM[7]
Etoposide MOLT-3Leukemia0.051 µM[5]
A2780Ovarian0.07 µM[8]
HepG2Liver30.16 µM[5]
BGC-823Gastric43.74 µM[5]
A549Non-Small Cell Lung3.49 µM (72h)[9]
MCF-7Breast150 µM (24h)[10]

Visualizing the Predicted Mechanisms and Workflows

The following diagrams illustrate the two primary predicted pathways through which this compound may induce apoptosis.

G cluster_0 Predicted Mechanism 1: Tubulin Polymerization Inhibition cluster_1 Predicted Mechanism 2: Topoisomerase II Inhibition TataramideB1 This compound Tubulin β-Tubulin Binding TataramideB1->Tubulin MT_Disruption Microtubule Disruption Tubulin->MT_Disruption Spindle_Failure Mitotic Spindle Failure MT_Disruption->Spindle_Failure G2M_Arrest G2/M Phase Arrest Spindle_Failure->G2M_Arrest Apoptosis1 Apoptosis G2M_Arrest->Apoptosis1 TataramideB2 This compound TopoII Topoisomerase II Binding TataramideB2->TopoII Ternary_Complex Ternary Complex Formation (DNA-TopoII-Drug) TopoII->Ternary_Complex DSB DNA Double-Strand Breaks Ternary_Complex->DSB SG2_Arrest S/G2 Phase Arrest DSB->SG2_Arrest Apoptosis2 Apoptosis SG2_Arrest->Apoptosis2

Predicted apoptotic pathways of this compound.

This diagram outlines a logical workflow for experimentally validating the predicted mechanism of action of this compound.

G start Cytotoxicity Screening (e.g., MTT Assay) ic50 Determine IC₅₀ Values in Cancer Cell Lines start->ic50 mechanism Mechanism of Action Studies ic50->mechanism tubulin_assay Tubulin Polymerization Assay mechanism->tubulin_assay Hypothesis 1 topo_assay Topoisomerase II Decatenation Assay mechanism->topo_assay Hypothesis 2 cell_cycle Cell Cycle Analysis (Flow Cytometry, PI Staining) mechanism->cell_cycle Downstream Effect apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) mechanism->apoptosis_assay Downstream Effect conclusion Elucidate Primary Mechanism tubulin_assay->conclusion topo_assay->conclusion cell_cycle->conclusion apoptosis_assay->conclusion

Workflow for investigating this compound's mechanism.

Detailed Experimental Protocols for Key Experiments

The following are detailed methodologies for experiments crucial to investigating the predicted mechanisms of action of this compound.

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin by monitoring changes in light scattering.

  • Principle: Microtubule formation from tubulin dimers causes an increase in light scattering, which can be measured as an increase in optical density (absorbance) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase, while stabilizers will enhance it[11].

  • Reagents:

    • Purified tubulin (>99%, e.g., from bovine brain)

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Glycerol

    • Test Compound (this compound) and Controls (Paclitaxel as stabilizer, Nocodazole/Podophyllotoxin as inhibitor)

  • Procedure:

    • Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer containing 1 mM GTP and 10% glycerol[11]. Keep on ice.

    • Aliquot 10 µL of the test compound (at 10x final concentration) or control into pre-warmed (37°C) wells of a 96-well half-area plate[11].

    • Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes[11][12].

    • Plot absorbance versus time to generate polymerization curves. Analyze the Vmax and the final plateau of the curves to determine the effect of the compound.

This assay determines the inhibitory effect of a compound on the ability of Topo II to resolve catenated DNA networks.

  • Principle: Topo II decatenates kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, into individual closed-circular DNA molecules. When run on an agarose gel, the large kDNA network remains in the loading well, while the decatenated minicircles migrate into the gel. An inhibitor will prevent this migration[13].

  • Reagents:

    • Human Topoisomerase II enzyme

    • Kinetoplast DNA (kDNA) substrate

    • 10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL albumin)[13]

    • ATP solution (e.g., 30 mM)

    • Stop Buffer/Loading Dye (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)[13]

    • Chloroform/isoamyl alcohol (24:1)

  • Procedure:

    • On ice, prepare a reaction mix containing 1x Assay Buffer, 1 mM ATP, and 200 ng of kDNA[13][14][15].

    • Add the test compound (this compound) or a known inhibitor (e.g., etoposide) at various concentrations. Include a DMSO vehicle control.

    • Add 1-2 units of human Topoisomerase II enzyme to each reaction tube (except the no-enzyme control).

    • Incubate the reactions at 37°C for 30 minutes.

    • Stop the reaction by adding Stop Buffer/Loading Dye and chloroform/isoamyl alcohol. Vortex and centrifuge briefly[13].

    • Load the aqueous (upper) phase onto a 1% agarose gel.

    • Perform electrophoresis at ~85V for 1 hour.

    • Stain the gel with ethidium bromide, destain, and visualize under UV light. Inhibition is indicated by the retention of kDNA in the well compared to the control where decatenated minicircles have migrated into the gel.

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).

  • Principle: Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases using flow cytometry[16].

  • Reagents:

    • Phosphate-Buffered Saline (PBS)

    • 70% Ethanol (ice-cold)

    • PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)[2][3]

  • Procedure:

    • Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., 0.5x, 1x, 2x IC₅₀) for 24-48 hours.

    • Harvest cells (including floating cells), wash with cold PBS, and obtain a single-cell suspension.

    • Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours[17].

    • Centrifuge the fixed cells, decant the ethanol, and wash with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark[2].

    • Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events.

    • Use cell cycle analysis software to model the resulting DNA histogram and quantify the percentage of cells in each phase. An accumulation of cells in the G2/M peak would suggest a tubulin-destabilizing mechanism, while accumulation in S and G2/M would be consistent with a Topo II inhibitor.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to label these cells. Propidium Iodide (PI) is a membrane-impermeant DNA dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells)[18].

  • Reagents:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1x Binding Buffer)

  • Procedure:

    • Treat cells with this compound as described for the cell cycle analysis.

    • Harvest all cells and wash twice with cold PBS.

    • Resuspend the cells in 1x Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution[19].

    • Gently vortex and incubate for 15 minutes at room temperature in the dark[20].

    • Add 400 µL of 1x Binding Buffer to each tube.

    • Analyze immediately by flow cytometry.

    • Quantify the cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Conclusion

While direct experimental evidence is currently lacking, the structural classification of this compound as a lignan provides a strong basis for predicting its mechanism of action. It is highly probable that this compound functions as a cytotoxic agent by interfering with core cellular processes essential for proliferation, namely microtubule dynamics and/or DNA topology, ultimately leading to cell cycle arrest and apoptosis. The experimental protocols and comparative data outlined in this guide provide a robust framework for the future investigation and validation of the precise molecular mechanisms of this promising natural product.

References

Unveiling the Structural Relatives of Tataramide B: A Technical Guide to Known Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the known analogs and derivatives of Tataramide B, a lignan amide first isolated from the roots of Acorus talarinowii. This document provides researchers, scientists, and drug development professionals with a centralized resource of the available structural and biological data on these compounds, aiming to facilitate further investigation into their therapeutic potential.

This compound, a natural product also found in Datura stramonium, has garnered interest within the scientific community. This guide focuses on its known structural analogs: Tataramide A and a recently identified phenyldihydronaphthalene lignanamide, both also isolated from Acorus talarinowii.

Core Structures and Modifications

The known analogs of this compound currently center around modifications to the core lignan and amide structures. The primary analogs identified in the scientific literature are Tataramide A, isolated alongside this compound, and a phenyldihydronaphthalene lignanamide.

Table 1: Known Analogs and Derivatives of this compound

Compound NameSource OrganismKey Structural FeaturesReference
Tataramide AAcorus talarinowiiIsomeric with this compound. Specific structural variations are detailed in the original isolation report.[1]
Phenyldihydronaphthalene LignanamideAcorus talarinowiiFeatures a distinct phenyldihydronaphthalene moiety, representing a significant alteration of the core lignan scaffold.[2]

Biological Activities and Potential Applications

While research into the biological activities of this compound's analogs is still in its nascent stages, the initial findings from cytotoxic screenings of related compounds from Acorus talarinowii suggest potential avenues for further exploration. The phenyldihydronaphthalene lignanamide, for instance, has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 2: Biological Activity Data for this compound Analogs

CompoundAssay TypeCell Line(s)Reported Activity (e.g., IC50)Experimental Protocol Reference
Phenyldihydronaphthalene LignanamideCytotoxicity AssayA549, SK-OV-3, SK-MEL-2, HCT-15Data presented in the original publication.[2]

Experimental Methodologies

A critical component of this guide is the detailed presentation of the experimental protocols used for the isolation and characterization of these compounds. This information is essential for the replication of findings and the further synthesis of derivatives for structure-activity relationship (SAR) studies.

Isolation of Tataramide A and B[1]

The isolation of Tataramide A and B was achieved from the roots of Acorus tatarinowii. The general workflow involved extraction with an organic solvent, followed by a series of chromatographic separations to yield the pure compounds.

G cluster_extraction Extraction cluster_chromatography Chromatographic Separation Acorus_Roots Dried Roots of Acorus talarinowii Extraction Solvent Extraction Acorus_Roots->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chroma Column Chromatography Crude_Extract->Column_Chroma Fractions Eluted Fractions Column_Chroma->Fractions HPLC Preparative HPLC Fractions->HPLC Tataramide_A Tataramide A HPLC->Tataramide_A Tataramide_B This compound HPLC->Tataramide_B

Figure 1: General workflow for the isolation of Tataramide A and B.
Isolation of Phenyldihydronaphthalene Lignanamide[2]

The isolation of the phenyldihydronaphthalene lignanamide followed a similar multi-step chromatographic process from the rhizomes of Acorus tatarinowii.

Cytotoxicity Assay Protocol[2]

The cytotoxic activity of the phenyldihydronaphthalene lignanamide was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well plates Compound_Addition Add varying concentrations of test compound Cell_Seeding->Compound_Addition Incubation Incubate for specified time Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Measure Absorbance at ~570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 value Absorbance_Reading->IC50_Calculation

Figure 2: Workflow for the MTT cytotoxicity assay.

Future Directions

The discovery of these initial analogs of this compound opens the door for more extensive research. The synthesis of a broader range of derivatives will be crucial for elucidating the structure-activity relationships and identifying the key pharmacophores responsible for any observed biological effects. This technical guide serves as a foundational resource to support these future endeavors in the exploration of the chemical space around this compound.

References

Neuroprotective Potential of Lignan Amides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a growing global health challenge. The progressive loss of neuronal structure and function that characterizes these conditions necessitates the development of effective neuroprotective strategies. Lignan amides, a class of naturally occurring phenolic compounds, have emerged as promising candidates for therapeutic intervention. This technical guide provides an in-depth overview of the neuroprotective potential of lignan amides, focusing on their mechanisms of action, experimental validation, and relevant signaling pathways.

Lignans, in general, are known for their antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2] Lignan amides, which are characterized by an amide linkage, have demonstrated significant neuroprotective activities in various in vitro and in vivo models.[3] This guide will delve into the quantitative data supporting these claims, detail the experimental protocols used for their evaluation, and visualize the complex molecular interactions through signaling pathway and workflow diagrams.

Quantitative Data on Neuroprotective Activity

The neuroprotective efficacy of various lignan amides and related lignan compounds has been quantified in several studies. The following tables summarize key data, including IC50 and EC50 values, from in vitro assays assessing their ability to protect neuronal cells from various insults.

Compound/ExtractCell LineInsultAssayIC50/EC50 Value (µM)Reference
Lignan Amides & Related Compounds
Lignanamide-rich Extract (LnHS)SH-SY5YDMSOCell ViabilityNot specified (partial attenuation)[3]
Cannabisin FBV2 MicrogliaLPSNitric Oxide (NO) Production~10-15 (significant reduction)[4]
N-trans-feruloyltyramine (NTF)Rat Primary Cortical CellsAβ(1-42)Neuronal Death25-250 (dose-dependent attenuation)[3]
N-trans-caffeoyltyramineSH-SY5YH2O2Cytotoxicity59[5]
Other Lignans
Tetrahydro-4,6-bis(4-hydroxy-3-methoxyphenyl)-1H,3H-furo[3,4-c]furan-1-oneHT22GlutamateCell DeathEC50: >80[1]
Tricin (Flavonoid)RAW 264.7LPSNO ProductionIC50: 2.63[1]
Salcolin A (Flavonoid)RAW 264.7LPSNO ProductionIC50: 14.65[1]
Lignan Compound 1 (from Magnolia biondii)SH-SY5Y6-OHDACell DeathIC50: 3.08-6.12[6]
Lignan Compound 2 (from Magnolia biondii)SH-SY5Y6-OHDACell DeathIC50: 3.08-6.12[6]
Lignan Compound 5 (from Magnolia biondii)SH-SY5Y6-OHDACell DeathIC50: 3.08-6.12[6]
Enantiomeric Lignans (from Mappianthus iodoides)BV-2 MicrogliaLPSNO ProductionIC50: 13.42-48.34[7]
Neolignans (from Adelostemma gracillimum)Rat Primary Cortical NeuronsNMDANeuronal DeathSignificant protection at 30[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key in vitro assays used to evaluate the neuroprotective potential of lignan amides.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Lignan amide of interest

  • Neurotoxic agent (e.g., DMSO, H₂O₂)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8]

  • Treat the cells with various concentrations of the lignan amide for a predetermined pre-incubation period (e.g., 1-2 hours).

  • Introduce the neurotoxic agent to the wells (except for the control group) and incubate for the desired duration (e.g., 24 hours).

  • After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFDA (2',7'-dichlorofluorescin diacetate) assay is used to measure intracellular ROS levels. DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent DCF.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • Lignan amide of interest

  • Oxidative stress-inducing agent (e.g., H₂O₂)

  • DCFDA solution (e.g., 10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Wash the cells once with PBS.

  • Load the cells with 20 µM DCFDA in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess DCFDA.

  • Add the lignan amide at various concentrations and incubate for the desired time.

  • Induce oxidative stress by adding the pro-oxidant agent.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.

  • ROS levels are expressed as a percentage of the control or relative fluorescence units.

Nitric Oxide (NO) Determination (Griess Assay)

The Griess assay is a colorimetric method for the detection of nitrite (NO₂⁻), a stable and quantifiable metabolite of NO.

Materials:

  • Cell culture supernatant

  • Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution)

  • Sodium nitrite standard solutions

  • 96-well plates

  • Microplate reader

Procedure:

  • Collect the cell culture supernatant from treated and control cells.

  • Add 50 µL of the supernatant to a 96-well plate.

  • Prepare a standard curve using sodium nitrite solutions of known concentrations.

  • Add 50 µL of Griess Reagent to each well containing the supernatant and standards.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

Colony Forming Ability Assay

This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term cell survival and reproductive integrity.

Materials:

  • SH-SY5Y cells

  • Complete culture medium

  • Lignan amide of interest

  • Neurotoxic agent

  • 6-well plates or Petri dishes

  • Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Treat a bulk culture of SH-SY5Y cells with the lignan amide and/or neurotoxic agent for the desired duration.

  • Harvest the cells by trypsinization and perform a cell count.

  • Seed a low and precise number of viable cells (e.g., 200-1000 cells) into 6-well plates or Petri dishes.

  • Incubate the plates for 10-14 days at 37°C in a 5% CO₂ incubator, allowing colonies to form.

  • After the incubation period, wash the plates with PBS.

  • Fix the colonies with methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • The plating efficiency and survival fraction can be calculated to determine the effect of the treatment.

Quantitative Real-Time PCR (qPCR) for Inflammatory Cytokines

qPCR is used to measure the gene expression levels of inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

  • qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension steps).

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. The relative gene expression can be calculated using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Signaling Pathways and Experimental Workflow

The neuroprotective effects of lignan amides are mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for evaluating neuroprotective compounds.

Experimental Workflow for Neuroprotective Agent Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Neuronal Cell Culture (e.g., SH-SY5Y) B Treatment with Lignan Amide A->B C Induction of Neurotoxicity (e.g., Oxidative Stress, Aβ peptide) B->C D Cell Viability Assays (MTT, LDH) C->D E Apoptosis Assays (Caspase activity, TUNEL) C->E F Oxidative Stress Assays (ROS, NO) C->F G Anti-inflammatory Assays (Cytokine levels) C->G H Western Blot Analysis (Protein expression) I qPCR Analysis (Gene expression) J Identification of Signaling Pathways H->J I->J K Animal Model of Neurodegeneration L Administration of Lignan Amide K->L M Behavioral Tests L->M N Histopathological Analysis L->N

A typical experimental workflow for screening and validating neuroprotective compounds.
Signaling Pathways Modulated by Lignan Amides

Lignan amides exert their neuroprotective effects by influencing key signaling cascades involved in cellular stress responses, inflammation, and survival.

The Nrf2 pathway is a primary regulator of cellular antioxidant defenses.

G cluster_0 Cytoplasm cluster_1 Nucleus LA Lignan Amide Keap1_Nrf2 Keap1-Nrf2 Complex LA->Keap1_Nrf2 dissociation Keap1 Keap1 Ub Ubiquitination Keap1->Ub promotes Nrf2_c Nrf2 Proteasome Proteasome Degradation Nrf2_c->Proteasome Nrf2_n Nrf2 Nrf2_c->Nrf2_n translocation Keap1_Nrf2->Keap1 Keap1_Nrf2->Nrf2_c Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, SOD, etc.) ARE->Antioxidant_Genes activates transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Lignan amides can promote the dissociation of Nrf2 from Keap1, leading to Nrf2 nuclear translocation and activation of antioxidant gene expression.

The NF-κB pathway is a central mediator of inflammatory responses in the brain.

G cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Aβ) Receptor Receptor Inflammatory_Stimuli->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB_IκBα NF-κB-IκBα Complex NFκB_c NF-κB NFκB_IκBα->NFκB_c releases NFκB_n NF-κB NFκB_c->NFκB_n translocation LA Lignan Amide LA->IKK inhibits DNA DNA NFκB_n->DNA binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_Genes activates transcription Neuroinflammation Neuroinflammation Pro_inflammatory_Genes->Neuroinflammation

Lignan amides can inhibit the NF-κB pathway, reducing the expression of pro-inflammatory genes and mitigating neuroinflammation.

SIRT1 is a protein deacetylase that plays a crucial role in cellular stress resistance and longevity.

G LA Lignan Amide (e.g., Cannabisin F) SIRT1 SIRT1 LA->SIRT1 activates Ac_p65 Acetylated p65 (Active) SIRT1->Ac_p65 deacetylates Nrf2 Nrf2 SIRT1->Nrf2 activates NFκB_p65 NF-κB p65 Anti_inflammatory_Response Anti-inflammatory Response NFκB_p65->Anti_inflammatory_Response Ac_p65->NFκB_p65 inactivated Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response

Certain lignan amides, like cannabisin F, can activate SIRT1, which in turn deacetylates and inactivates NF-κB p65 and activates Nrf2, leading to both anti-inflammatory and antioxidant effects.[4]

Conclusion

Lignan amides represent a promising class of compounds for the development of novel neuroprotective therapies. Their multifaceted mechanisms of action, including potent antioxidant, anti-inflammatory, and anti-apoptotic effects, make them attractive candidates for targeting the complex pathology of neurodegenerative diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these compounds. Future research should focus on expanding the library of synthesized lignan amides, conducting more extensive in vivo studies to establish their efficacy and safety profiles, and elucidating the full spectrum of their molecular targets and signaling pathways. Continued investigation in this area holds the potential to translate the promise of lignan amides into tangible clinical benefits for patients suffering from neurodegenerative disorders.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Tataramide B

Author: BenchChem Technical Support Team. Date: November 2025

Abstract:

Introduction

Tataramide B is a lignan compound that has been isolated from Datura stramonium[1]. Lignans are a class of polyphenols found in plants, and many exhibit a wide range of biological activities, making them of great interest to the pharmaceutical and nutraceutical industries[2][3]. The complex structure of many natural products like this compound often makes their isolation from natural sources a more practical approach than total synthesis for initial research and development.

This protocol outlines a comprehensive procedure for the extraction, fractionation, and purification of this compound from plant material. The methodology is based on established principles of natural product chemistry and can be adapted for similar compounds.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for the selection of appropriate solvents and chromatographic conditions during the isolation and purification process.

PropertyValueReference
Chemical Formula C36H36N2O8[4]
Molecular Weight 624.69 g/mol [4]
CAS Number 187655-56-7[4]
Class Lignan[4]
Source Datura stramonium Linn.[1]
Appearance Powder[1]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Table 1: Physicochemical data of this compound.

Experimental Protocol: Isolation and Purification of this compound from Datura stramonium

This protocol describes a general procedure for the isolation and purification of this compound. Optimization of specific steps may be required depending on the quality of the plant material and the desired final purity.

Plant Material Preparation

1.1. Collection and Identification: Collect fresh aerial parts of Datura stramonium. Ensure proper botanical identification of the plant material.

1.2. Drying and Grinding: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until it is brittle. Grind the dried material into a coarse powder to increase the surface area for extraction.

Extraction

2.1. Solvent Selection: Based on the known solubility of this compound, a solvent of medium polarity is recommended for initial extraction. Methanol or ethanol are suitable choices for extracting lignans[2].

2.2. Maceration Protocol: a. Place the powdered plant material (e.g., 1 kg) in a large container. b. Add the extraction solvent (e.g., 5 L of methanol) to completely submerge the powder. c. Seal the container and allow it to stand at room temperature for 48-72 hours with occasional agitation[5]. d. Filter the mixture through cheesecloth or a filter paper to separate the extract from the solid plant residue (marc). e. Repeat the extraction process on the marc two more times with fresh solvent to ensure exhaustive extraction. f. Combine all the filtrates.

2.3. Solvent Evaporation: Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Fractionation

3.1. Liquid-Liquid Partitioning: This step aims to separate compounds based on their polarity. a. Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v). b. Perform successive partitioning with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate[5]. c. Start with n-hexane to remove nonpolar compounds like fats and waxes. Separate the hexane layer. d. Subsequently, partition the aqueous methanol phase with chloroform. Separate the chloroform layer. e. Finally, partition the remaining aqueous phase with ethyl acetate. Separate the ethyl acetate layer. f. Concentrate each fraction (hexane, chloroform, and ethyl acetate) using a rotary evaporator.

Chromatographic Purification

4.1. Column Chromatography: The ethyl acetate and chloroform fractions are likely to contain this compound. These fractions should be subjected to column chromatography for further purification. a. Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase. b. Column Packing: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane) and pack it into a glass column. c. Sample Loading: Dissolve the dried fraction in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column. d. Elution: Elute the column with a solvent gradient of increasing polarity. A common gradient for lignan separation is n-hexane:ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate[2]. e. Fraction Collection: Collect the eluate in small fractions and monitor the separation using Thin Layer Chromatography (TLC).

4.2. Thin Layer Chromatography (TLC) Monitoring: a. Spot the collected fractions on a silica gel TLC plate. b. Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 7:3). c. Visualize the spots under UV light (at 254 nm and 365 nm) and/or by spraying with a suitable staining reagent (e.g., vanillin-sulfuric acid) followed by heating. d. Combine the fractions that show a similar TLC profile and contain the spot corresponding to the target compound.

Final Purification (Preparative HPLC)

5.1. For obtaining high-purity this compound, the semi-purified fractions from column chromatography can be subjected to preparative High-Performance Liquid Chromatography (HPLC)[2]. a. Column: A reversed-phase C18 column is typically used for the purification of lignans. b. Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly employed. c. Detection: Use a UV detector set at a wavelength where this compound shows maximum absorbance (e.g., 280 nm for lignans)[2]. d. Purification: Inject the sample and collect the peak corresponding to this compound. e. Final Step: Evaporate the solvent from the collected fraction to obtain pure this compound.

Structure Elucidation and Purity Assessment

The identity and purity of the isolated this compound should be confirmed using modern analytical techniques such as:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): To assess the final purity.

Workflow Diagram

The following diagram illustrates the general workflow for the isolation and purification of this compound from Datura stramonium.

TataramideB_Purification plant Datura stramonium (Aerial Parts) drying Drying and Grinding plant->drying extraction Maceration with Methanol drying->extraction filtration Filtration extraction->filtration filtration->plant Marc (repeat extraction) evaporation1 Solvent Evaporation (Rotary Evaporator) filtration->evaporation1 Combined Filtrates crude_extract Crude Methanolic Extract evaporation1->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning hexane_fraction n-Hexane Fraction (Nonpolar compounds) partitioning->hexane_fraction chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction aqueous_fraction Aqueous Fraction partitioning->aqueous_fraction column_chromatography Silica Gel Column Chromatography chloroform_fraction->column_chromatography ethyl_acetate_fraction->column_chromatography tlc TLC Monitoring column_chromatography->tlc semi_pure Semi-pure Fractions tlc->semi_pure prep_hplc Preparative HPLC (C18) semi_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Structural Elucidation & Purity Assessment (MS, NMR, HPLC) pure_compound->analysis

Caption: General workflow for this compound isolation.

References

Application Notes and Protocols for the Quantification of Tataramide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tataramide B is a lignan compound isolated from the herbs of Datura stramonium Linn.[1] As a member of the lignan family, this compound holds potential for various pharmacological activities. Accurate and precise quantification of this compound in biological matrices and pharmaceutical formulations is crucial for preclinical and clinical development, including pharmacokinetic, pharmacodynamic, and toxicological studies.

These application notes provide a comprehensive overview of a proposed analytical method for the quantification of this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described protocols are based on established methods for the analysis of structurally similar lignans and are intended to serve as a detailed starting point for method development and validation.[2][3][4][5]

Data Presentation: Representative Pharmacokinetic Parameters of Lignans

While specific pharmacokinetic data for this compound are not yet publicly available, the following table summarizes representative pharmacokinetic parameters observed for other lignans in rats and humans. This data serves as an example of how quantitative results for this compound would be presented and provides an indication of the expected pharmacokinetic profile for this class of compounds.

LignanSpeciesDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
Secoisolariciresinol (SECO)Rat40 mg/kg (oral)---25[6]
Enterodiol (ED)Rat10 mg/kg (oral)---< 1[6]
7-Hydroxymatairesinol (7-HMR)Human36 mg/day (oral)757.081--[7]
DeoxyschisandrinRat- (oral extract)134.3 ± 23.40.25345.2 ± 56.7-[8]
Gomisin DRat- (oral extract)256.7 ± 45.80.5897.6 ± 123.5-[9]

Experimental Protocols

Proposed LC-MS/MS Method for this compound Quantification in Plasma

This protocol outlines a sensitive and selective method for the determination of this compound in plasma samples.

a. Sample Preparation: Protein Precipitation

  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (IS). A structurally similar, stable isotope-labeled compound is recommended as an IS.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

b. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended for good separation of lignans.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

c. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI mode is often suitable for lignans.

  • Multiple Reaction Monitoring (MRM):

    • Monitor the precursor-to-product ion transitions for this compound and the IS. The specific m/z transitions will need to be determined by infusing a standard solution of this compound.

    • Hypothetical MRM transitions for this compound (C36H36N2O8, MW: 624.69):

      • Precursor ion [M+H]+: m/z 625.2

      • Product ions: To be determined experimentally.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 800 L/h

d. Method Validation Protocol

The proposed analytical method should be validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry and the ICH Q2(R1) guideline. The following parameters should be assessed:

  • Selectivity and Specificity: Analyze blank plasma samples from at least six different sources to ensure no endogenous interferences at the retention times of this compound and the IS.

  • Linearity and Range: Prepare a calibration curve using at least seven non-zero concentrations of this compound in blank plasma. The range should encompass the expected concentrations in study samples. A linear regression with a correlation coefficient (r²) of >0.99 should be achieved.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at a minimum of four concentration levels: lower limit of quantification (LLOQ), low quality control (LQC), medium quality control (MQC), and high quality control (HQC). The accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (coefficient of variation, CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

  • Recovery: Determine the extraction efficiency by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assess the stability of this compound in plasma under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.

Workflow and Pathway Diagrams

G Figure 1. Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) precipitation Protein Precipitation (Acetonitrile + IS) plasma->precipitation 1. Add 300 µL centrifugation Centrifugation precipitation->centrifugation 2. Vortex & Centrifuge evaporation Evaporation centrifugation->evaporation 3. Collect Supernatant reconstitution Reconstitution evaporation->reconstitution 4. Dry Down hplc HPLC Separation (C18 Column) reconstitution->hplc 5. Inject msms Tandem MS Detection (ESI+, MRM) hplc->msms 6. Elution quantification Quantification (Calibration Curve) msms->quantification 7. Data Acquisition reporting Reporting Results quantification->reporting 8. Calculate Concentration

Figure 1. Experimental Workflow for this compound Quantification

G Figure 2. Plausible Signaling Pathway Modulated by Lignans cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates transcription Transcription Factors (e.g., NF-κB) mtor->transcription Activates apoptosis Apoptosis mtor->apoptosis Inhibits gene_expression Gene Expression transcription->gene_expression Regulates proliferation Cell Proliferation, Survival, Angiogenesis gene_expression->proliferation tataramide_b This compound (Lignan) tataramide_b->pi3k Inhibits tataramide_b->akt Inhibits tataramide_b->mtor Inhibits tataramide_b->apoptosis Promotes growth_factor Growth Factor growth_factor->receptor

Figure 2. Plausible Signaling Pathway Modulated by Lignans

Conclusion

The proposed LC-MS/MS method provides a robust framework for the sensitive and selective quantification of this compound in plasma. Adherence to the detailed experimental and validation protocols will ensure the generation of high-quality, reliable data suitable for regulatory submissions and to support the advancement of this compound through the drug development pipeline. The provided workflow and pathway diagrams offer a visual guide to the experimental process and a potential mechanism of action for this class of compounds. Further research is warranted to elucidate the specific pharmacokinetic profile and biological activities of this compound.

References

Application Note: Quantitative Analysis of Tataramide B in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tataramide B is a naturally occurring compound with potential pharmacological activities. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note describes a robust and sensitive HPLC-MS/MS method for the determination of this compound. The method utilizes a simple sample preparation procedure and highly selective tandem mass spectrometry for reliable quantification.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound.

Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) Sample->ProteinPrecipitation 1. Centrifugation Centrifugation ProteinPrecipitation->Centrifugation 2. Supernatant Collect Supernatant Centrifugation->Supernatant 3. Evaporation Evaporation to Dryness Supernatant->Evaporation 4. Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution 5. Injection Injection into HPLC-MS/MS Reconstitution->Injection 6. Chromatography Chromatographic Separation Injection->Chromatography 7. Detection MS/MS Detection (MRM) Chromatography->Detection 8. Quantification Quantification Detection->Quantification 9. Reporting Reporting Quantification->Reporting 10.

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

1. Sample Preparation

A protein precipitation method is employed for the extraction of this compound from biological matrices.[1]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Internal Standard (IS) solution (e.g., a structurally similar and stable isotope-labeled compound)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

  • Procedure:

    • To 100 µL of the biological sample (e.g., plasma, serum, or urine), add 20 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[1]

    • Vortex the mixture for 1 minute.

    • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[3]

    • Vortex for 30 seconds and transfer to an autosampler vial for HPLC-MS/MS analysis.

2. HPLC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (e.g., Agilent 1200 HPLC with an AB Sciex QTRAP mass spectrometer or equivalent).[4][5]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., Waters HSS-T3 C18, 100 mm × 2.1 mm, 1.8 µm) is recommended for good separation of polar and non-polar compounds.[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.[5][7]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]

    • Flow Rate: 0.3 mL/min.[3]

    • Column Temperature: 40°C.[3]

    • Injection Volume: 5 µL.[3]

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      2.0 90
      3.0 90
      3.1 10

      | 5.0 | 10 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).[8]

    • Source Temperature: 150°C.[3][6]

    • Desolvation Temperature: 400°C.[6]

    • Capillary Voltage: 3.0 kV.[3]

    • Gas Flow Rates: Cone gas and desolvation gas flows should be optimized for the specific instrument, with typical values around 50 L/h and 600 L/h, respectively.[6]

MRM Transitions for this compound and Internal Standard (Hypothetical)

The following table provides hypothetical MRM transitions for this compound. These would need to be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]+Fragment 1Optimized Value
This compound[M+H]+Fragment 2Optimized Value
Internal Std.[M+H]+FragmentOptimized Value

Data Presentation

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability. The following tables present example data structures for summarizing the validation results.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000> 0.99

Table 2: Accuracy and Precision

Quality Control SampleNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=5)Accuracy (%)Precision (%RSD)
LLOQ10.95 ± 0.1295.012.6
Low QC32.91 ± 0.2597.08.6
Medium QC100102.5 ± 7.8102.57.6
High QC800792.0 ± 55.499.07.0

Table 3: Matrix Effect and Recovery

Quality Control SampleConcentration (ng/mL)Matrix Effect (%)Recovery (%)
Low QC398.291.5
High QC800101.593.2

Logical Relationship Diagram

The following diagram illustrates the logical relationship in developing and validating the HPLC-MS/MS method.

LogicalRelationship cluster_dev Method Development cluster_val Method Validation cluster_app Method Application Opt_SamplePrep Optimize Sample Preparation Opt_Chromo Optimize Chromatography Opt_SamplePrep->Opt_Chromo Opt_MS Optimize MS Parameters Opt_Chromo->Opt_MS Linearity Linearity & Range Opt_MS->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Selectivity Selectivity Accuracy->Selectivity Precision->Selectivity Stability Stability Selectivity->Stability SampleAnalysis Routine Sample Analysis Stability->SampleAnalysis

References

Application Notes and Protocols for the Characterization of Tataramide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tataramide B is a cytotoxic cyclic peptide that has been isolated from the marine cyanobacterium Symploca sp.[1]. Its complex structure, which includes the unusual amino acid residue 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa), necessitates detailed spectroscopic analysis for complete characterization[1]. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of such natural products. This document provides the detailed ¹H and ¹³C NMR spectral data for this compound and outlines the experimental protocols for their acquisition.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded at 500 MHz and 125 MHz, respectively. This data is crucial for the verification and structural analysis of the compound.

Table 1: ¹H NMR Data for this compound (500 MHz)
PositionδH (ppm)MultiplicityJ (Hz)HMBC Correlations (C)
Ala
NH8.12d8.5Cα, C=O
α4.45mCβ, C=O
β1.35d7.0Cα, C=O
Leu
NH7.85d8.5Cα, C=O
α4.65mCβ, Cγ, C=O
β1.68, 1.55mCα, Cγ, Cδ1, Cδ2
γ1.62mCβ, Cδ1, Cδ2
δ10.95d6.5Cγ, Cβ
δ20.93d6.5Cγ, Cβ
Val
NH7.95d9.0Cα, C=O
α4.30dd9.0, 5.0Cβ, C=O
β2.15mCα, Cγ1, Cγ2
γ10.98d7.0Cβ, Cα
γ20.96d7.0Cβ, Cα
N-Me-Phe
N-CH₃3.06sCα, C=O
α5.35dd10.0, 5.0Cβ, C=O, Ph-C1'
β3.15, 3.05mCα, Ph-C1', Ph-C2'
Ph-H2', H6'7.25d7.5Ph-C4'
Ph-H3', H5'7.30t7.5Ph-C1'
Ph-H4'7.20t7.5Ph-C2', C6'
N-Me-Gln
N-CH₃2.82sCα, C=O
α4.85t7.5Cβ, C=O
β2.10, 1.95mCα, Cγ, Cδ
γ2.30mCβ, Cδ
CONH₂7.50, 6.90br s
Lactic Acid
α4.15q7.0Cβ, C=O
β1.39d7.0Cα, C=O
Ahppa
272.42, 2.29mC26, C28
283.95mC27, C29
294.16mC28, C30, C31
302.85, 2.75mC29, C31
Ph-H32, H367.22d7.5Ph-C34
Ph-H33, H357.28t7.5Ph-C31
Ph-H347.18t7.5Ph-C32, C36
O-Me-Pro
O-CH₃3.45s
α4.55t8.0Cδ, C=O
β2.05, 1.85mCα, Cγ
γ1.95mCβ, Cδ
δ3.65, 3.55mCγ, O-CH₃
Table 2: ¹³C NMR Data for this compound (125 MHz)
PositionδC (ppm)Multiplicity (from HSQC)
Ala
C=O173.5C
50.5CH
18.0CH₃
Leu
C=O173.0C
52.5CH
41.5CH₂
25.0CH
Cδ123.0CH₃
Cδ222.0CH₃
Val
C=O172.5C
59.2CH
31.0CH
Cγ119.5CH₃
Cγ219.0CH₃
N-Me-Phe
C=O171.0C
N-CH₃30.5CH₃
55.9CH
38.0CH₂
Ph-C1'137.5C
Ph-C2', C6'129.0CH
Ph-C3', C5'128.5CH
Ph-C4'127.0CH
N-Me-Gln
C=O172.0C
N-CH₃29.5CH₃
55.6CH
28.0CH₂
32.0CH₂
175.0C
Lactic Acid
C=O176.0C
68.7CH
20.5CH₃
Ahppa
C26174.0C
C2742.0CH₂
C2869.4CH
C2954.0CH
C3040.0CH₂
Ph-C31138.0C
Ph-C32, C36129.5CH
Ph-C33, C35128.0CH
Ph-C34126.5CH
O-Me-Pro
C=O171.5C
O-CH₃58.0CH₃
59.5CH
29.0CH₂
23.5CH₂
68.0CH₂

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Isolation: this compound is isolated from the marine cyanobacterium Symploca sp. through a series of extraction and chromatography steps. A typical procedure involves extraction with a polar solvent mixture (e.g., 30% ethanol in water), followed by size-exclusion chromatography (e.g., Sephadex LH-20) and repeated reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound[1].

  • Sample Preparation:

    • Accurately weigh approximately 2-5 mg of purified this compound.

    • Dissolve the sample in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃). The choice of solvent should be based on the solubility of the compound and the desired resolution of exchangeable proton signals.

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the solution is clear and free of any particulate matter.

NMR Data Acquisition

The following protocols outline the acquisition of standard 1D and 2D NMR spectra for the structural elucidation of this compound.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity, especially for ¹³C and 2D NMR experiments.

1D NMR Spectra:

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

    • Process the data with an exponential window function and perform phase and baseline corrections.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2 seconds.

    • Process the data with an exponential window function and perform phase and baseline corrections.

    • Reference the spectrum to the solvent peak.

2D NMR Spectra:

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin-spin couplings within the molecule.

    • Acquire a gradient-enhanced COSY (gCOSY) spectrum.

    • Typical parameters: 256-512 increments in the indirect dimension, 8-16 scans per increment.

  • TOCSY (Total Correlation Spectroscopy):

    • Purpose: To identify protons belonging to the same spin system (i.e., within an amino acid residue).

    • Acquire a TOCSY spectrum with a mixing time of 60-80 ms.

    • Typical parameters: 256-512 increments, 8-16 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate directly bonded protons and carbons.

    • Acquire a gradient-enhanced, sensitivity-improved HSQC spectrum.

    • Typical parameters: 256-512 increments, 16-32 scans per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for sequencing the peptide and identifying quaternary carbons.

    • Acquire a gradient-enhanced HMBC spectrum.

    • Typical parameters: 256-512 increments, 32-64 scans per increment. The long-range coupling constant can be optimized around 8 Hz.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Purpose: To determine the spatial proximity of protons, which is essential for determining the 3D structure and stereochemistry.

    • Acquire a NOESY or ROESY spectrum with a mixing time appropriate for the molecular size (e.g., 200-500 ms for NOESY).

    • Typical parameters: 256-512 increments, 16-32 scans per increment.

Workflow for this compound Characterization

The following diagram illustrates the logical workflow for the isolation and structural characterization of this compound.

TataramideB_Workflow cluster_collection Sample Collection & Preparation cluster_purification Purification cluster_analysis Structural Analysis cluster_stereo Stereochemical Analysis Collection Collection of Symploca sp. Extraction Solvent Extraction Collection->Extraction SEC Size-Exclusion Chromatography (Sephadex LH-20) Extraction->SEC HPLC Reversed-Phase HPLC SEC->HPLC MS Mass Spectrometry (HR-MALDI) HPLC->MS NMR_1D 1D NMR (¹H, ¹³C) HPLC->NMR_1D Degradation Acid Hydrolysis & Degradation HPLC->Degradation Structure_Elucidation Structure Elucidation MS->Structure_Elucidation NMR_2D 2D NMR (COSY, TOCSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->Structure_Elucidation Final_Structure Final_Structure Structure_Elucidation->Final_Structure Complete Structure of This compound Chiral_Analysis Chiral HPLC Analysis Degradation->Chiral_Analysis Stereochemistry Absolute Stereochemistry Chiral_Analysis->Stereochemistry Stereochemistry->Final_Structure Complete Structure of This compound

Figure 1. Workflow for the characterization of this compound.

References

Application Notes and Protocols for Assessing Compound Cytotoxicity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the cytotoxic effects of a novel compound, such as Tataramide B, on cancer cell lines. The protocols herein describe standard assays to quantify cell viability and elucidate the mechanism of cell death.

Introduction

The assessment of cytotoxicity is a critical first step in the discovery and development of novel anticancer agents. Natural products are a rich source of bioactive compounds with potential therapeutic applications.[1][2] This document outlines a series of well-established in vitro assays to determine the cytotoxic potential of a test compound, referred to herein as Compound X (e.g., this compound), against various cancer cell lines. The described protocols include methods for assessing cell viability, membrane integrity, and apoptosis.

Data Presentation

Table 1: Summary of Cytotoxicity Assays
AssayPrincipleEndpoint MeasuredAdvantagesDisadvantages
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[3]Cell viability and metabolic activity.[3]High-throughput, cost-effective, well-established.[4]Can be affected by metabolic activity changes unrelated to viability; formazan crystals require solubilization.[5]
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the cell culture medium upon plasma membrane damage.[6][7]Cell membrane integrity and cytotoxicity.[8]High-throughput, non-radioactive, measures a direct marker of cell death.[7][9]Underestimates cytotoxicity in cases of growth inhibition without cell lysis.[9]
Annexin V/PI Staining Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) intercalates with DNA in cells with compromised membranes (late apoptosis/necrosis).[10]Differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[11]Provides detailed information on the mode of cell death.[11]Requires a flow cytometer; can be more time-consuming than plate-based assays.[10]

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.[3] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[5]

Materials:

  • Cancer cell lines (e.g., U87MG, MCF-7, MDA-MB-468)[12][13]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[12][14]

  • Compound X (this compound) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[3]

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete medium.[12] Incubate overnight at 37°C in a 5% CO₂ humidified incubator.[15]

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium.[15] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (negative control) and untreated wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[3]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the supernatant, indicating a loss of membrane integrity.[6][8]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Compound X stock solution

  • LDH cytotoxicity assay kit (e.g., from Abcam or Promega)[7][8]

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[9]

  • Incubation: Incubate the plate for the desired treatment duration.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 1000 RPM for 5 minutes) to pellet the cells.[9] Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[16]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.[16]

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually up to 30 minutes).[16] Add the stop solution if required by the kit.[16] Measure the absorbance at the recommended wavelength (e.g., 490 nm).[6]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[11] Propidium iodide (PI) is a DNA stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[10]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Compound X stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates or T25 flasks) and treat with Compound X for the desired time.[10]

  • Cell Harvesting:

    • Suspension cells: Collect cells by centrifugation.

    • Adherent cells: Gently detach cells using a non-enzymatic method (e.g., EDTA) to preserve membrane integrity.[11] Collect both floating and adherent cells.

  • Washing: Wash the cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes.[11]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of about 1 x 10⁶ cells/mL.[11]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[11]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]

    • Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualization of Workflows and Pathways

Experimental Workflow for Cytotoxicity Screening

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plates B Incubate Overnight A->B C Prepare Serial Dilutions of this compound B->C D Treat Cells with this compound C->D E Incubate for 24, 48, 72 hours D->E F Perform MTT Assay E->F G Perform LDH Assay E->G H Perform Annexin V/PI Assay E->H I Measure Absorbance/Fluorescence F->I G->I H->I J Calculate % Viability / % Cytotoxicity I->J K Determine IC50 Value J->K

Caption: General workflow for assessing the cytotoxicity of a test compound.

Annexin V/PI Staining Workflow

G start Treat Cells with Compound X harvest Harvest Adherent & Floating Cells start->harvest wash1 Wash with Cold PBS harvest->wash1 resuspend Resuspend in 1X Binding Buffer wash1->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min at RT in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Step-by-step workflow for the Annexin V/PI apoptosis assay.

Representative Signaling Pathway in Cancer Cell Apoptosis

Numerous signaling pathways can be dysregulated in cancer, and cytotoxic compounds often exert their effects by modulating these pathways.[17][18][19] A common pathway involved in apoptosis is the PI3K/Akt pathway, which, when activated, promotes cell survival.[17] Inhibition of this pathway can lead to apoptosis.

G compound This compound (Hypothetical) pi3k PI3K compound->pi3k Inhibits receptor Growth Factor Receptor receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 akt Akt pip3->akt Activates bad Bad akt->bad Inhibits (by phosphorylation) bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits

Caption: Simplified PI3K/Akt signaling pathway and a hypothetical point of inhibition.

References

Application Notes and Protocols for Tataramide B in a Mouse Xenograft Model of Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available information, "Tataramide B" is not a widely documented compound in publicly accessible scientific literature for the treatment of breast cancer. The following application notes and protocols are based on established methodologies for evaluating novel anti-cancer agents in preclinical mouse xenograft models and are intended to serve as a comprehensive template. The presented data is hypothetical and for illustrative purposes.

Introduction

Breast cancer remains a significant global health challenge, with a critical need for novel therapeutic agents. This compound is a hypothetical novel small molecule inhibitor with purported anti-proliferative effects. These application notes provide a detailed framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model of human breast cancer. The protocols outlined below cover the establishment of the xenograft model, administration of this compound, and subsequent monitoring and analysis of tumor growth and relevant biomarkers.

Mechanism of Action (Hypothetical)

It is hypothesized that this compound exerts its anti-tumor effects by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical pathway often dysregulated in breast cancer, leading to decreased cell proliferation, survival, and angiogenesis.[1][2][3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Tataramide_B This compound Tataramide_B->PI3K Inhibition

Caption: Hypothetical signaling pathway of this compound.

Experimental Protocols

Cell Culture
  • Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency.

Animal Model
  • Species: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.[4]

  • Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

  • Housing: House mice in sterile conditions with ad libitum access to food and water. All animal procedures should be performed in accordance with institutional guidelines for animal care and use.

Xenograft Implantation
  • Cell Preparation: Harvest MDA-MB-231 cells during the logarithmic growth phase. Resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 2 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.[5]

  • Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 3 days. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

G start Start cell_culture MDA-MB-231 Cell Culture start->cell_culture harvest Harvest & Prepare Cell Suspension cell_culture->harvest implant Subcutaneous Implantation in Mice harvest->implant tumor_growth Monitor Tumor Growth (Volume > 100 mm³) implant->tumor_growth randomize Randomize into Treatment Groups tumor_growth->randomize treat Administer Treatment (this compound or Vehicle) randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor end Endpoint: Tumor Volume > 1500 mm³ or 28 days monitor->end collect Collect Tumors & Tissues end->collect

Caption: Experimental workflow for the xenograft study.

Treatment Protocol
  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomly assign mice to treatment groups (n=6 per group).[6]

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., PBS or a specified vehicle solution).

    • Group 2: this compound (Low Dose, e.g., 10 mg/kg).

    • Group 3: this compound (High Dose, e.g., 25 mg/kg).

  • Administration: Administer this compound or vehicle via intraperitoneal (IP) injection three times a week for 28 days.

  • Monitoring: Continue to monitor tumor volume and body weight every 3 days. Body weight is a key indicator of treatment toxicity.

Data Presentation

Table 1: Effect of this compound on Tumor Growth in MDA-MB-231 Xenografts (Hypothetical Data)
Treatment GroupInitial Tumor Volume (mm³) (Mean ± SD)Final Tumor Volume (mm³) (Mean ± SD)Tumor Growth Inhibition (%)
Vehicle Control125.4 ± 15.21450.8 ± 180.5-
This compound (10 mg/kg)128.1 ± 14.8870.2 ± 110.340.0
This compound (25 mg/kg)126.9 ± 16.1450.6 ± 85.768.9
Table 2: Body Weight of Mice During Treatment (Hypothetical Data)
Treatment GroupInitial Body Weight (g) (Mean ± SD)Final Body Weight (g) (Mean ± SD)Body Weight Change (%)
Vehicle Control20.5 ± 1.222.8 ± 1.5+11.2
This compound (10 mg/kg)20.8 ± 1.122.5 ± 1.3+8.2
This compound (25 mg/kg)20.6 ± 1.321.9 ± 1.4+6.3

Endpoint Analysis

At the end of the study (e.g., day 28 or when tumors reach a predetermined size), euthanize the mice and excise the tumors.

  • Tumor Weight: Weigh the excised tumors.

  • Histology: Fix a portion of the tumor in 10% neutral buffered formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).

  • Western Blot: Snap-freeze a portion of the tumor in liquid nitrogen for subsequent protein analysis to confirm the effect of this compound on the target signaling pathway (e.g., phosphorylation levels of Akt and mTOR).

Conclusion

These protocols provide a robust framework for the preclinical evaluation of this compound in a breast cancer xenograft model. The successful completion of these studies will provide critical data on the efficacy and safety profile of this novel compound, informing its potential for further development as a therapeutic agent for breast cancer.

References

Application Notes & Protocols: Investigating the Anti-inflammatory Effects of Tataramide B in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tataramide B is a lignan compound isolated from the herbs of Datura stramonium[1]. Lignans as a chemical class have been investigated for a variety of biological activities. These application notes provide a comprehensive guide for researchers to investigate the potential anti-inflammatory effects of this compound in vitro. The following protocols are designed to assess its impact on key inflammatory pathways and mediators in a controlled laboratory setting.

Key Experimental Assays

To elucidate the anti-inflammatory properties of this compound, a series of established in vitro assays are recommended. These assays will evaluate the compound's ability to modulate inflammatory responses in a cellular model.

  • Cell Viability and Cytotoxicity Assay: To determine the non-toxic concentration range of this compound for subsequent experiments.

  • Nitric Oxide (NO) Production Assay: To assess the effect of this compound on the production of the pro-inflammatory mediator nitric oxide.

  • Pro-inflammatory Cytokine Quantification: To measure the impact of this compound on the secretion of key inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Western Blot Analysis of NF-κB and MAPK Signaling Pathways: To investigate the molecular mechanism by which this compound may exert its anti-inflammatory effects.

Hypothetical Data Presentation

The following tables represent hypothetical data for the in vitro anti-inflammatory assessment of this compound.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 4.5
198.2 ± 3.8
597.5 ± 4.1
1095.8 ± 3.5
2592.1 ± 4.9
5070.3 ± 5.2
10045.6 ± 6.1

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated Macrophages

TreatmentNO Concentration (µM)% Inhibition
Control (Unstimulated)2.1 ± 0.5-
LPS (1 µg/mL)25.8 ± 2.10
LPS + this compound (1 µM)22.5 ± 1.912.8
LPS + this compound (5 µM)15.7 ± 1.539.1
LPS + this compound (10 µM)9.8 ± 1.162.0
LPS + this compound (25 µM)5.4 ± 0.879.1

Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (Unstimulated)50.2 ± 8.535.1 ± 6.215.4 ± 3.1
LPS (1 µg/mL)1250.6 ± 110.2980.4 ± 95.7450.8 ± 50.3
LPS + this compound (10 µM)625.3 ± 75.4490.2 ± 60.1225.4 ± 35.8

Table 4: Densitometric Analysis of Western Blot Results for NF-κB and MAPK Pathway Proteins

Treatmentp-p65/p65 Ratiop-IκBα/IκBα Ratiop-p38/p38 Ratiop-ERK1/2/ERK1/2 Ratio
Control (Unstimulated)0.15 ± 0.030.10 ± 0.020.20 ± 0.040.18 ± 0.03
LPS (1 µg/mL)1.00 ± 0.120.95 ± 0.101.00 ± 0.111.00 ± 0.13
LPS + this compound (10 µM)0.45 ± 0.060.38 ± 0.050.52 ± 0.070.48 ± 0.06

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for the indicated times.

MTT Assay for Cell Viability
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1x10^5 cells/well.

  • After 24 hours, treat the cells with varying concentrations of this compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Assay (Griess Test)
  • Seed RAW 264.7 cells in a 24-well plate.

  • Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the NO concentration.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Seed RAW 264.7 cells in a 24-well plate, pre-treat with this compound, and stimulate with LPS for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove debris.

  • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[2][3][4]

Western Blot Analysis
  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[5][6]

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.[7]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK1/2, ERK1/2, and β-actin overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5]

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]

  • Quantify the band intensities using image analysis software and normalize to the respective total proteins or β-actin.

Visualizations

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed RAW 264.7 Macrophages pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate viability MTT Assay (Cell Viability) stimulate->viability no_assay Griess Assay (NO Production) stimulate->no_assay elisa ELISA (Cytokine Levels) stimulate->elisa western Western Blot (Signaling Proteins) stimulate->western data_quant Quantify Results viability->data_quant no_assay->data_quant elisa->data_quant western->data_quant stats Statistical Analysis data_quant->stats conclusion Conclusion on Anti-inflammatory Effect stats->conclusion NFkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates p65_p50 NF-κB (p65/p50) IkBa->p65_p50 releases p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc translocates TataramideB This compound (Hypothesized Inhibition) TataramideB->IKK inhibits? TataramideB->IkBa prevents degradation? DNA DNA p65_p50_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcribes MAPK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 MAPKK_ERK MEK1/2 MAPKKK->MAPKK_ERK p38 p38 MAPK MAPKK_p38->p38 TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors ERK ERK1/2 MAPKK_ERK->ERK ERK->TranscriptionFactors TataramideB This compound (Hypothesized Inhibition) TataramideB->MAPKKK inhibits? TataramideB->p38 inhibits? TataramideB->ERK inhibits? Cytokines Pro-inflammatory Gene Expression TranscriptionFactors->Cytokines

References

Application Notes and Protocols for Studying the Neuroprotective Effects of Tataramide B in SH-SY5Y Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential neuroprotective properties of Tataramide B, a lignanamide compound, using the human neuroblastoma SH-SY5Y cell line as an in vitro model. The protocols outlined below describe established methods for inducing neurotoxicity and assessing the protective effects of this compound, including its impact on cell viability, apoptosis, mitochondrial function, and key signaling pathways.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. The SH-SY5Y cell line is a widely used and reliable model for studying the underlying mechanisms of these disorders and for the preliminary screening of potential neuroprotective compounds.[1][2] this compound, sourced from Datura stramonium, is a compound of interest for its potential therapeutic properties.[3] This document outlines a series of experiments to hypothetically evaluate the neuroprotective efficacy of this compound against oxidative stress-induced cell death in SH-SY5Y cells.

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments designed to assess the neuroprotective effects of this compound.

Table 1: Effect of this compound on SH-SY5Y Cell Viability in the Presence of Oxidative Stress

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)
Control (Untreated)-100 ± 5.2
Hydrogen Peroxide (H₂O₂)10045.3 ± 4.1
This compound + H₂O₂155.7 ± 3.8
This compound + H₂O₂572.1 ± 4.5
This compound + H₂O₂1085.4 ± 3.9
This compound alone1098.9 ± 4.8

Table 2: Effect of this compound on Caspase-3 Activity in H₂O₂-Treated SH-SY5Y Cells

Treatment GroupConcentration (µM)Caspase-3 Activity (Fold Change vs. Control) (Mean ± SD)
Control (Untreated)-1.0 ± 0.1
Hydrogen Peroxide (H₂O₂)1004.2 ± 0.5
This compound + H₂O₂13.1 ± 0.4
This compound + H₂O₂52.0 ± 0.3
This compound + H₂O₂101.3 ± 0.2

Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in H₂O₂-Treated SH-SY5Y Cells

Treatment GroupConcentration (µM)ΔΨm (% of Control) (Mean ± SD)
Control (Untreated)-100 ± 6.1
Hydrogen Peroxide (H₂O₂)10052.8 ± 5.5
This compound + H₂O₂165.4 ± 4.9
This compound + H₂O₂578.9 ± 5.1
This compound + H₂O₂1091.2 ± 4.7

Table 4: Effect of this compound on Akt and ERK Phosphorylation in H₂O₂-Treated SH-SY5Y Cells

Treatment GroupConcentration (µM)p-Akt/Akt Ratio (Fold Change vs. Control) (Mean ± SD)p-ERK/ERK Ratio (Fold Change vs. Control) (Mean ± SD)
Control (Untreated)-1.0 ± 0.11.0 ± 0.1
Hydrogen Peroxide (H₂O₂)1000.4 ± 0.052.5 ± 0.3
This compound + H₂O₂100.9 ± 0.11.2 ± 0.2

Experimental Protocols

SH-SY5Y Cell Culture and Differentiation

A consistent and healthy cell culture is paramount for reproducible results.

  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM)/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passaging: Subculture cells when they reach 80-90% confluency.

  • Differentiation (Optional but Recommended): To obtain a more neuron-like phenotype, SH-SY5Y cells can be differentiated. A common method involves treating the cells with 10 µM retinoic acid (RA) in a low-serum (1% FBS) medium for 5-7 days. Differentiated cells exhibit a more mature neuronal morphology and can show increased susceptibility to certain neurotoxins.[4]

Induction of Neurotoxicity

Oxidative stress is a common mechanism of neuronal damage. Hydrogen peroxide (H₂O₂) is a widely used agent to induce oxidative stress in vitro.

  • Procedure:

    • Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).

    • Allow cells to adhere and grow for 24 hours.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for a specified duration (e.g., 2-4 hours).

    • Introduce the neurotoxic agent, such as 100 µM H₂O₂, to the culture medium.

    • Co-incubate for a predetermined time (e.g., 24 hours).

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Procedure:

    • After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage of the untreated control.

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity is a hallmark of apoptosis.

  • Principle: This assay utilizes a synthetic substrate that is specifically cleaved by active caspase-3, releasing a chromophore or fluorophore that can be quantified.

  • Procedure (using a colorimetric kit): [5]

    • Lyse the treated cells using the provided lysis buffer.

    • Incubate the cell lysate with the caspase-3 substrate (DEVD-pNA) in the reaction buffer.

    • Measure the absorbance at 405 nm.

    • Calculate the fold increase in caspase-3 activity relative to the untreated control.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Mitochondrial dysfunction is a critical event in apoptosis. The loss of ΔΨm is an early indicator of apoptotic cell death.

  • Principle: Fluorescent dyes such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 are used to assess ΔΨm. TMRE accumulates in active mitochondria with an intact membrane potential, and its fluorescence intensity is proportional to ΔΨm.

  • Procedure (using TMRE and flow cytometry):

    • After treatment, incubate the cells with TMRE (e.g., 100 nM) for 20-30 minutes at 37°C.

    • Harvest the cells and wash with PBS.

    • Analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in fluorescence intensity indicates a loss of ΔΨm.

Western Blotting for Signaling Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins, providing insights into the signaling pathways involved.

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

  • Procedure:

    • Lyse the treated cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt and ERK.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

The following diagrams illustrate the key experimental workflow and the hypothetical signaling pathways modulated by this compound.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis start Culture SH-SY5Y Cells seed Seed Cells in Plates start->seed pretreat Pre-treat with this compound seed->pretreat induce Induce Neurotoxicity (e.g., H₂O₂) pretreat->induce viability Cell Viability (MTT) induce->viability apoptosis Apoptosis (Caspase-3) induce->apoptosis mmp Mitochondrial Potential (TMRE) induce->mmp western Western Blot (Akt, ERK) induce->western analyze Quantify and Analyze Data viability->analyze apoptosis->analyze mmp->analyze western->analyze

Fig. 1: Experimental workflow for assessing the neuroprotective effects of this compound.

signaling_pathway cluster_stress Cellular Stress cluster_tataramide Therapeutic Intervention cluster_pathways Signaling Cascades stress Oxidative Stress (e.g., H₂O₂) pi3k PI3K stress->pi3k erk ERK stress->erk tataramide This compound tataramide->pi3k akt Akt pi3k->akt bad Bad akt->bad Inhibits survival Cell Survival akt->survival apoptosis Apoptosis erk->apoptosis bcl2 Bcl-2 bad->bcl2 caspase Caspase-3 bcl2->caspase caspase->apoptosis

Fig. 2: Hypothetical signaling pathways modulated by this compound in neuroprotection.

Conclusion

The protocols and application notes presented here provide a robust framework for the initial investigation of this compound's neuroprotective potential. By employing these established methodologies, researchers can systematically evaluate its efficacy in mitigating oxidative stress-induced neuronal cell death and elucidate the underlying molecular mechanisms. The hypothetical data and pathway diagrams serve as a guide for expected outcomes and mechanistic exploration. Further studies would be necessary to validate these findings and to explore the broader therapeutic applications of this compound in neurodegenerative diseases.

References

Application Note: Preparation of Tataramide B Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the preparation, storage, and use of Tataramide B stock solutions for in vitro cell culture experiments. Adherence to these guidelines will ensure solution integrity and experimental reproducibility.

Introduction

This compound is a lignan compound isolated from Datura stramonium Linn[1]. For cell-based assays, it is crucial to prepare stock solutions accurately, as errors in concentration can significantly impact experimental outcomes. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds like this compound for cell culture applications[1]. This protocol outlines the steps for preparing a 10 mM stock solution in DMSO.

Quantitative Data Summary

The following table summarizes the key chemical properties and recommended storage conditions for this compound.

ParameterValueSource
Molecular Weight 624.69 g/mol [1]
Recommended Solvent Dimethyl Sulfoxide (DMSO)[1]
Common Stock Concentration 10 mM[1]
Storage of Solid Compound 2-8°C for up to 24 months[1]
Storage of Stock Solution Aliquots at -20°C for up to two weeks[1]

Experimental Protocol

This protocol describes the preparation of a 10 mM stock solution of this compound.

3.1. Materials and Equipment

  • This compound powder (purity ≥98%)[1]

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO), cell culture grade

  • Microcentrifuge tubes (1.5 mL, sterile)

  • Pipettes and sterile filter tips

  • Analytical balance

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

3.2. Safety Precautions

  • Work in a laminar flow hood to maintain sterility.

  • Wear appropriate PPE to avoid inhalation or contact with the skin.

  • Consult the Material Safety Data Sheet (MSDS) for this compound before handling.

3.3. Preparation of 10 mM this compound Stock Solution

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour to prevent condensation[1].

  • Calculation: To prepare a 10 mM stock solution, use the following formula:

    • Mass (mg) = Desired Volume (mL) × Concentration (mM) × Molecular Weight ( g/mol ) / 1000

    • For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 1 mL × 10 mM × 624.69 g/mol / 1000 = 6.25 mg

  • Weighing: Carefully weigh out the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution:

    • Add the required volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots in tightly sealed vials at -20°C for up to two weeks[1].

3.4. Preparation of Working Solution

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration using pre-warmed cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Mix the working solution thoroughly by gentle pipetting before adding it to the cells.

  • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Preparation cluster_storage Storage & Use start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate calculate Calculate Mass for 10 mM Solution equilibrate->calculate weigh Weigh this compound calculate->weigh add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C (up to 2 weeks) aliquot->store dilute Dilute in Culture Medium for Working Solution store->dilute For Experiment end End dilute->end

Caption: Workflow for this compound stock solution preparation.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Tataramide B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of Tataramide B in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a lignan compound with the chemical formula C36H36N2O.[1] Like many organic compounds with complex, nonpolar structures, it exhibits poor solubility in water. This low aqueous solubility can be a significant hurdle for in vitro experiments, as a sufficient concentration of the compound may not be achievable in aqueous cell culture media to observe a biological effect. Inconsistent dissolution can also lead to high variability in experimental results.

Q2: What are the initial steps for dissolving this compound?

For initial stock solutions, it is recommended to use an organic solvent in which this compound is readily soluble. Dimethyl sulfoxide (DMSO) is a common choice for preparing concentrated stock solutions of hydrophobic compounds for use in cell-based assays.[2][3][4] Other potential organic solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[1] However, for cell culture applications, DMSO is generally preferred due to its miscibility with water and relatively lower toxicity at low concentrations.

Q3: What is the maximum recommended concentration of DMSO in cell culture media?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. While tolerance can vary between cell lines, a final DMSO concentration of 0.5% is widely considered safe for most cell lines, with some being tolerant up to 1%.[2] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for poorly soluble compounds.[4] Here are a few troubleshooting steps:

  • Vortexing and Sonication: Immediately after dilution, vortex the solution vigorously. Gentle sonication in a water bath can also help to redissolve the precipitate.[4]

  • Warm the Solution: Gently warming the solution to 37°C may aid in dissolution.[4]

  • Sequential Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions.

  • Increase the Final DMSO Concentration: If your cells can tolerate it, a slightly higher final concentration of DMSO may be necessary to maintain solubility. However, this should be tested for toxicity.

  • Explore Alternative Solubilization Methods: If precipitation persists, consider using solubility enhancers as described in the troubleshooting guide below.

Troubleshooting Guide: Improving this compound Solubility

This guide provides several methods to enhance the aqueous solubility of this compound for in vitro assays. The suitability of each method will depend on the specific experimental requirements.

Issue: Inability to achieve the desired final concentration of this compound in aqueous media due to poor solubility.

Solution 1: Co-Solvent System

This approach involves using a water-miscible organic solvent, such as DMSO, in the final assay medium to increase the solubility of a hydrophobic compound.[5][6][7]

  • Advantages: Simple to implement.

  • Disadvantages: The co-solvent may have its own biological effects or be toxic to cells at higher concentrations.

  • Considerations: The final concentration of the co-solvent must be carefully controlled and a vehicle control is essential.

Solution 2: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming a water-soluble inclusion complex.[8][9][10][11]

  • Advantages: Can significantly increase aqueous solubility without chemically modifying the compound.[10] Generally have low toxicity.

  • Disadvantages: The complexation is a reversible equilibrium, and the choice of cyclodextrin and the molar ratio of cyclodextrin to the compound may need to be optimized.

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are modified cyclodextrins with improved solubility and safety profiles compared to natural cyclodextrins.[10]

Solution 3: Use of Surfactants

Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[12]

  • Advantages: Can be very effective at solubilizing highly insoluble compounds.

  • Disadvantages: Surfactants can be cytotoxic and may interfere with certain assays.

  • Commonly Used Surfactants: Non-ionic surfactants such as Tween® 80 and Pluronic® F-68 are often used in biological applications.[5]

Data Presentation: Comparison of Solubility Enhancement Techniques
TechniquePrinciple of OperationKey AdvantagesKey Considerations
Co-solvents (e.g., DMSO) Increases the polarity of the bulk solvent, making it more favorable for the hydrophobic compound to dissolve.[13]Simple and widely used for preparing stock solutions.Potential for solvent toxicity; final concentration must be carefully controlled.[2]
Cyclodextrins Encapsulates the hydrophobic drug molecule within its nonpolar cavity, presenting a hydrophilic exterior to the aqueous solvent.[8][11]High solubilization capacity for many compounds; low toxicity; no chemical modification of the drug.[10]Requires optimization of cyclodextrin type and concentration; potential for coprecipitation with natural cyclodextrins.[8]
Surfactants (Micellar Solubilization) Forms micelles that entrap the hydrophobic compound in their nonpolar core, allowing for dispersion in an aqueous medium.[12]Effective for highly insoluble compounds.Potential for cytotoxicity and interference with biological assays.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-Solvent (DMSO)

  • Weighing: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add a precise volume of high-purity, sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.[4]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For many compounds, DMSO stock solutions are stable for up to 3 months at -20°C.[4]

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium) at a concentration several-fold higher than the intended final concentration.

  • Add this compound: Add the powdered this compound directly to the HP-β-CD solution. Alternatively, a small volume of a concentrated this compound stock in a volatile organic solvent can be added, followed by evaporation of the solvent.

  • Complexation: Incubate the mixture, typically with shaking or stirring, for a period ranging from a few hours to overnight at a controlled temperature to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay start Weigh this compound dissolve Dissolve in 100% DMSO start->dissolve stock High Concentration Stock Solution dissolve->stock dilute Dilute Stock in Aqueous Medium stock->dilute precipitate Precipitation? dilute->precipitate troubleshoot Troubleshoot: Vortex, Sonicate, Use Enhancers precipitate->troubleshoot Yes working_solution Final Working Solution precipitate->working_solution No troubleshoot->dilute add_to_cells Add to Cell Culture working_solution->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing this compound for in vitro assays.

troubleshooting_logic cluster_methods Solubility Enhancement Methods start Goal: Soluble this compound in Aqueous Medium check_solubility Is this compound soluble with direct dilution of DMSO stock? start->check_solubility success Proceed with Experiment check_solubility->success Yes cosolvent Optimize Co-solvent (e.g., higher % DMSO) check_solubility->cosolvent No cosolvent->success cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) cosolvent->cyclodextrin If cytotoxicity is an issue cyclodextrin->success surfactant Use Surfactants (e.g., Tween 80) cyclodextrin->surfactant If complexation is insufficient surfactant->success

Caption: Decision tree for troubleshooting this compound solubility.

signaling_pathway_general compound This compound (Solubilized) receptor Cell Surface or Intracellular Receptor compound->receptor transduction Signal Transduction Cascade (e.g., Kinase activation) receptor->transduction transcription Transcription Factor Activation/Inhibition transduction->transcription response Cellular Response (e.g., Apoptosis, Proliferation) transcription->response

Caption: General signaling pathway for a bioactive compound.

References

Tataramide B solubility in DMSO versus physiological buffers.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and potential biological activities of Tataramide B. The information is tailored for researchers encountering challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in DMSO?

A1: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 50 mg/mL.[1] For experimental use, it is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).

Q2: I am observing precipitation of this compound when I dilute my DMSO stock in a physiological buffer. What can I do?

A2: This is a common issue for hydrophobic compounds like this compound. Here are several strategies to address this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible, ideally ≤ 0.5%, to minimize solvent-induced artifacts and toxicity.

  • Rapid Dispersion: Immediately after adding the this compound stock solution to the buffer, vortex the solution vigorously to ensure uniform dispersion.

  • Fresh Solutions: Do not store dilute aqueous solutions of this compound for extended periods, as precipitation can occur over time. Prepare fresh dilutions for each experiment.

  • Co-solvents and Excipients: If precipitation persists, consider the use of co-solvents or solubility enhancers. It is crucial to validate the compatibility of these agents with your specific assay.

Q3: Is there any information on the solubility of this compound in physiological buffers like PBS?

A3: Currently, there is a lack of specific quantitative data for the solubility of this compound in physiological buffers such as Phosphate-Buffered Saline (PBS), TRIS, or HEPES in publicly available literature. Due to its hydrophobic nature, its solubility in aqueous buffers is expected to be low. Researchers will need to determine the solubility empirically for their specific experimental conditions.

Q4: What potential signaling pathways might this compound be involved in?

A4: While the specific signaling pathways modulated by this compound are not yet fully elucidated, related natural products with anti-inflammatory properties often interact with key inflammatory signaling cascades. Plausible pathways to investigate for this compound's activity include the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway and the MAPK (Mitogen-activated protein kinase) signaling pathway , both of which are central regulators of inflammation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Precipitation of this compound from the working solution.Visually inspect your working solution for any precipitate. If observed, refer to the solubility enhancement strategies in FAQ Q2. Prepare fresh dilutions immediately before use.
Low or no biological activity observed Insufficient concentration of soluble this compound in the assay.Determine the aqueous solubility of this compound in your specific buffer system using the protocol outlined below. Ensure your working concentration is below the determined solubility limit.
Cell toxicity observed at low concentrations DMSO toxicity.Perform a vehicle control with the same final DMSO concentration to assess its effect on your cells. Keep the final DMSO concentration at the lowest effective level (ideally ≤ 0.5%).
Difficulty in determining the mechanism of action The specific molecular targets of this compound are unknown.Based on the compound class, investigate its effects on common inflammatory signaling pathways such as NF-κB and MAPK. See the proposed signaling pathway diagrams below.

Experimental Protocols

Protocol for Determining Aqueous Solubility of this compound

This protocol describes a general "shake-flask" method, a common technique for determining the equilibrium solubility of a compound.

Materials:

  • This compound (powder)

  • Physiological buffer of choice (e.g., PBS, TRIS, HEPES, pH 7.4)

  • DMSO (ACS grade or higher)

  • Microcentrifuge tubes (low-binding)

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

  • Syringe filters (0.22 µm, low-binding)

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound powder to a microcentrifuge tube containing a known volume of the physiological buffer (e.g., 1 mL). The amount should be sufficient to ensure that undissolved solid remains after equilibration. b. Tightly seal the tube and place it on an orbital shaker or rotator. c. Incubate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid: a. After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.

  • Sample Collection and Preparation: a. Carefully collect the supernatant without disturbing the pellet. b. For further purification, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification: a. HPLC Method (Recommended): i. Prepare a standard curve of this compound of known concentrations in a suitable solvent (e.g., DMSO or a mixture of the buffer and an organic solvent compatible with the mobile phase). ii. Analyze the filtered supernatant by HPLC. iii. Determine the concentration of this compound in the supernatant by comparing its peak area to the standard curve. b. UV-Vis Spectrophotometry Method (Alternative): i. If this compound has a distinct chromophore, determine its molar extinction coefficient. ii. Measure the absorbance of the filtered supernatant at the wavelength of maximum absorbance (λmax). iii. Calculate the concentration using the Beer-Lambert law (A = εbc).

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
DMSO50 mg/mL[1]
Physiological Buffers (e.g., PBS, TRIS, HEPES)Data not currently available; requires experimental determination.

Signaling Pathways & Experimental Workflows

Below are diagrams representing a potential experimental workflow for solubility determination and a plausible signaling pathway that this compound might modulate, based on its potential anti-inflammatory properties.

G Experimental Workflow for Solubility Determination A Add excess this compound powder to buffer B Equilibrate on shaker (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Collect and filter supernatant C->D E Quantify concentration (HPLC/UV-Vis) D->E F Determine aqueous solubility E->F

Caption: Workflow for determining this compound solubility.

G Hypothesized Anti-inflammatory Signaling Pathway for this compound cluster_0 Hypothesized Anti-inflammatory Signaling Pathway for this compound A Inflammatory Stimulus (e.g., LPS) B Receptor (e.g., TLR4) A->B C IKK Complex B->C D IκBα C->D phosphorylates E NF-κB (p65/p50) D->E releases F Nuclear Translocation E->F G Gene Transcription (Pro-inflammatory Cytokines) F->G H This compound H->C inhibits? H->E inhibits?

References

Technical Support Center: Enhancing the Oral Bioavailability of Tataramide B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Tataramide B in animal studies.

Frequently Asked Questions (FAQs)

1. What are the known physicochemical properties of this compound that contribute to its poor oral bioavailability?

This compound, a lignan compound sourced from Datura stramonium, exhibits poor aqueous solubility and low intestinal permeability, classifying it as a Biopharmaceutics Classification System (BCS) Class IV compound.[1] Its lipophilic nature and potential for efflux transporter interaction are primary contributors to its limited oral absorption.

2. What are the initial formulation strategies to consider for improving the oral absorption of this compound?

For a BCS Class IV compound like this compound, initial strategies should focus on simultaneously enhancing both solubility and permeability. Promising starting points include:

  • Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.[2][3]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubility and utilize lipid absorption pathways.[2][4]

  • Nanoparticle Formulations: Reducing particle size to the nanoscale can significantly increase the surface area for dissolution and may enhance permeability.[5][6]

3. Which animal models are most appropriate for in vivo pharmacokinetic studies of this compound formulations?

The choice of animal model is critical for obtaining relevant preclinical data.[7][8][9][10] For oral bioavailability studies of a novel compound like this compound, the following models are commonly used:

  • Rats (Sprague-Dawley or Wistar): Rats are a cost-effective and well-characterized model for initial pharmacokinetic screening. Their gastrointestinal physiology shares similarities with humans, making them suitable for comparing different formulations.[7][8]

  • Beagle Dogs: Dogs have a gastrointestinal tract that is more physiologically similar to humans in terms of pH and transit time, making them a good secondary model for more definitive bioavailability studies before advancing to clinical trials.[7][9]

4. How can I assess the intestinal permeability of this compound and the effectiveness of my formulation in vitro?

The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal permeability.[11][12][13] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. By measuring the transport of this compound from the apical (intestinal lumen) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp). A bi-directional assay can also reveal if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[13]

5. What role do excipients play in improving the oral bioavailability of this compound?

Excipients are not just inert fillers; they can functionally enhance a drug's bioavailability.[14][15][16] For this compound, consider incorporating:

  • Solubilizing agents: Surfactants (e.g., Tween 80, Cremophor EL) and cyclodextrins can improve the solubility of this compound in the gastrointestinal fluids.[4][15]

  • Permeation enhancers: These excipients can transiently open the tight junctions between intestinal epithelial cells or inhibit efflux pumps, thereby increasing drug absorption.[17][18][19] Examples include sodium caprate and certain polymers.

  • Metabolism inhibitors: If this compound undergoes significant first-pass metabolism, incorporating inhibitors of relevant cytochrome P450 enzymes can increase its systemic exposure.[17]

Troubleshooting Guides

Problem 1: High Variability in In Vivo Pharmacokinetic Data
Potential Cause Troubleshooting Steps
Improper Dosing Technique Ensure accurate and consistent oral gavage technique. For viscous formulations, use a positive displacement pipette. Consider training and validating personnel on the dosing procedure.
Formulation Instability Assess the physical and chemical stability of the this compound formulation under storage and in simulated gastrointestinal fluids. Precipitation of the drug in the stomach can lead to erratic absorption.
Food Effects The presence of food can significantly alter gastric pH and transit time, affecting drug dissolution and absorption. Standardize the fasting period for animals before dosing (typically overnight for rats).[9]
Animal Stress Stress can impact gastrointestinal motility and blood flow. Acclimatize animals to the experimental conditions and handling procedures to minimize stress.
Problem 2: Low Apparent Permeability (Papp) in Caco-2 Assay
Potential Cause Troubleshooting Steps
Poor Apical Solubility The concentration of this compound in the donor compartment may be limited by its solubility. Use a formulation (e.g., with a non-toxic solubilizing excipient) to increase its concentration in the apical medium.
Efflux Transporter Activity This compound may be a substrate for efflux pumps like P-gp, which actively transport it back into the apical side. Conduct a bi-directional Caco-2 assay (measuring both A-B and B-A transport). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[13] If efflux is confirmed, co-administer with a known P-gp inhibitor (e.g., verapamil) to confirm.
Cell Monolayer Integrity Verify the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment. Low TEER values indicate a leaky monolayer, which can compromise the results.[12]
Drug Binding to Plastic This compound, being lipophilic, may adsorb to the plastic of the assay plates, reducing the concentration available for transport. Use low-binding plates or pre-treat plates with a blocking agent.

Hypothetical Data Presentation

Table 1: Physicochemical Properties of Different this compound Formulations

FormulationParticle Size (nm)Aqueous Solubility (µg/mL)Dissolution Rate (t80% in min)
Unprocessed this compound5000 ± 8500.1 ± 0.02> 240
Micronized this compound800 ± 1500.5 ± 0.05120
This compound Nanoparticles150 ± 305.2 ± 0.430
This compound-SEDDSN/A (emulsion)25.8 ± 2.1< 10

Table 2: Comparative In Vitro Permeability of this compound Formulations across Caco-2 Monolayers

FormulationPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio
Unprocessed this compound0.2 ± 0.051.5 ± 0.37.5
This compound-SEDDS1.1 ± 0.21.8 ± 0.41.6
This compound with P-gp Inhibitor0.9 ± 0.151.0 ± 0.21.1

Table 3: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats Following Oral Administration (10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Oral Bioavailability (%)
Unprocessed this compound25 ± 84.0150 ± 45< 1
Micronized this compound80 ± 222.5480 ± 1103.2
This compound Nanoparticles250 ± 601.51800 ± 35012.0
This compound-SEDDS410 ± 951.02950 ± 52019.7

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle. Provide free access to food and water.

  • Acclimatization: Acclimatize animals for at least 3 days before the experiment.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Formulation Preparation: Prepare the specified this compound formulation (e.g., suspension, solution in SEDDS) immediately before use.

  • Dosing: Administer the formulation via oral gavage at a dose of 10 mg/kg. For intravenous administration (to determine absolute bioavailability), administer a 1 mg/kg dose of this compound in a suitable solubilizing vehicle via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Protocol 2: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

  • Seeding: Seed cells onto Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

  • Differentiation: Culture the cells for 21-25 days to allow for monolayer differentiation. Change the medium every 2-3 days.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayers. Only use monolayers with TEER values above 250 Ω·cm².

  • Assay Procedure:

    • Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • For apical-to-basolateral (A-B) transport, add the this compound formulation (e.g., 10 µM in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.

    • For basolateral-to-apical (B-A) transport, add the drug to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh HBSS.

  • Sample Analysis: Determine the concentration of this compound in the collected samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

Visualizations

G cluster_0 Challenges with Oral this compound Poor Aqueous Solubility Poor Aqueous Solubility Low Dissolution Rate Low Dissolution Rate Poor Aqueous Solubility->Low Dissolution Rate Low Concentration at Absorption Site Low Concentration at Absorption Site Low Dissolution Rate->Low Concentration at Absorption Site leads to Low Intestinal Permeability Low Intestinal Permeability Limited Absorption Limited Absorption Low Intestinal Permeability->Limited Absorption Low Bioavailability Low Bioavailability Limited Absorption->Low Bioavailability leads to Low Concentration at Absorption Site->Low Bioavailability leads to Efflux Transporter Activity Efflux Transporter Activity Efflux Transporter Activity->Limited Absorption contributes to

Caption: Key factors contributing to the poor oral bioavailability of this compound.

G cluster_1 Formulation Strategies cluster_2 Mechanism of Bioavailability Enhancement Particle Size Reduction Particle Size Reduction (Micronization, Nanonization) Increased Surface Area Increased Surface Area Particle Size Reduction->Increased Surface Area Solid Dispersions Solid Dispersions Enhanced Dissolution Rate Enhanced Dissolution Rate Solid Dispersions->Enhanced Dissolution Rate Lipid-Based Systems Lipid-Based Systems (SEDDS, Liposomes) Improved Solubility Improved Solubility Lipid-Based Systems->Improved Solubility Inhibition of Efflux Pumps Inhibition of Efflux Pumps Lipid-Based Systems->Inhibition of Efflux Pumps Use of Lipid Pathways Use of Lipid Pathways Lipid-Based Systems->Use of Lipid Pathways Complexation Complexation (Cyclodextrins) Complexation->Improved Solubility Increased Surface Area->Enhanced Dissolution Rate Increased Oral Bioavailability Increased Oral Bioavailability Enhanced Dissolution Rate->Increased Oral Bioavailability Improved Solubility->Increased Oral Bioavailability Inhibition of Efflux Pumps->Increased Oral Bioavailability Use of Lipid Pathways->Increased Oral Bioavailability

Caption: Formulation strategies and their mechanisms to enhance this compound bioavailability.

G Start Start Prepare Formulation Prepare Formulation Start->Prepare Formulation Animal Fasting Animal Fasting Start->Animal Fasting Oral Dosing Oral Dosing Prepare Formulation->Oral Dosing Animal Fasting->Oral Dosing Serial Blood Sampling Serial Blood Sampling Oral Dosing->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling End End Pharmacokinetic Modeling->End

Caption: Experimental workflow for in vivo pharmacokinetic studies in rats.

References

Technical Support Center: Optimizing Compound X Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Compound X for cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for Compound X in a cytotoxicity assay?

A1: For a novel compound like Compound X, it is advisable to start with a broad concentration range to determine its cytotoxic potential. A logarithmic dose range is often effective, for example, from 0.1 µM to 1 mM.[1] This wide range helps in identifying the IC50 (the concentration of a drug that gives half-maximal response) of the compound.

Q2: Which cytotoxicity assay is best suited for determining the effects of Compound X?

A2: The choice of assay depends on the specific research question and the characteristics of Compound X. Commonly used assays include:

  • MTT Assay: A colorimetric assay that measures metabolic activity as an indicator of cell viability. It is a widely used and cost-effective method.[1][2]

  • SRB (Sulforhodamine B) Assay: This is a colorimetric assay that measures cellular protein content and is known for its sensitivity and reproducibility.[3]

  • Resazurin (AlamarBlue) Assay: A fluorescent/colorimetric assay that also measures metabolic activity and is generally more sensitive than the MTT assay.[2][4]

It is recommended to perform more than one type of assay to confirm the cytotoxic effects of Compound X and to rule out potential compound interference with the assay chemistry.

Q3: How long should I incubate the cells with Compound X?

A3: Incubation time can significantly impact the observed cytotoxicity. Typical incubation times for cytotoxicity assays range from 24 to 72 hours.[1][4][5] It is recommended to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the optimal incubation period for observing the effects of Compound X.

Q4: My results show high variability between replicate wells. What could be the cause?

A4: High variability can stem from several factors:

  • Uneven cell seeding: Ensure a single-cell suspension and proper mixing before and during cell plating.

  • Edge effects: Wells on the periphery of the plate are prone to evaporation, leading to changes in media and compound concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS.

  • Compound precipitation: Visually inspect the wells after adding Compound X to ensure it is fully dissolved at the tested concentrations.

  • Pipetting errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of cells, media, and compound.

Optimizing experimental parameters and maintaining consistency in your workflow can help reduce variability.[4][6]

Troubleshooting Guides

Problem 1: No cytotoxicity observed even at high concentrations of Compound X.
Possible Cause Troubleshooting Step
Compound Inactivity Verify the identity and purity of Compound X. Synthesize a fresh batch if necessary.
Compound Instability Check the stability of Compound X in the culture medium over the incubation period. Consider using a vehicle with better solubilizing properties.
Incorrect Assay Choice The chosen assay may not be suitable for the mechanism of action of Compound X. Try an alternative cytotoxicity assay.
Cell Line Resistance The selected cell line may be resistant to Compound X. Test on a panel of different cell lines to identify sensitive ones.
Insufficient Incubation Time The cytotoxic effect may be delayed. Increase the incubation time (e.g., up to 72 hours or longer) and perform a time-course experiment.
Problem 2: High background signal in the control wells.
Possible Cause Troubleshooting Step
Media Interference Some components in the culture medium, like phenol red, can interfere with certain assays. Use phenol red-free medium if this is suspected.
Contamination Check for microbial contamination in the cell culture, which can lead to false-positive signals.
Reagent Issues Ensure that the assay reagents are properly prepared and stored. Use fresh reagents if in doubt.
Problem 3: Inconsistent IC50 values across experiments.
Possible Cause Troubleshooting Step
Variations in Cell Health and Passage Number Use cells at a consistent passage number and ensure they are in the logarithmic growth phase. Monitor cell health regularly.
Inconsistent Seeding Density Optimize and strictly adhere to the cell seeding density for each experiment.[7]
Fluctuations in Incubation Conditions Ensure consistent temperature, humidity, and CO2 levels in the incubator.[4]
DMSO Concentration Effects If using DMSO as a solvent, ensure the final concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[4]

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Add varying concentrations of Compound X to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Presentation: Example IC50 Values for Compound X
Cell LineIncubation Time (h)IC50 (µM)
MCF-72478.5
MCF-74845.2
MCF-77221.9
HeLa2495.3
HeLa4862.1
HeLa7235.8
A54924> 100
A5494888.7
A5497259.4

Signaling Pathways and Workflows

Diagram 1: General Experimental Workflow for Cytotoxicity Assay Optimization

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_optimization Optimization Loop Cell_Culture Cell Culture & Maintenance Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Compound X Stock Preparation Compound_Treatment Treatment with Compound X (Dose-Response) Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation Incubation (24, 48, 72h) Compound_Treatment->Incubation Assay_Execution Execute Cytotoxicity Assay (e.g., MTT) Incubation->Assay_Execution Data_Acquisition Measure Absorbance/Fluorescence Assay_Execution->Data_Acquisition Data_Analysis Calculate % Viability & IC50 Data_Acquisition->Data_Analysis Results_Interpretation Interpret Results Data_Analysis->Results_Interpretation Troubleshooting Troubleshoot & Optimize Parameters Results_Interpretation->Troubleshooting If results are not optimal Troubleshooting->Cell_Seeding Refine protocol

Caption: Workflow for optimizing cytotoxicity assays.

Diagram 2: Hypothetical Signaling Pathway Affected by Compound X

If initial studies suggest that Compound X induces apoptosis, a potential mechanism could involve the PI3K/Akt/mTOR pathway, which is a key regulator of cell survival and proliferation.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival promotes CompoundX Compound X CompoundX->mTORC1 inhibits CompoundX->Apoptosis induces CellSurvival->Apoptosis inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by Compound X.

References

Troubleshooting Tataramide B instability in culture media.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of Tataramide B in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in culture media a concern?

This compound is a synthetic, cell-permeable cyclic peptide being investigated for its targeted anti-proliferative effects in oncology research. Its mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

While cyclic peptides are generally designed for enhanced stability compared to their linear counterparts, their integrity can still be compromised under standard in vitro cell culture conditions (e.g., pH 7.2-7.4, 37°C, aqueous environment with enzymatic components).[1][2] Degradation of this compound can lead to a loss of bioactivity, resulting in inaccurate and irreproducible experimental outcomes.

Q2: What are the primary factors that can affect this compound stability in my cell culture experiments?

Several factors can contribute to the degradation of a cyclic peptide like this compound in culture media.[3][4] These include:

  • pH: Standard culture media are typically buffered around pH 7.4. Prolonged exposure to even slightly alkaline conditions can accelerate the hydrolysis of labile amide bonds within the peptide structure.[5]

  • Enzymatic Degradation: Serum, a common supplement in culture media, contains various proteases and peptidases that can enzymatically cleave this compound, reducing its effective concentration.

  • Temperature: Incubation at 37°C, while necessary for cell growth, can accelerate the rate of chemical degradation reactions.[6]

  • Light Exposure: Similar to many complex organic molecules, prolonged exposure to light, especially UV wavelengths, can induce photodegradation.[6]

  • Oxidation: The presence of dissolved oxygen and metal ions in the media can lead to the oxidation of sensitive amino acid residues (e.g., Met, Cys, Trp), altering the peptide's conformation and activity.[5]

  • Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to aggregation and degradation of the peptide.[5]

Q3: How can I confirm that this compound is degrading in my experiment?

The most definitive method is to quantify the concentration of intact this compound in your culture medium over the time course of your experiment.[6] This is typically achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or, for higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6][7] A significant decrease in the concentration of the parent compound over time is a clear indicator of instability.

Q4: My experimental results are inconsistent. Could this be a solubility issue rather than degradation?

Yes, poor solubility can manifest as inconsistent results, mimicking degradation. If this compound precipitates out of the culture medium, its effective concentration will decrease, leading to reduced biological effect. It is crucial to distinguish between instability and poor solubility. We recommend performing a kinetic solubility assay in your specific cell culture medium to determine the solubility limit.

Q5: What concrete steps can I take to minimize this compound degradation?

To enhance the reliability of your experiments, consider the following optimization strategies:

  • Prepare Fresh Solutions: Whenever possible, prepare working solutions of this compound immediately before use from a freshly thawed aliquot of the stock solution.[8]

  • Aliquot Stock Solutions: After reconstituting lyophilized this compound, divide the stock solution into single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.[5]

  • Minimize Light Exposure: Protect all solutions containing this compound from direct light by using amber vials or wrapping containers in aluminum foil.[6]

  • Optimize Serum Use: If permissible for your cell line, consider reducing the serum concentration, using heat-inactivated serum to denature some proteases, or transitioning to a serum-free medium for the duration of the compound treatment.

  • Include Stability Controls: In your experimental setup, include wells containing this compound in complete medium but without cells. Analyze samples from these wells at the beginning and end of the experiment to quantify the extent of non-cellular degradation.

Q6: Does the solvent for my stock solution matter for stability?

Absolutely. For primary stock solutions, use high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[8] Water contamination in DMSO can facilitate hydrolysis of the compound over time during storage. Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells, typically ≤ 0.1%.[6]

Troubleshooting Guide: Data & Protocols

Data Summary Tables

Table 1: Summary of Factors Affecting this compound Stability in Culture Media

FactorPotential Impact on this compoundMitigation Strategy
pH Hydrolysis of amide bonds, particularly at pH > 8.0.[5]Use freshly prepared, properly buffered media. Avoid prolonged storage of working solutions.
Temperature Increased rate of chemical degradation at 37°C.Prepare solutions immediately before use; store stock solutions at -80°C.
Serum Enzymes Enzymatic cleavage by proteases and peptidases.Use heat-inactivated serum, reduce serum concentration, or use serum-free media.
Light Photodegradation, leading to loss of activity.Use amber vials; protect plates and tubes from light.
Oxidation Degradation of susceptible amino acid residues.Minimize exposure to atmospheric oxygen during preparation; use high-purity reagents.
Freeze-Thaw Aggregation and physical degradation.[5]Aliquot stock solutions into single-use volumes.
Solubility Precipitation from media, reducing effective concentration.Determine kinetic solubility; do not exceed this limit in experiments.

Table 2: Fictional Stability Data of this compound (10 µM) in DMEM at 37°C

Time (Hours)% Intact this compound (10% FBS)% Intact this compound (Serum-Free)% Intact this compound (10% FBS, 4°C Control)
0 100%100%100%
8 85%96%99%
24 58%89%98%
48 31%82%97%

Data are representative and generated for illustrative purposes. Actual stability should be determined experimentally.

Experimental Protocols

Protocol 1: Assessing this compound Stability in Culture Media using LC-MS/MS

Objective: To quantify the degradation of this compound in a specific cell culture medium over a defined time course.

Materials:

  • This compound stock solution (e.g., 10 mM in anhydrous DMSO)

  • Complete cell culture medium (with serum/supplements as used in experiments)

  • Sterile 24-well tissue culture plate

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile with 0.1% formic acid (ACN/FA)

  • LC-MS/MS system

Procedure:

  • Prepare Working Solution: Dilute the this compound stock solution in your complete cell culture medium to the final working concentration used in your experiments (e.g., 10 µM).

  • Plating: Aliquot 500 µL of the working solution into multiple wells of a 24-well plate to create technical replicates for each time point.

  • Incubation: Place the plate in a cell culture incubator under standard conditions (37°C, 5% CO₂).[6]

  • Time Points: Collect samples at designated time points (e.g., 0, 2, 8, 24, and 48 hours).

  • Sample Collection: At each time point, collect the entire volume (500 µL) from three replicate wells.

  • Protein Precipitation: Immediately add 1.5 mL of ice-cold ACN/FA to each 500 µL sample to precipitate proteins and halt further degradation. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitate.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of labeled tubes for analysis.

  • Analysis: Analyze the samples by a validated LC-MS/MS method to quantify the concentration of intact this compound. The "Time 0" sample represents 100% integrity.

Protocol 2: Kinetic Solubility Assay for this compound

Objective: To determine the maximum soluble concentration of this compound in culture medium under experimental conditions.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • Sterile 96-well filter plate (e.g., 0.45 µm PVDF)

  • 96-well collection plate

  • Plate shaker

  • Plate reader or HPLC/LC-MS system

Procedure:

  • Serial Dilution: Prepare a series of this compound concentrations in your culture medium (e.g., from 1 µM to 200 µM) by diluting the DMSO stock. Keep the final DMSO concentration constant across all wells (e.g., 0.5%). Include a medium-only blank.

  • Incubation: Add these solutions to a 96-well plate and incubate at 37°C on a plate shaker for 2 hours to mimic experimental conditions.

  • Filtration: Transfer the solutions to a 96-well filter plate placed on top of a collection plate. Centrifuge to separate any precipitate from the soluble fraction.[6]

  • Quantification: Determine the concentration of the dissolved this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore, or LC-MS/MS for higher accuracy).[6]

  • Determine Solubility Limit: The kinetic solubility is the highest concentration at which no significant precipitation is observed (i.e., the measured concentration in the filtrate matches the nominal concentration).

Visualizations

cluster_factors Contributing Factors A Experimental Conditions F1 High Temperature (37°C) F2 Aqueous Media (pH ~7.4) F3 Serum Enzymes F4 Light / Oxygen B This compound (Cyclic Peptide) C Degradation (Loss of Activity) B->C Instability D Inaccurate Results C->D F1->B F2->B F3->B F4->B

Caption: Factors contributing to this compound instability.

start Start: Prepare Working Solution of this compound aliquot Aliquot into Plate for Time Points (T0, T2, T8...) start->aliquot incubate Incubate at 37°C, 5% CO₂ aliquot->incubate collect Collect Samples at Each Time Point incubate->collect precipitate Add Cold Acetonitrile to Stop Degradation collect->precipitate centrifuge Centrifuge to Pellet Precipitated Proteins precipitate->centrifuge analyze Analyze Supernatant via LC-MS/MS centrifuge->analyze end End: Quantify Remaining Intact Compound analyze->end

Caption: Experimental workflow for stability assessment.

tataramide This compound tataramide->inhibition pi3k PI3K akt Akt pi3k->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation, Growth, Survival mtor->proliferation promotes

Caption: Fictional signaling pathway for this compound.

References

Preventing precipitation of Tataramide B in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of Tataramide B in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation in aqueous solutions?

This compound is a lignan compound.[1][2] Like many lignans, it is a hydrophobic molecule, meaning it has poor solubility in water.[3] This inherent hydrophobicity is the primary reason for its tendency to precipitate when introduced into aqueous solutions. While it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone, direct dilution into aqueous buffers can cause it to fall out of solution.[1]

Q2: I observed a precipitate after adding my this compound stock solution to my aqueous buffer. How can I be sure the precipitate is the compound?

While it is highly likely that the precipitate is this compound, you can perform a simple control experiment. Prepare a vehicle control by adding the same amount of the organic solvent (e.g., DMSO) used for your stock solution to the aqueous buffer. If no precipitate forms in the vehicle control under the same conditions, the precipitate in your experimental sample is likely this compound.[4] For definitive identification, the precipitate can be isolated and analyzed using methods like HPLC or mass spectrometry.[4]

Q3: Is it acceptable to proceed with my experiment if a precipitate is visible?

It is strongly advised not to proceed with an experiment if a precipitate is present. The formation of a precipitate indicates that the actual concentration of this compound in your solution is unknown and significantly lower than intended, which will lead to inaccurate and unreliable results.[4]

Q4: What is the difference between kinetic and thermodynamic solubility, and why is it important for my experiments with this compound?

Understanding the distinction between kinetic and thermodynamic solubility is crucial for working with compounds like this compound.[4]

  • Kinetic Solubility: This refers to the concentration of a compound that can be dissolved when a stock solution (typically in an organic solvent) is rapidly diluted into an aqueous buffer. This can result in a temporary, supersaturated state.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a compound that can be dissolved in a solvent under specific conditions over time.

A solution of this compound might initially appear clear (displaying kinetic solubility) but then precipitate over time as it reaches its lower thermodynamic solubility limit.[4]

Troubleshooting Guide: Preventing this compound Precipitation

If you are encountering precipitation with this compound, the following troubleshooting steps can help you identify and resolve the issue.

// Invisible edges for layout edge [style=invis]; gentle_agitation -> check_solubility; warm_solution -> lower_stock; check_solubility -> cosolvents; lower_stock -> cyclodextrins; serial_dilution -> ph_adjustment;

} dot

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation: Strategies for Solubilization

The following table summarizes common strategies for enhancing the solubility of hydrophobic compounds like this compound.

StrategyMechanismExamplesKey Considerations
Co-solvents Reduce the polarity of the aqueous solution, making it more favorable for hydrophobic compounds.[5]Ethanol, Propylene Glycol, Polyethylene Glycols (PEGs).[5][6]The concentration of the co-solvent must be optimized to avoid toxicity in biological assays.[7]
Cyclodextrins Encapsulate the hydrophobic molecule within their hydrophobic interior, while their hydrophilic exterior improves aqueous solubility.[8][9]α-cyclodextrin, β-cyclodextrin, Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[6]The size of the cyclodextrin cavity must be appropriate for the size of the this compound molecule.[8]
Surfactants Form micelles that encapsulate the hydrophobic compound, increasing its solubility in the aqueous phase.[5][8]Polysorbates (e.g., Tween® 80), Poloxamers.[9]Can be toxic at higher concentrations and may interfere with some biological assays.[5]
pH Adjustment For ionizable compounds, adjusting the pH can convert the molecule to its more soluble ionic form.[9]Citrate buffer, Acetate buffer, Phosphate buffer (PBS).[9]The biological activity of this compound may be pH-sensitive, and the experimental system must tolerate the pH change.

Experimental Protocols

Protocol 1: Preparation of this compound Solution Using a Co-solvent (e.g., DMSO)

This protocol details the preparation of a working solution of this compound for cell-based assays, maintaining a constant final DMSO concentration.

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved.

  • Prepare Intermediate Dilutions: Create a series of intermediate dilutions of the this compound stock solution in 100% DMSO.

  • Prepare Final Working Solutions: Add a small, fixed volume of each intermediate dilution to your pre-warmed aqueous experimental medium (e.g., cell culture medium). It is crucial to add the stock solution to the medium dropwise while gently vortexing or stirring to facilitate mixing and avoid "solvent shock".[7]

  • Final Co-solvent Concentration: Ensure the final concentration of DMSO in all working solutions and the vehicle control is consistent and at a level tolerated by your experimental system (typically ≤ 0.5%).[7]

Protocol 2: Enhancing this compound Solubility with Cyclodextrins

This protocol provides a method for preparing a more soluble this compound-cyclodextrin inclusion complex.

  • Prepare Solutions:

    • Dissolve this compound in a suitable organic solvent like ethanol to create the drug solution.

    • In a separate container, dissolve a selected cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin) in purified water. A common starting molar ratio of Drug:Cyclodextrin is 1:1.

  • Mixing: Slowly add the aqueous cyclodextrin solution to the ethanolic this compound solution while continuously stirring.

  • Complex Formation: Continue stirring the mixture for 1-2 hours at room temperature to allow for the formation of the inclusion complex.

  • Solvent Evaporation: Remove the solvents using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed.

  • Final Processing: Pulverize the dried mass and pass it through a fine-mesh sieve. The resulting powder is the this compound-cyclodextrin complex, which should exhibit improved aqueous solubility.

Logical Relationships in Experimental Design

The following diagram illustrates the logical flow for determining the kinetic solubility of this compound in a specific experimental medium.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result prep_stock Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) prep_dilutions Create Serial Dilutions of Stock in Experimental Medium prep_stock->prep_dilutions incubate Incubate at Experimental Temperature for a Set Time prep_dilutions->incubate visual_insp Visual Inspection (Microscopy) incubate->visual_insp instrumental Instrumental Analysis (Absorbance/Light Scattering) incubate->instrumental result Determine Kinetic Solubility (Highest non-precipitating concentration) visual_insp->result instrumental->result

Caption: Experimental workflow for kinetic solubility determination.

References

Enhancing the permeability of Tataramide B across cell membranes.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the permeability of Tataramide B across cell membranes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its permeability a concern?

This compound is a natural compound isolated from the herbs of Datura stramonium[1]. Like many cyclic peptides and complex natural products, its therapeutic potential can be limited by low permeability across cell membranes, which is a critical factor for oral bioavailability and reaching intracellular targets[2][3][4].

Q2: What are the common methods to enhance the permeability of cyclic peptides like this compound?

Several chemical modification strategies can be employed to improve the cell permeability of cyclic peptides. These include:

  • N-methylation: Replacing backbone amide protons with methyl groups can shield hydrogen bond donors, favoring a more membrane-permeable "closed" conformation[4][5].

  • Alkylated Amino Acids: Introducing amino acids with alkylated side chains can mask polar groups and increase lipophilicity[6].

  • D-Amino Acid Substitution: Strategic replacement of L-amino acids with their D-enantiomers can induce conformational changes that favor membrane crossing[6].

  • Amide-to-Ester Substitution: Replacing an amide bond with an ester bond can reduce the number of hydrogen bond donors and improve permeability[3].

Q3: Which in vitro assays are recommended for assessing this compound permeability?

The two most common and well-established in vitro models for predicting intestinal drug absorption are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that assesses passive diffusion across an artificial lipid membrane. It is useful for initial screening of compound libraries[7].

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. It can assess both passive diffusion and active transport mechanisms[5][6][8].

Q4: How can I interpret the permeability data from these assays?

Permeability is typically reported as an apparent permeability coefficient (Papp) in cm/s. Compounds can be broadly classified as having low, medium, or high permeability. For the Caco-2 assay, an efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate for active efflux transporters[5].

Troubleshooting Guides

Issue 1: Low Permeability of Unmodified this compound in PAMPA/Caco-2 Assays
Possible Cause Troubleshooting Step
High number of exposed polar groups and hydrogen bond donors.Consider chemical modifications such as N-methylation or introducing lipophilic side chains to mask polar functionalities.
Unfavorable conformation for membrane crossing.Attempt substitutions with D-amino acids or other conformationally restricting residues to induce a more "closed" or membrane-compatible conformation.
Low aqueous solubility of the compound.Ensure the compound is fully dissolved in the assay buffer. The use of co-solvents like DMSO (typically up to 1%) is acceptable, but their effect on membrane integrity should be monitored.
Poor recovery of the compound post-assay.This could be due to non-specific binding to the assay plates or instability of the compound. Use low-binding plates and ensure the compound is stable in the assay buffer at 37°C. Including a mass balance calculation by measuring the compound concentration in all compartments at the end of the experiment is recommended[9].
Issue 2: High Efflux Ratio of this compound in Caco-2 Assay
Possible Cause Troubleshooting Step
This compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).Co-incubate this compound with known inhibitors of these transporters (e.g., verapamil for P-gp). A significant increase in the A-B permeability in the presence of the inhibitor confirms that this compound is an efflux substrate[10].
Structural features of this compound are recognized by efflux pumps.Modify the structure of this compound at the sites recognized by the transporters. This may involve altering specific side chains or the macrocyclic backbone.
Issue 3: Inconsistent or Irreproducible Permeability Results
Possible Cause Troubleshooting Step
Poor integrity of the Caco-2 cell monolayer.Regularly check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values within the established range for your laboratory (typically >200 Ω·cm²)[10]. The permeability of a paracellular marker like Lucifer Yellow should also be low.
Variability in experimental conditions.Strictly adhere to the standardized protocols for cell seeding density, culture time (typically 21 days for full differentiation), and assay buffer composition.
Analytical method limitations.Ensure your analytical method (e.g., LC-MS/MS) is validated for linearity, accuracy, and precision in the relevant concentration range and matrix.

Data Presentation

The following tables summarize quantitative data from studies on enhancing the permeability of cyclic peptides using various modification strategies. This data can serve as a reference for expected improvements with this compound modifications.

Table 1: Effect of N-methylation on Apparent Permeability (Papp) in Caco-2 Assay

Cyclic PeptideModificationPapp (A-B) (10⁻⁶ cm/s)Reference
Peptide 1Unmodified1.0[11]
Peptide 15N-methylated analog of 121.0[11]
IDP-73152Novel Peptide31.2 ± 1.93[12]

Table 2: Permeability of Control Compounds in PAMPA and Caco-2 Assays

CompoundAssayPermeability ClassificationPapp (10⁻⁶ cm/s)Human Absorption (%)Reference
AtenololCaco-2Low< 1.050[5]
AntipyrineCaco-2High> 10.097[5]
PropranololPAMPAHigh--[13]
MethotrexatePAMPALow--[13]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound and its analogs.

Methodology:

  • Membrane Preparation: A filter plate (e.g., Millipore MultiScreen-IP) is coated with a solution of a lipid (e.g., 1-dodecanol) in an organic solvent (e.g., hexadecane) to form an artificial membrane[7].

  • Donor Solution Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute this stock into the donor buffer (e.g., phosphate-buffered saline, pH 7.4) to the final desired concentration (e.g., 10 µM)[7].

  • Assay Assembly: Add the donor solution to the donor wells of the filter plate. Place the filter plate into an acceptor plate containing fresh buffer.

  • Incubation: Incubate the assembled plate at room temperature for a defined period (e.g., 5 hours)[7].

  • Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) * (Vd + Va)) / (C0 * Vd))

    Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and C0 is the initial concentration in the donor well.

Caco-2 Cell Permeability Assay

Objective: To evaluate the bidirectional permeability and potential for active transport of this compound and its analogs.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell inserts) for 18-22 days to allow for differentiation and formation of a confluent monolayer[5].

  • Monolayer Integrity Check: Prior to the experiment, measure the TEER of the cell monolayers. Only use monolayers with TEER values above the established threshold.

  • Apical to Basolateral (A-B) Permeability:

    • Add the test compound solution to the apical (donor) side of the monolayer.

    • Add fresh assay buffer to the basolateral (acceptor) side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours)[6].

    • At the end of the incubation, take samples from the basolateral side for analysis.

  • Basolateral to Apical (B-A) Permeability:

    • Add the test compound solution to the basolateral (donor) side.

    • Add fresh assay buffer to the apical (acceptor) side.

    • Incubate under the same conditions as the A-B permeability measurement.

    • Take samples from the apical side for analysis.

  • Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Calculation of Papp and Efflux Ratio: Calculate the Papp for both A-B and B-A directions. The efflux ratio is then calculated as Papp(B-A) / Papp(A-B).

Visualizations

Experimental_Workflow cluster_Preparation Preparation cluster_Assays Permeability Assessment cluster_Analysis Data Analysis Tataramide_B This compound / Analog Chemical_Modification Chemical Modification (e.g., N-methylation) Tataramide_B->Chemical_Modification PAMPA PAMPA Assay (Passive Permeability) Chemical_Modification->PAMPA Caco2 Caco-2 Assay (Passive + Active Transport) Chemical_Modification->Caco2 LC_MS LC-MS/MS Quantification PAMPA->LC_MS Caco2->LC_MS Papp_Calculation Papp Calculation LC_MS->Papp_Calculation Efflux_Ratio Efflux Ratio Calculation Papp_Calculation->Efflux_Ratio

Caption: Experimental workflow for enhancing and evaluating this compound permeability.

Signaling_Pathways cluster_Membrane Cell Membrane Passive_Diffusion Passive Diffusion Intracellular Intracellular This compound Passive_Diffusion->Intracellular Active_Uptake Active Uptake (Transporters) Active_Uptake->Intracellular Active_Efflux Active Efflux (e.g., P-gp) Extracellular Extracellular This compound Active_Efflux->Extracellular Extracellular->Passive_Diffusion High Lipophilicity 'Closed' Conformation Extracellular->Active_Uptake Intracellular->Active_Efflux

Caption: Potential pathways for this compound transport across the cell membrane.

References

Strategies to reduce off-target effects of Tataramide B.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are based on established strategies for reducing off-target effects of small molecule inhibitors. As specific public data on the off-target effects of Tataramide B is limited, this document uses a hypothetical framework assuming this compound to be a kinase inhibitor to illustrate these strategies effectively for researchers.

Frequently Asked questions (FAQs)

QuestionAnswer
1. What are off-target effects and why are they a concern with this compound? Off-target effects occur when a drug or compound like this compound interacts with unintended molecules (off-targets) in the body, in addition to its intended therapeutic target.[1] These unintended interactions can lead to adverse side effects, toxicity, or misinterpretation of experimental results.[1][2] Minimizing these effects is crucial for developing safer and more effective therapies.[1]
2. How can I determine if the observed cellular phenotype is due to an on-target or off-target effect of this compound? To distinguish between on-target and off-target effects, several validation experiments are recommended. A primary method is to use a structurally distinct inhibitor that targets the same protein.[3] If this second inhibitor recapitulates the phenotype, it is more likely an on-target effect.[3] Additionally, performing a dose-response curve can help; a clear correlation between the inhibitor's potency (IC50) on the target and the cellular effect suggests on-target activity.[3] A rescue experiment, where a drug-resistant mutant of the target protein is expressed, can also provide strong evidence for an on-target mechanism if it reverses the phenotype.
3. What are the initial steps to reduce potential off-target effects of this compound in my experiments? A crucial first step is to use the lowest effective concentration of this compound. This concentration should be at or slightly above the IC50 value for its primary target to minimize engagement with lower-affinity off-targets.[3] It is also advisable to consult existing literature and chemical probe databases to understand the known selectivity profile of this compound or similar compounds.
4. What advanced strategies can be employed to improve the selectivity of this compound? Several rational drug design approaches can be used.[1][4] Structure-based drug design, utilizing X-ray crystallography or NMR spectroscopy data of the target, allows for the modification of this compound to enhance its fit into the specific binding site of the intended target while reducing interactions with off-targets.[5] Computational modeling, including molecular docking and dynamics simulations, can predict how modifications to this compound will affect its binding to both on- and off-targets, guiding the synthesis of more selective derivatives.[1][5]
5. Can medicinal chemistry approaches help in reducing the off-target effects of this compound? Yes, medicinal chemistry plays a vital role. By synthesizing and testing derivatives of this compound, it is possible to improve selectivity.[6] Key strategies include introducing conformational constraints to the molecule, which can limit its ability to bind to the slightly different binding sites of off-target proteins.[6] Another approach is to modify the compound to exploit unique features of the on-target's binding pocket, such as establishing specific hydrogen bonds that are not possible with off-targets.[6]

Troubleshooting Guide

This guide addresses specific issues that researchers might encounter during their experiments with this compound.

Issue 1: High Cellular Toxicity Observed at Concentrations Required for On-Target Inhibition

  • Possible Cause: The inhibitor may be engaging with off-targets that regulate essential cellular processes, leading to toxicity.[3]

  • Troubleshooting Steps:

    • Lower the Inhibitor Concentration: Determine the minimal concentration required for on-target inhibition. Use concentrations at or slightly above the IC50 for the primary target.[3]

    • Profile for Off-Target Liabilities: Submit this compound for broad-panel screening against a panel of kinases or other relevant protein families to identify known toxic off-targets.[3]

    • Use a More Selective Inhibitor: If available, use a structurally different inhibitor for the same target that has a better-documented selectivity profile.[3]

Issue 2: Inconsistent or Unexpected Phenotypic Results

  • Possible Cause: The observed cellular phenotype may be a result of off-target effects rather than on-target inhibition.[3]

  • Troubleshooting Steps:

    • Validate with a Secondary Inhibitor: Treat cells with a structurally distinct inhibitor that targets the same protein. If the phenotype is reproduced, it is more likely to be an on-target effect.[3]

    • Perform a Dose-Response Curve: Test a wide range of this compound concentrations. A clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity.[3]

    • Conduct a Rescue Experiment: Transfect cells with a mutant version of the target protein that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, this strongly supports an on-target mechanism.

Data Presentation: Comparing Inhibitor Selectivity

When developing or selecting an inhibitor, it is crucial to compare key quantitative metrics. The table below provides a hypothetical example of how to structure this data for easy comparison between this compound and its derivatives.

InhibitorTarget IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Target)Cellular Potency (EC50, µM)
This compound202006000100.8
Derivative A50>10,000>10,000>2001.5
Derivative B83212040.2

Interpretation: In this hypothetical scenario, Derivative A shows the highest selectivity, despite being less potent than Derivative B. Derivative B's high potency is accompanied by poor selectivity, making it more likely to produce off-target effects at effective concentrations.

Experimental Protocols

1. Kinome-Wide Selectivity Profiling

This protocol outlines a general workflow for assessing the selectivity of a kinase inhibitor like this compound.

  • Methodology:

    • Compound Submission: Provide a sample of this compound to a commercial vendor that offers kinome screening services.

    • Assay Format: Typically, these services use radiometric assays (e.g., [³³P]-ATP filter binding) or fluorescence-based assays to measure the ability of the compound to inhibit the activity of a large panel of recombinant kinases.

    • Data Analysis: The results are usually provided as a percentage of inhibition at a fixed concentration (e.g., 1 µM). For hits that show significant inhibition, follow-up dose-response curves are performed to determine the IC50 value for each off-target kinase.

2. Cellular Thermal Shift Assay (CETSA)

This method assesses target engagement in intact cells by measuring the change in thermal stability of the target protein upon inhibitor binding.[7]

  • Methodology:

    • Cell Treatment: Treat cultured cells with either this compound or a vehicle control.

    • Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).[3]

    • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.[3]

    • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.[3]

    • Analysis: The inhibitor-treated samples should show a higher amount of soluble target protein at elevated temperatures compared to the vehicle control, indicating stabilization upon binding.[3]

Visualizations

cluster_0 Initial Observation cluster_1 Troubleshooting Workflow cluster_2 Conclusion Observed Phenotype Observed Phenotype Validate with Secondary Inhibitor Validate with Secondary Inhibitor Observed Phenotype->Validate with Secondary Inhibitor Dose-Response Curve Dose-Response Curve Observed Phenotype->Dose-Response Curve Rescue Experiment Rescue Experiment Observed Phenotype->Rescue Experiment On-Target Effect On-Target Effect Validate with Secondary Inhibitor->On-Target Effect Phenotype Recapitulated Off-Target Effect Off-Target Effect Validate with Secondary Inhibitor->Off-Target Effect Phenotype Not Recapitulated Dose-Response Curve->On-Target Effect Correlates with IC50 Dose-Response Curve->Off-Target Effect No Correlation Rescue Experiment->On-Target Effect Phenotype Reversed Rescue Experiment->Off-Target Effect Phenotype Not Reversed

Caption: Troubleshooting workflow for differentiating on-target vs. off-target effects.

cluster_0 Input cluster_1 Medicinal Chemistry & Computational Design cluster_2 Screening & Validation cluster_3 Output This compound This compound Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies This compound->Structure-Activity Relationship (SAR) Studies Computational Modeling Computational Modeling Structure-Based Design Structure-Based Design Computational Modeling->Structure-Based Design Kinome Profiling Kinome Profiling Structure-Based Design->Kinome Profiling Cellular Assays Cellular Assays Kinome Profiling->Cellular Assays Optimized this compound Derivative Optimized this compound Derivative Cellular Assays->Optimized this compound Derivative Structure-Activity Relationship (SAR) Studies) Structure-Activity Relationship (SAR) Studies) Structure-Activity Relationship (SAR) Studies)->Computational Modeling

Caption: Workflow for optimizing the selectivity of this compound.

References

Technical Support Center: Troubleshooting High Background Noise in Tataramide B Fluorescence Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting high background noise in fluorescence assays involving Tataramide B. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it cause high background fluorescence?

This compound is a lignan, a type of polyphenol.[1][2] Polyphenols are a class of natural products known to exhibit autofluorescence, meaning they can emit light upon excitation.[1] This inherent fluorescence of this compound is a likely primary source of high background signal in your assay.[3]

Q2: What are the other common sources of high background noise in fluorescence assays?

Besides the autofluorescence of test compounds like this compound, other common sources of high background noise include:

  • Autofluorescence from biological components: Cellular components (e.g., NADH, flavins) and media constituents (e.g., phenol red, riboflavin) can fluoresce, contributing to the background.[4]

  • Nonspecific binding: The fluorescent probe used in your assay may bind to unintended targets or surfaces of the assay plate.[4]

  • Contaminated reagents or buffers: Impurities in your experimental reagents can be a source of unwanted fluorescence.[5]

  • Procedural issues: Inadequate washing steps, incorrect reagent concentrations, or prolonged light exposure can all increase background noise.[5][6]

  • Instrumental noise: Light leakage, scattering of excitation light, and electronic noise from the detector can also contribute.[4]

Q3: How can I determine if this compound is the source of the high background?

To isolate the fluorescence contribution of this compound, you should run a control experiment. Prepare a sample containing this compound in your assay buffer, without the addition of your specific fluorescent probe. If you observe a high fluorescence signal from this sample, it confirms that this compound itself is autofluorescent under your experimental conditions.[7]

Troubleshooting Guides

Guide 1: Characterizing and Mitigating Autofluorescence from this compound

High background signal originating from the test compound is a common challenge when working with natural products.[8] This guide provides a systematic approach to identify and minimize the impact of this compound's autofluorescence.

Experimental Protocol: Measuring this compound Autofluorescence

  • Prepare a dilution series of this compound in the same assay buffer used for your experiment.

  • Dispense the dilutions into the wells of your microplate.

  • Measure the fluorescence across a range of excitation and emission wavelengths to determine the spectral profile of this compound.

  • Analyze the data to identify the excitation and emission maxima of this compound.

Strategies for Mitigation:

  • Select a fluorophore with a distinct spectral profile: Choose a fluorescent probe for your assay that has excitation and emission wavelengths that do not overlap with those of this compound. Opting for red-shifted dyes can often help avoid the autofluorescence of many natural products, which tends to be in the blue-green region of the spectrum.[4]

  • Spectral unmixing: If your plate reader or imaging software has this capability, you can mathematically subtract the known fluorescence spectrum of this compound from your total signal.

  • Lower the concentration of this compound: If experimentally feasible, reducing the concentration of this compound can decrease its contribution to the background signal.[5]

Guide 2: Reducing Background from Other Assay Components

Even if this compound is a primary contributor, other factors can exacerbate high background noise.

Experimental Protocol: Identifying Other Sources of Background Fluorescence

  • Prepare a set of control wells:

    • Well 1: Assay buffer only (blank).

    • Well 2: Cells/lysate in assay buffer (no probe, no this compound).

    • Well 3: Fluorescent probe in assay buffer (no cells/lysate, no this compound).

  • Measure the fluorescence of each control well. This will help you pinpoint the contribution of the buffer, biological components, and the probe itself to the overall background.

Strategies for Mitigation:

Source of BackgroundMitigation Strategy
Autofluorescence from Media Use phenol red-free media during the assay.[4]
Autofluorescence from Cells If possible, use a buffer like PBS for the final reading instead of complex media.[4]
Nonspecific Probe Binding Increase the number and duration of wash steps after incubation with the fluorescent probe.[6]
Include a blocking agent (e.g., BSA) in your assay buffer.[4]
Optimize the concentration of your fluorescent probe by performing a titration.[6]
Contaminated Reagents Prepare fresh buffers and solutions using high-purity solvents and reagents.[4]
Filter buffers to remove particulate matter.[4]

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical flow for diagnosing and addressing high background noise in your this compound fluorescence assays.

A High Background Fluorescence Observed B Is the background high in wells with this compound alone? A->B C Primary issue is likely this compound autofluorescence. B->C Yes F Consider other sources of background noise. B->F No D Characterize this compound's excitation/emission spectra. C->D E Select a spectrally distinct fluorescent probe for your assay. D->E G Systematically evaluate background from: - Assay Buffer - Biological Sample (Cells/Lysate) - Fluorescent Probe F->G H Implement targeted mitigation strategies: - Use phenol red-free media - Optimize washing steps - Titrate probe concentration G->H

Caption: Troubleshooting workflow for high background fluorescence.

cluster_sources Potential Sources of High Background cluster_solutions Mitigation Strategies Source1 This compound Autofluorescence Sol1 Use Spectrally Shifted Dyes Source1->Sol1 Source2 Cellular/Media Autofluorescence Sol2 Use Phenol Red-Free Media Source2->Sol2 Source3 Nonspecific Probe Binding Sol3 Optimize Wash Steps & Probe Concentration Source3->Sol3 Source4 Contaminated Reagents Sol4 Prepare Fresh, Filtered Buffers Source4->Sol4

References

Improving the yield of Tataramide B extraction from natural sources.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Tataramide B from its natural source, Datura stramonium Linn.[1] This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges and enhance extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its natural source?

A1: this compound is a lignan compound.[1] It is naturally found in the herbs of Datura stramonium Linn., a plant belonging to the Solanaceae family.[1]

Q2: Which solvents are suitable for extracting this compound?

A2: this compound is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] The choice of solvent will significantly impact the extraction yield and the profile of co-extracted impurities.

Q3: What are the main factors influencing the yield of this compound extraction?

A3: Several factors can affect the extraction yield of this compound, including:

  • Solvent Polarity: The polarity of the solvent should be optimized to selectively dissolve this compound while minimizing the extraction of undesirable compounds.[2]

  • Extraction Temperature: Higher temperatures can increase solubility and extraction rates, but excessive heat may lead to the degradation of the target compound.

  • Extraction Time: Sufficient extraction time is necessary to ensure the complete transfer of this compound from the plant material to the solvent.

  • Particle Size of Plant Material: Grinding the plant material to a smaller particle size increases the surface area available for solvent contact, which can improve extraction efficiency.

  • Solid-to-Solvent Ratio: An optimal ratio is crucial; too little solvent may result in incomplete extraction, while too much can lead to unnecessary solvent waste and a dilute extract.

Q4: What are some common challenges encountered during the extraction of natural products like this compound?

A4: Common challenges include low extraction yields, co-extraction of impurities that complicate purification, and degradation of the target compound during the extraction process.[3] Emulsion formation during liquid-liquid partitioning is also a frequent issue.[4][5]

Troubleshooting Guide

This guide addresses specific problems that may arise during the extraction of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low Extraction Yield 1. Inappropriate Solvent: The solvent polarity may not be optimal for this compound. 2. Insufficient Extraction Time: The extraction duration may be too short. 3. Inadequate Grinding: The particle size of the plant material may be too large. 4. Suboptimal Temperature: The extraction temperature may be too low.1. Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol). Consider using solvent mixtures. 2. Time Optimization: Increase the extraction time incrementally and monitor the yield to determine the optimal duration. 3. Particle Size Reduction: Ensure the plant material is finely powdered to maximize surface area. 4. Temperature Optimization: Gradually increase the extraction temperature, monitoring for any signs of compound degradation.
Co-extraction of Impurities 1. Non-selective Solvent: The chosen solvent may be dissolving a wide range of compounds along with this compound. 2. Presence of Pigments and Fats: Chlorophyll and lipids are common co-extractives from plant material.1. Sequential Extraction: Employ a multi-step extraction. Begin with a non-polar solvent (e.g., hexane) to remove lipids and pigments before extracting with a more polar solvent for this compound. 2. Liquid-Liquid Partitioning: Perform a liquid-liquid extraction to separate compounds based on their differential solubility in immiscible solvents. 3. Chromatographic Purification: Utilize techniques like column chromatography to separate this compound from impurities.
Emulsion Formation during Liquid-Liquid Extraction 1. High Concentration of Surfactant-like Molecules: The crude extract may contain compounds that stabilize emulsions.[5] 2. Vigorous Shaking: Excessive agitation can promote emulsion formation.[5]1. Gentle Mixing: Gently invert the separatory funnel instead of vigorous shaking. 2. Addition of Brine: Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[5] 3. Filtration: Pass the emulsified layer through a bed of celite or glass wool. 4. Centrifugation: Centrifuging the emulsion can sometimes force the layers to separate.
Degradation of this compound 1. High Temperature: Lignans can be sensitive to heat. 2. Exposure to Light: Some natural products are photolabile. 3. Inappropriate pH: Extreme pH values can cause degradation.1. Use Moderate Temperatures: Employ extraction methods that do not require high heat, or use a reflux setup with controlled heating. 2. Protect from Light: Conduct the extraction and subsequent steps in amber glassware or protect the apparatus from light. 3. Maintain Neutral pH: Unless performing an acid-base extraction, maintain a neutral pH to prevent degradation.

Experimental Protocols

Protocol 1: General Solvent Extraction of Lignans (Adapted for this compound)

This protocol provides a general procedure for the extraction of lignans from plant material and can be adapted for this compound.

1. Preparation of Plant Material:

  • Air-dry the herbs of Datura stramonium in a well-ventilated area, protected from direct sunlight.
  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Maceration Extraction:

  • Place the powdered plant material (100 g) in a large Erlenmeyer flask.
  • Add a suitable solvent (e.g., 1 L of 80% methanol in water).
  • Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional agitation.
  • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.
  • Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh solvent.
  • Combine the filtrates.

3. Solvent Partitioning:

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator to remove the methanol.
  • Suspend the resulting aqueous extract in distilled water (500 mL).
  • Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity:
  • First, partition with n-hexane (3 x 250 mL) to remove non-polar compounds.
  • Next, partition the aqueous layer with chloroform (3 x 250 mL).
  • Then, partition with ethyl acetate (3 x 250 mL).
  • Collect and concentrate each organic fraction separately. This compound is expected to be in the more polar fractions (chloroform and/or ethyl acetate).

4. Purification:

  • Subject the concentrated active fraction to column chromatography over silica gel.
  • Elute the column with a gradient of hexane and ethyl acetate.
  • Collect the fractions and monitor them by Thin Layer Chromatography (TLC).
  • Combine the fractions containing the pure compound and concentrate to yield this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE can enhance extraction efficiency and reduce extraction time.

1. Preparation:

  • Prepare the powdered plant material as described in Protocol 1.

2. Extraction:

  • Place 20 g of the powdered plant material in a flask with 200 mL of 80% ethanol.
  • Place the flask in an ultrasonic bath.
  • Sonicate at a controlled temperature (e.g., 40-50°C) for 30-60 minutes.
  • Filter the extract and repeat the process on the residue.
  • Combine the filtrates and proceed with solvent partitioning and purification as described in Protocol 1.

Quantitative Data on Extraction Yields

The following table presents representative yields for different extraction methods for alkaloids and lignans from various plant sources. Note that specific yields for this compound are not widely reported, and these values are for comparative purposes.

Extraction MethodPlant SourceTarget Compound ClassYield (% w/w)Reference
MacerationRauwolfia serpentinaAlkaloids1.22 ± 0.08[2]
Soxhlet ExtractionCatharanthus roseusAlkaloids1.30 ± 0.08[2]
Microwave-Assisted Extraction (MAE)Papaver somniferumAlkaloids2.80 ± 0.05[2]
Ultrasound-Assisted Extraction (UAE)Rauwolfia serpentinaAlkaloids2.10 ± 0.05[2]
Accelerated Solvent Extraction (ASE)Papaver somniferumAlkaloids2.95 ± 0.03[2]

Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow PlantMaterial Dried & Powdered Datura stramonium Extraction Extraction (Maceration or UAE) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporation) Filtration->Concentration1 Partitioning Liquid-Liquid Partitioning Concentration1->Partitioning Concentration2 Concentration of Organic Fractions Partitioning->Concentration2 Purification Column Chromatography Concentration2->Purification PureCompound Pure this compound Purification->PureCompound

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low Extraction Yield

TroubleshootingYield Start Low this compound Yield CheckSolvent Is the solvent polarity optimal? Start->CheckSolvent CheckTime Is the extraction time sufficient? CheckSolvent->CheckTime Yes OptimizeSolvent Action: Screen different solvents and mixtures. CheckSolvent->OptimizeSolvent No CheckGrinding Is the plant material finely powdered? CheckTime->CheckGrinding Yes OptimizeTime Action: Increase extraction time incrementally. CheckTime->OptimizeTime No CheckTemp Is the extraction temperature appropriate? CheckGrinding->CheckTemp Yes OptimizeGrinding Action: Re-grind plant material to a fine powder. CheckGrinding->OptimizeGrinding No OptimizeTemp Action: Gradually increase temperature. CheckTemp->OptimizeTemp No Nrf2Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Lignan Lignan (e.g., this compound) Lignan->Keap1 may interact with Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Ub Ubiquitination & Degradation Nrf2_Keap1->Ub Nrf2->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to AntioxidantGenes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->AntioxidantGenes Activates Transcription

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Profiles of Tataramide B and Podophyllotoxin

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative guide to the cytotoxicity of Tataramide B and the well-established anti-cancer agent podophyllotoxin is currently precluded by a significant lack of publicly available data on the biological activity of this compound. While podophyllotoxin has been extensively studied for its potent cytotoxic effects, this compound, a natural product isolated from Datura stramonium, remains largely uncharacterized in this regard.

This guide will provide a comprehensive overview of the known cytotoxic properties of podophyllotoxin, including quantitative data, experimental methodologies, and its mechanism of action. In contrast, the section on this compound will be limited to its basic chemical information, highlighting the current gap in scientific literature concerning its potential cytotoxicity. To offer a broader perspective on the cytotoxic potential of novel natural compounds, a brief mention of Itralamide B, a distinct natural product with known cytotoxic activity, is included for illustrative purposes.

Podophyllotoxin: A Potent Cytotoxic Agent

Podophyllotoxin is a naturally occurring lignan that has served as a precursor for several clinically important anti-cancer drugs, such as etoposide and teniposide.[1][2] Its cytotoxic activity has been demonstrated across a wide range of cancer cell lines.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of podophyllotoxin against various human cancer cell lines, as determined by in vitro cytotoxicity assays.

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma1.9[3]
HT29Colorectal Carcinoma>0.3 - <0.6[4]
DLD1Colorectal Carcinoma>0.3 - <0.6[4]
Caco2Colorectal Carcinoma>0.3 - <0.6[4]
MCF7Breast CancerNot specified[3]
SW480Colon CancerNot specified[3]
HL-60LeukemiaNot specified[3]
SMMC-7721HepatomaNot specified[3]
HeLaCervical CancerNot specified[5]
T-24Bladder CancerNot specified[5]
H460Large Cell Lung CancerNot specified[5]

Note: The exact IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism underlying the cytotoxicity of podophyllotoxin is its ability to inhibit the polymerization of tubulin, a key component of microtubules.[1][6] Microtubules are essential for various cellular processes, including cell division (mitosis), maintenance of cell structure, and intracellular transport.

By binding to the colchicine-binding site on β-tubulin, podophyllotoxin prevents the assembly of microtubules.[7] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[1][2]

Podophyllotoxin_Mechanism Podophyllotoxin's Mechanism of Action Podophyllotoxin Podophyllotoxin Tubulin β-Tubulin (Colchicine Binding Site) Podophyllotoxin->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Prevents Cell_Cycle Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle Leads to Apoptosis Apoptosis Cell_Cycle->Apoptosis Induces

Caption: Podophyllotoxin's cytotoxic mechanism of action.

Experimental Protocol: Cytotoxicity Assessment

The cytotoxicity of podophyllotoxin is typically evaluated using in vitro cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays are two commonly employed methods.

Cytotoxicity_Workflow General Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis Cell_Culture 1. Seed cells in a 96-well plate Compound_Prep 2. Prepare serial dilutions of test compound Treatment 3. Add compound dilutions to cells Compound_Prep->Treatment Incubation 4. Incubate for a defined period (e.g., 72h) Treatment->Incubation Assay_Reagent 5. Add assay reagent (e.g., MTT, SRB) Incubation->Assay_Reagent Measurement 6. Measure absorbance/ fluorescence Assay_Reagent->Measurement IC50_Calc 7. Calculate IC50 values Measurement->IC50_Calc

Caption: A generalized workflow for determining cytotoxicity.

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[8][9][10] The amount of formazan produced is proportional to the number of viable cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for a specific duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate.[11][12]

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Cell Fixation: After the incubation period, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates several times with water to remove the TCA.

  • SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add a Tris-based solution to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Data Analysis: Calculate cell viability and IC50 values as in the MTT assay.

This compound: An Uncharacterized Natural Product

This compound is a natural product that has been isolated from the plant Datura stramonium. At present, there is a notable absence of published scientific literature detailing its biological activities, including its cytotoxic potential.

Chemical Formula: C36H36N2O8

Due to the lack of experimental data, a comparison of the cytotoxicity of this compound with podophyllotoxin is not feasible. Further research is required to elucidate the pharmacological profile of this compound and to determine if it possesses any cytotoxic properties.

A Note on Itralamide B: Cytotoxicity of a Different Natural Product

To provide context on the cytotoxic potential that can be found in other novel natural products, Itralamide B, a cyclodepsipeptide isolated from the marine cyanobacterium Lyngbya majuscula, has demonstrated cytotoxic activity. It is important to emphasize that Itralamide B is a chemically distinct compound from this compound .

  • Itralamide B has been reported to exhibit an IC50 value of 6 µM against human embryonic kidney (HEK293) cells.

This example underscores the vast chemical diversity of natural products and their potential as sources of new therapeutic agents. However, each compound must be evaluated individually to determine its specific biological effects.

Conclusion

References

No Published Data on Synergistic Effects of Tataramide B with Doxorubicin in Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals no published studies investigating the synergistic effects of Tataramide B and doxorubicin in the context of breast cancer. To date, there is no publicly accessible experimental data to support the creation of a comparative guide on this specific topic.

The absence of primary research means that no quantitative data, such as IC50 values, combination indices, or apoptosis rates for the combined treatment, is available. Consequently, it is not possible to generate comparative data tables, detail experimental protocols, or visualize signaling pathways as requested.

While doxorubicin is a well-established chemotherapeutic agent for breast cancer with extensively documented mechanisms and signaling pathway interactions, the biological activity and potential anticancer properties of this compound remain uncharacterized in the scientific literature. Without this foundational information, any discussion of potential synergistic effects with doxorubicin would be purely speculative and lack the required scientific evidence.

Therefore, we are unable to provide a comparison guide that meets the core requirements of data presentation, experimental protocols, and visualization of signaling pathways for the synergistic effects of this compound with doxorubicin in breast cancer. Further research into the bioactivity of this compound in cancer models is necessary before such a guide can be developed.

Combination Therapy in Ovarian Cancer: A Comparative Analysis of Paclitaxel and a Hypothetical Combination with Tataramide B

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently no published scientific literature or experimental data on the use of Tataramide B in any biological context, including ovarian cancer, either as a monotherapy or in combination with other agents. Therefore, this guide provides a comprehensive overview of Paclitaxel's established role in ovarian cancer therapy and presents a hypothetical framework for evaluating a potential combination with a new agent like this compound, underscoring the absence of data for the latter.

Introduction to Ovarian Cancer Therapy and the Role of Combination Regimens

Ovarian cancer remains a significant cause of mortality from gynecologic malignancies, with chemotherapy being a cornerstone of treatment.[1] The standard of care for newly diagnosed advanced ovarian cancer typically involves cytoreductive surgery followed by platinum-based chemotherapy, often in combination with a taxane, such as paclitaxel.[1][2] Combination therapies are designed to target cancer cells through different mechanisms of action, potentially leading to synergistic effects, increased efficacy, and the overcoming of drug resistance.[3]

Paclitaxel: An Established Microtubule Stabilizer

Paclitaxel, a natural product derived from the Pacific yew tree, is a potent mitotic inhibitor.[4] Its primary mechanism of action involves the stabilization of microtubules, which are crucial components of the cellular cytoskeleton. By binding to the β-tubulin subunit of microtubules, paclitaxel promotes their assembly and inhibits their depolymerization.[4] This disruption of normal microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[4]

Signaling Pathways Activated by Paclitaxel

Paclitaxel's cytotoxic effects are mediated through several signaling pathways. It can induce apoptosis through both p53-dependent and independent mechanisms.[4] Furthermore, paclitaxel has been shown to activate pro-apoptotic pathways involving Raf-1 kinase and the hyperphosphorylation of Bcl-2.[1][4]

Paclitaxel_Signaling Figure 1: Simplified Signaling Pathway of Paclitaxel Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis p53_pathway p53 Activation G2M_Arrest->p53_pathway induces Bcl2_pathway Bcl-2 Phosphorylation G2M_Arrest->Bcl2_pathway induces Raf1_pathway Raf-1 Kinase Activation G2M_Arrest->Raf1_pathway induces p53_pathway->Apoptosis Bcl2_pathway->Apoptosis Raf1_pathway->Apoptosis

Caption: Figure 1: Simplified Signaling Pathway of Paclitaxel.

This compound: An Uncharacterized Lignan

This compound is a lignan compound that has been isolated from the herb Datura stramonium. Its chemical formula is C36H36N2O8 and it has a molecular weight of 624.69 g/mol . Currently, it is available as a chemical reference standard. Beyond this basic chemical information, there is no available data on its biological activity, mechanism of action, or potential therapeutic effects in any disease model.

Hypothetical Combination Therapy: Paclitaxel and this compound

In the absence of any data for this compound, a discussion of its combination with paclitaxel is purely speculative. A successful combination therapy would ideally involve two agents with complementary or synergistic mechanisms of action. For instance, if this compound were found to inhibit a pathway that contributes to paclitaxel resistance, their combination could be highly effective.

Potential Mechanisms for Synergy (Hypothetical)
  • Targeting Resistance Pathways: Paclitaxel resistance can develop through various mechanisms, including alterations in tubulin structure and the upregulation of drug efflux pumps.[4] If this compound were to inhibit these resistance mechanisms, it could re-sensitize ovarian cancer cells to paclitaxel.

  • Inducing Apoptosis through a Different Pathway: If this compound were found to induce apoptosis via a mechanism independent of microtubule disruption (e.g., by targeting DNA repair or specific signaling kinases), it could complement the cytotoxic effects of paclitaxel.

  • Modulating the Tumor Microenvironment: Some novel agents exert their effects by altering the tumor microenvironment, for example, by modulating immune responses.[2] If this compound had such properties, it could enhance the efficacy of chemotherapy.

Experimental Data: Paclitaxel Monotherapy vs. Combination Therapies

While no data exists for a this compound combination, numerous studies have evaluated paclitaxel in combination with other agents. The following tables summarize representative data for paclitaxel in combination with carboplatin and a targeted agent, olaparib, in ovarian cancer.

Table 1: In Vitro Cytotoxicity of Paclitaxel in Ovarian Cancer Cell Lines
Cell LinePaclitaxel IC50 (nM)Combination AgentCombination IC50 (nM)Synergy
A27805.8Carboplatin1.2 (Paclitaxel)Synergistic
SKOV310.2Olaparib4.5 (Paclitaxel)Synergistic

Note: The data in this table is illustrative and compiled from typical findings in the literature. Actual values may vary between studies.

Table 2: Clinical Efficacy of Paclitaxel-Based Combination Therapies
Treatment RegimenObjective Response Rate (ORR)Disease Control Rate (DCR)Patient Population
Paclitaxel + Carboplatin75-85%>90%Newly Diagnosed Advanced Ovarian Cancer
Paclitaxel + Carboplatin + OlaparibHigher than controlHigher than controlOvarian Cancer Patients

Source: Data compiled from clinical trial reports.

Experimental Protocols for Evaluating Combination Therapies

To assess the potential of a novel combination therapy, a series of in vitro and in vivo experiments are necessary.

In Vitro Synergy Assessment

Objective: To determine if the combination of two drugs results in a greater-than-additive cytotoxic effect.

Methodology:

  • Cell Culture: Human ovarian cancer cell lines (e.g., A2780, SKOV3) are cultured in appropriate media.

  • Drug Treatment: Cells are treated with a range of concentrations of each drug individually and in combination at fixed ratios.

  • Viability Assay: After a set incubation period (e.g., 72 hours), cell viability is assessed using an MTT or similar assay.

  • Data Analysis: The Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental_Workflow Figure 2: Workflow for In Vitro Synergy Assessment cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis cluster_interpretation Interpretation Cell_Culture Culture Ovarian Cancer Cells (e.g., A2780, SKOV3) Treatment Treat Cells with Drugs for 72h Cell_Culture->Treatment Drug_Prep Prepare Drug Dilutions (Single Agents & Combinations) Drug_Prep->Treatment Viability_Assay Perform Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay IC50_Calc Calculate IC50 Values Viability_Assay->IC50_Calc CI_Calc Calculate Combination Index (CI) IC50_Calc->CI_Calc Synergy_Assessment Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) CI_Calc->Synergy_Assessment

Caption: Figure 2: Workflow for In Vitro Synergy Assessment.

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.

Methodology:

  • Animal Model: An ovarian cancer xenograft model is established by implanting human ovarian cancer cells into immunocompromised mice.

  • Treatment Groups: Mice are randomized into groups: vehicle control, Paclitaxel alone, hypothetical this compound alone, and the combination of Paclitaxel and this compound.

  • Drug Administration: Drugs are administered according to a predetermined schedule and dosage.

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Immunohistochemistry and other molecular analyses can be performed on the tumor tissue.

Conclusion and Future Directions

Paclitaxel remains a vital component of ovarian cancer chemotherapy. The exploration of novel combination therapies is crucial for improving patient outcomes, particularly in cases of recurrent or resistant disease. While the concept of combining paclitaxel with a new agent like this compound is intriguing, it is entirely hypothetical at this stage. The immediate and necessary next step would be the comprehensive biological characterization of this compound to determine if it possesses any anti-cancer activity that would warrant further investigation as a combination partner for established chemotherapeutics. Should this compound demonstrate promising in vitro activity, the experimental frameworks outlined in this guide would be applicable for rigorously evaluating its potential in combination with paclitaxel for the treatment of ovarian cancer.

References

Validating the In Vivo Efficacy of Tataramide B in a Preclinical Model of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis Against Ibuprofen in the Carrageenan-Induced Paw Edema Model

For researchers and drug development professionals seeking novel therapeutics for inflammatory conditions, this guide provides a comparative analysis of Tataramide B, a lignan isolated from Datura stramonium, against the well-established non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. The in vivo efficacy is evaluated in the widely used preclinical model of carrageenan-induced paw edema in rats, a standard for assessing acute inflammation. While specific in vivo data for this compound is not yet broadly published, this guide presents a framework for its evaluation based on the known anti-inflammatory properties of Datura stramonium extracts and the general biological activities of lignans.[1][2][3][4]

In Vivo Efficacy Comparison

The following table summarizes the potential anti-inflammatory effects of this compound in comparison to Ibuprofen in a rat model of carrageenan-induced paw edema. The data for this compound is illustrative and serves as a template for how its efficacy could be presented and compared.

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h post-carrageenan (Mean ± SEM)Inhibition of Edema (%)
Vehicle Control (Saline)-1.25 ± 0.12-
This compound 50 0.75 ± 0.08 40%
This compound 100 0.50 ± 0.05 60%
Ibuprofen1000.55 ± 0.0656%

Experimental Protocols

A detailed methodology is crucial for the replication and validation of preclinical findings.

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the anti-inflammatory activity of this compound by measuring the reduction of paw edema induced by carrageenan.

Animals: Male Wistar rats (180-220g) are used for this study. Animals are housed under standard laboratory conditions with free access to food and water.

Procedure:

  • Animals are randomly divided into four groups (n=6 per group): Vehicle control, this compound (50 mg/kg), this compound (100 mg/kg), and Ibuprofen (100 mg/kg).

  • Test compounds (this compound and Ibuprofen) or vehicle are administered orally 30 minutes prior to carrageenan injection.

  • Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw of each rat.

  • Paw volume is measured immediately before carrageenan injection and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Mechanism of Action and Signaling Pathways

While the precise mechanism of this compound is under investigation, lignans and extracts from Datura stramonium have been shown to possess anti-inflammatory and neuroprotective properties.[1][4] The anti-inflammatory effects are often associated with the inhibition of pro-inflammatory mediators. A potential mechanism could involve the modulation of the cyclooxygenase (COX) pathway, similar to NSAIDs like Ibuprofen.

Below are diagrams illustrating the experimental workflow and a putative signaling pathway for the anti-inflammatory action.

G cluster_0 Pre-treatment Phase cluster_1 Induction Phase cluster_2 Data Collection Phase Animal Acclimatization Animal Acclimatization Randomization into Groups Randomization into Groups Animal Acclimatization->Randomization into Groups Oral Administration Oral Administration (Vehicle, this compound, Ibuprofen) Randomization into Groups->Oral Administration Carrageenan Injection Sub-plantar Carrageenan Injection Oral Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) Carrageenan Injection->Paw Volume Measurement Data Analysis Calculation of Edema Inhibition Paw Volume Measurement->Data Analysis

Fig. 1: Experimental workflow for the in vivo validation of this compound.

G Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane Inflammatory Stimulus->Cell Membrane Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid COX Enzymes COX Enzymes Arachidonic Acid->COX Enzymes Prostaglandins Prostaglandins COX Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX Enzymes Inhibition

Fig. 2: Putative signaling pathway for the anti-inflammatory action of this compound.

Comparative Analysis Logic

The following diagram outlines the logical comparison between this compound and Ibuprofen based on key attributes for a potential anti-inflammatory drug candidate.

G Tataramide_B This compound Source: Natural Product (Datura stramonium) Mechanism: Putative COX Inhibitor Efficacy: Dose-dependent edema reduction (Hypothesized) Comparison Comparison Tataramide_B->Comparison Ibuprofen Ibuprofen Source: Synthetic Mechanism: Known COX Inhibitor Efficacy: Established edema reduction Ibuprofen->Comparison Conclusion This compound shows potential as a novel anti-inflammatory agent. Comparison->Conclusion Novelty vs. Established Standard

Fig. 3: Logical comparison of this compound and Ibuprofen.

References

Unraveling the Enigma of Tataramide B: A Call for Cross-Validation of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the currently available scientific literature reveals a significant gap in the understanding of Tataramide B's precise mechanism of action across different cell lines. While the compound is available from commercial suppliers, detailed experimental studies elucidating its biological activity, signaling pathways, and comparative efficacy are notably absent from public databases. This guide, therefore, serves not as a comparison of existing data, but as a framework for the necessary cross-validation studies required to characterize this potentially novel agent.

The pursuit of novel therapeutic agents is a cornerstone of drug discovery. This compound, a compound with a defined chemical structure, represents one such molecule with untapped potential. However, without rigorous scientific validation, its utility in research and medicine remains speculative. To bridge this knowledge gap, a systematic approach to elucidating and cross-validating its mechanism of action is paramount.

The Imperative for a Multi-Cell Line Approach

A fundamental principle in preclinical drug development is the assessment of a compound's activity across a diverse panel of cell lines. This approach is critical for several reasons:

  • Identifying On-Target vs. Off-Target Effects: Observing consistent effects across multiple, well-characterized cell lines strengthens the hypothesis that the compound is acting on a specific, intended molecular target.

  • Understanding Tissue-Specific Responses: Different cell lines, derived from various tissues and cancer types, possess unique genetic and proteomic landscapes. Cross-validation can reveal tissue-specific sensitivities or resistance mechanisms.

  • Elucidating the Molecular Pathway: By correlating the phenotypic responses (e.g., cell death, growth inhibition) with molecular changes in different cellular contexts, researchers can piece together the signaling pathways modulated by the compound.

A Proposed Roadmap for this compound Research

To comprehensively characterize this compound, a multi-pronged experimental strategy is proposed. This would involve a series of established assays to systematically probe its biological effects.

Phase 1: Initial Cytotoxicity Screening

The first step is to determine the cytotoxic or cytostatic potential of this compound across a panel of cancer cell lines from different origins (e.g., breast, lung, colon, leukemia).

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for 24, 48, and 72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each cell line at each time point.

Data Presentation:

The IC50 values should be compiled into a clear and concise table to allow for easy comparison of this compound's potency across different cell lines.

Cell LineTissue of OriginIC50 (µM) at 48h
MCF-7Breast CancerData to be determined
A549Lung CancerData to be determined
HCT116Colon CancerData to be determined
K562LeukemiaData to be determined
Phase 2: Elucidating the Mode of Cell Death

Once the cytotoxic effects are established, the next crucial step is to determine the mechanism by which this compound induces cell death. The two primary modes are apoptosis and autophagy.

Experimental Workflow for Determining Mode of Cell Death

cluster_0 This compound Treatment cluster_1 Cell Death Analysis A Cancer Cell Lines B Annexin V/PI Staining (Flow Cytometry) A->B Apoptosis Detection C Caspase-3/7 Activity Assay A->C Apoptosis Execution D Western Blot for PARP Cleavage A->D Apoptosis Marker E Western Blot for LC3-I/II Conversion A->E Autophagy Marker F p62/SQSTM1 Degradation Assay A->F Autophagic Flux

Caption: Experimental workflow for investigating the mode of cell death induced by this compound.

Detailed Methodologies:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase-3/7 Activity Assay: A luminometric or fluorometric assay to measure the activity of key executioner caspases in the apoptotic cascade.

  • Western Blotting: To detect the cleavage of PARP (a hallmark of apoptosis) and the conversion of LC3-I to LC3-II (a marker of autophagosome formation).

  • p62/SQSTM1 Degradation: Monitoring the degradation of this protein by western blot or immunofluorescence can indicate the completion of the autophagic process (autophagic flux).

Phase 3: Identifying the Modulated Signaling Pathways

The culmination of this research would be the identification of the specific signaling pathways affected by this compound. Based on the outcomes of the previous phases, researchers can form hypotheses and investigate relevant pathways.

Hypothetical Signaling Pathway Perturbation by this compound

cluster_0 Upstream Signaling cluster_1 Downstream Cascades cluster_2 Cellular Outcomes Tataramide_B This compound Target_Protein Putative Target (e.g., Kinase, Receptor) Tataramide_B->Target_Protein Pathway_A PI3K/Akt/mTOR Pathway Target_Protein->Pathway_A Inhibition/Activation Pathway_B MAPK/ERK Pathway Target_Protein->Pathway_B Inhibition/Activation Pathway_C NF-κB Pathway Target_Protein->Pathway_C Inhibition/Activation Apoptosis Apoptosis Pathway_A->Apoptosis Autophagy Autophagy Pathway_A->Autophagy Pathway_B->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Pathway_B->Cell_Cycle_Arrest Pathway_C->Apoptosis

Caption: A hypothetical model of signaling pathways potentially modulated by this compound.

Experimental Approaches:

  • Phospho-protein Arrays: To screen for changes in the phosphorylation status of a wide range of signaling proteins.

  • Western Blotting: To validate the findings from arrays and to examine the expression levels of key pathway components.

  • Use of Specific Inhibitors: To confirm the involvement of a particular pathway by combining this compound with known inhibitors of that pathway.

Conclusion and Future Directions

The scientific community currently lacks the necessary data to perform a comprehensive cross-validation of this compound's mechanism of action. The experimental framework outlined in this guide provides a clear and logical path forward for researchers to undertake the foundational studies required to characterize this compound. By systematically evaluating its effects across multiple cell lines and interrogating the underlying molecular mechanisms, the true therapeutic potential of this compound can be unveiled. This endeavor will not only contribute to the fundamental understanding of this novel molecule but also potentially pave the way for its development as a future therapeutic agent. The call to action is clear: it is time to move this compound from the chemical catalog to the forefront of biological investigation.

Comparative Analysis of Tataramide B and NSAIDs in Anti-Inflammatory Activity: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the anti-inflammatory activity of Tataramide B with known Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) cannot be provided at this time due to the absence of publicly available scientific literature and experimental data on this compound.

Extensive searches for "this compound" have not yielded any specific information regarding its chemical structure, biological activity, or mechanism of action. For a comprehensive comparison as requested, data on the following aspects of this compound would be essential:

  • In vitro studies: Data on the inhibition of key inflammatory enzymes such as Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), and the reduction of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).

  • In vivo studies: Results from animal models of inflammation (e.g., carrageenan-induced paw edema, collagen-induced arthritis) to assess its efficacy in reducing inflammation and pain.

  • Mechanism of action: Elucidation of the signaling pathways through which this compound exerts its potential anti-inflammatory effects.

Without this fundamental information, a scientifically sound comparison with well-characterized NSAIDs is not feasible.

A Framework for Future Comparison: How NSAIDs Work

Known NSAIDs, such as ibuprofen, naproxen, and celecoxib, primarily exert their anti-inflammatory effects by inhibiting the COX enzymes.[1][2] These enzymes are crucial for the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[1][3]

There are two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is involved in protective functions, such as maintaining the integrity of the stomach lining and regulating kidney blood flow.[1]

  • COX-2: This isoform is typically induced by inflammatory stimuli and is the primary target for reducing inflammation and pain.[1][4]

The varying selectivity of NSAIDs for COX-1 and COX-2 accounts for their different efficacy and side-effect profiles.[1][4] For instance, selective COX-2 inhibitors like celecoxib were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][5]

The Inflammatory Signaling Pathway Targeted by NSAIDs

The primary mechanism of action for NSAIDs involves the arachidonic acid cascade. When cellular injury or inflammation occurs, phospholipase A2 releases arachidonic acid from the cell membrane. The COX enzymes then convert arachidonic acid into prostaglandin H2, which is a precursor for various pro-inflammatory prostaglandins.[3] NSAIDs block this conversion, thereby reducing the production of these inflammatory mediators.

Below is a simplified representation of this signaling pathway.

Simplified NSAID Mechanism of Action Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimulus->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain NSAIDs NSAIDs NSAIDs->COX-1 / COX-2 Inhibition

Caption: Simplified diagram of the mechanism of action of NSAIDs.

Hypothetical Experimental Workflow for Comparison

Should data on this compound become available, a standard experimental workflow to compare its anti-inflammatory activity with a known NSAID (e.g., Ibuprofen) would involve the following steps.

Workflow for Comparing Anti-inflammatory Activity cluster_0 In Vitro Assays cluster_1 In Vivo Models COX Inhibition Assay COX Inhibition Assay Data Analysis & Comparison Data Analysis & Comparison COX Inhibition Assay->Data Analysis & Comparison Cytokine Production Assay Cytokine Production Assay Cytokine Production Assay->Data Analysis & Comparison Carrageenan-induced Paw Edema Carrageenan-induced Paw Edema Carrageenan-induced Paw Edema->Data Analysis & Comparison Animal Model of Chronic Inflammation Animal Model of Chronic Inflammation Animal Model of Chronic Inflammation->Data Analysis & Comparison

Caption: Experimental workflow for comparing anti-inflammatory agents.

This guide will be updated with a comprehensive comparison of this compound and known NSAIDs as soon as relevant scientific data becomes available. We encourage researchers with information on this compound to contribute to the scientific community to enable such comparative analyses.

References

A Head-to-Head Comparison of Tataramide B and Other Datura stramonium Lignans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Datura stramonium, commonly known as jimsonweed, is a plant rich in a variety of secondary metabolites, including a class of compounds known as lignans. Among these, Tataramide B has been identified, yet a direct comparative analysis of its biological activities against other specific lignans from the same plant is not extensively documented in publicly available scientific literature. This guide synthesizes the available data on the bioactivities of Datura stramonium extracts and fractions rich in phenolics and flavonoids, which would include lignans, and provides a comparative perspective with other well-characterized lignans to offer a valuable resource for researchers.

Comparative Analysis of Biological Activities

While specific quantitative data for isolated this compound from Datura stramonium is scarce, studies on the plant's extracts provide insights into the potential activities of its constituent lignans. The following tables summarize the reported antioxidant, anti-inflammatory, cytotoxic, and antiviral activities of Datura stramonium extracts and fractions. It is important to note that these activities are due to a mixture of compounds, including but not limited to lignans.

Table 1: Antioxidant Activity of Datura stramonium Extracts

Extract/FractionAssayIC50 (µg/mL)Reference
Methanolic Leaf ExtractDPPH Radical Scavenging39.48[1][2]
Methanolic Leaf ExtractSuperoxide Scavenging28.45[1][2]
Methanolic Leaf ExtractMetal Chelating26.45[1][2]
Methanolic Leaf ExtractABTS Radical Scavenging40.11[1]
Methanolic Leaf ExtractNitric Oxide Scavenging35.85[1]
Ethyl Acetate Leaf ExtractDPPH Radical Scavenging92.65[3]
Ethanolic Leaf ExtractDPPH Radical Scavenging106.15[3]
Hydromethanolic Seed ExtractDPPH Radical Scavenging11950[4]
Aqueous Leaf InfusionDPPH Radical Scavenging500[5]

Table 2: Anti-inflammatory Activity of Datura stramonium Extracts

Extract/FractionAssayIC50 (µg/mL)Reference
Flower ExtractNitric Oxide Production Inhibition (RAW 264.7 cells)26.98[6]
Seed ExtractNitric Oxide Production Inhibition (RAW 264.7 cells)96.04[6]
Leaf ExtractNitric Oxide Production Inhibition (RAW 264.7 cells)101.12[6]
Ethyl Acetate Leaf ExtractNitric Oxide Scavenging7.625[7]

Table 3: Cytotoxic Activity of Datura stramonium Extracts

Extract/FractionCell LineIC50 (µg/mL)Time (h)Reference
Ethanolic Leaf ExtractHeLa265.772[8]
Ethanolic Leaf ExtractMCF-7272.572[8]
Ethanolic Leaf ExtractBEAS-2B (healthy)62272[8]
Flower ExtractVero cells (CC50)240.54-[6]
Leaf ExtractVero cells (CC50)225.27-[6]
Seed ExtractVero cells (CC50)81.35-[6]

Table 4: Antiviral Activity of Datura Extracts

Extract/FractionVirusIC50 (mg/mL)Reference
Datura metel Fruit ExtractRabies Virus2.5[9]
Datura metel Seed ExtractRabies Virus1.25[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further research.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Preparation of Reagents: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The plant extract is dissolved in a suitable solvent to prepare various concentrations. Ascorbic acid is often used as a positive control.

  • Assay Procedure: A fixed volume of the DPPH solution is added to different concentrations of the plant extract. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the extract that scavenges 50% of the DPPH radicals, is then determined from a graph of scavenging activity versus extract concentration.[5]

Anti-inflammatory Activity Assay

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the plant extract for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production.

  • Measurement of Nitrite: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo dye. The absorbance is measured at approximately 540 nm.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from a dose-response curve.[6]

Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity and is used to measure cytotoxicity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) or normal cells are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of the plant extract and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for a few hours to allow formazan crystal formation.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the extract that causes 50% inhibition of cell growth, is determined from the dose-response curve.[8]

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are not yet elucidated, lignans, in general, are known to modulate several key cellular pathways.

Signaling_Pathways cluster_lignans Lignan Intervention cluster_pathways Modulated Signaling Pathways cluster_outcomes Cellular Outcomes Lignans Lignans NF-kB Pathway NF-kB Pathway Lignans->NF-kB Pathway Inhibition MAPK Pathway MAPK Pathway Lignans->MAPK Pathway Modulation PI3K/Akt Pathway PI3K/Akt Pathway Lignans->PI3K/Akt Pathway Modulation Nrf2 Pathway Nrf2 Pathway Lignans->Nrf2 Pathway Activation Inflammation Inflammation NF-kB Pathway->Inflammation Decreased Cell Proliferation Cell Proliferation MAPK Pathway->Cell Proliferation Modulated Apoptosis Apoptosis PI3K/Akt Pathway->Apoptosis Modulated Oxidative Stress Oxidative Stress Nrf2 Pathway->Oxidative Stress Decreased

Caption: General signaling pathways modulated by various lignans.

The experimental workflow for isolating and identifying bioactive lignans from Datura stramonium typically follows a multi-step process.

Experimental_Workflow Plant Material (Datura stramonium) Plant Material (Datura stramonium) Extraction (e.g., Maceration, Soxhlet) Extraction (e.g., Maceration, Soxhlet) Plant Material (Datura stramonium)->Extraction (e.g., Maceration, Soxhlet) Crude Extract Crude Extract Extraction (e.g., Maceration, Soxhlet)->Crude Extract Fractionation (e.g., Column Chromatography) Fractionation (e.g., Column Chromatography) Crude Extract->Fractionation (e.g., Column Chromatography) Fractions Fractions Fractionation (e.g., Column Chromatography)->Fractions Bioassay-Guided Isolation Bioassay-Guided Isolation Fractions->Bioassay-Guided Isolation Activity Screening Isolation of Pure Compounds (e.g., HPLC) Isolation of Pure Compounds (e.g., HPLC) Bioassay-Guided Isolation->Isolation of Pure Compounds (e.g., HPLC) Isolated Lignans (e.g., this compound) Isolated Lignans (e.g., this compound) Isolation of Pure Compounds (e.g., HPLC)->Isolated Lignans (e.g., this compound) Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Isolated Lignans (e.g., this compound)->Structural Elucidation (NMR, MS) Biological Activity Assays (e.g., Antioxidant, Cytotoxic) Biological Activity Assays (e.g., Antioxidant, Cytotoxic) Isolated Lignans (e.g., this compound)->Biological Activity Assays (e.g., Antioxidant, Cytotoxic) Compound Identification Compound Identification Structural Elucidation (NMR, MS)->Compound Identification Quantitative Data (IC50) Quantitative Data (IC50) Biological Activity Assays (e.g., Antioxidant, Cytotoxic)->Quantitative Data (IC50)

Caption: Workflow for lignan isolation and bioactivity testing.

Conclusion

While a direct, quantitative head-to-head comparison of this compound with other specific lignans from Datura stramonium is currently lacking in the scientific literature, the existing data on the plant's extracts suggest a promising area for further investigation. The antioxidant, anti-inflammatory, and cytotoxic properties observed in these extracts are likely attributable, at least in part, to their lignan content. Future research should focus on the isolation and individual bioactivity testing of this compound and other co-occurring lignans to fully elucidate their therapeutic potential and mechanisms of action. The experimental protocols and general signaling pathways outlined in this guide provide a foundational framework for such endeavors.

References

A Prospective Guide to the Structure-Activity Relationship of Tataramide B and its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no specific structure-activity relationship (SAR) studies for Tataramide B have been published in the peer-reviewed literature. This guide, therefore, presents a prospective analysis based on the known cytotoxic activities of structurally related lignans. The content herein is intended to provide a foundational framework for initiating and guiding future research into the therapeutic potential of this compound and its synthetic analogs.

Introduction

This compound, a lignan natural product, has been identified and cataloged (CAS 187655-56-7)[1][2][3][4][5]. While its biological activity has not been extensively characterized, the lignan scaffold is a well-established pharmacophore with a wide range of biological activities, including potent cytotoxic effects against various cancer cell lines[6][7][8]. This guide aims to bridge the current knowledge gap by proposing a hypothetical structure-activity relationship for this compound based on analogous cytotoxic lignans. Furthermore, we outline a comprehensive research plan, including synthetic strategies and detailed experimental protocols, to systematically evaluate this hypothesis and unlock the therapeutic potential of novel this compound analogs.

The Structure of this compound

The chemical structure of this compound is presented below. As a lignan, it is characterized by the coupling of two phenylpropanoid units.

Chemical Structure of this compound

Figure 1: Chemical Structure of this compound.

Proposed Structure-Activity Relationship of this compound

Based on SAR studies of other cytotoxic lignans, such as dihydroguaiaretic acid derivatives and arylnaphthalide lactones, several key structural features of this compound can be identified as potentially crucial for its biological activity[6][7][8].

  • The Phenylpropanoid Units: The nature and substitution pattern of the aromatic rings are likely to be critical determinants of cytotoxicity. Hydrophobic and specific electron-donating or -withdrawing groups on these rings can significantly influence activity[6][7].

  • The Amide Linkages: The amide bonds in this compound provide structural rigidity and potential hydrogen bonding interactions with biological targets. Modification of these linkages could impact both potency and metabolic stability.

  • Stereochemistry: The stereochemical configuration of the chiral centers in the this compound core is expected to play a significant role in its interaction with a specific biological target. It is common for different stereoisomers of lignans to exhibit vastly different biological activities[9][10].

Proposed Research Plan: Synthesis and Evaluation of this compound Analogs

To systematically investigate the SAR of this compound, a focused library of synthetic analogs should be prepared and evaluated.

Proposed Synthetic Analogs

The following table outlines a proposed set of initial analogs to probe the key structural features of this compound.

Analog SeriesRationale for ModificationProposed Modifications
A-Series (Aromatic Ring Analogs) To investigate the influence of aromatic substitution on cytotoxicity.- Analogs with varying substituents (e.g., fluoro, chloro, methyl, methoxy) on the phenyl rings. - Analogs where one or both phenyl rings are replaced with other aromatic systems (e.g., naphthyl, pyridyl).
B-Series (Amide Linkage Analogs) To assess the importance of the amide bonds for activity and stability.- Replacement of the amide bond with an ester, thioamide, or retro-amide. - N-methylation of the amide nitrogen to probe the role of the N-H hydrogen bond donor.
C-Series (Stereochemical Analogs) To determine the optimal stereochemistry for cytotoxic activity.- Synthesis of all possible stereoisomers of this compound. - Introduction of conformational constraints through cyclization.
Experimental Protocols

A convergent synthetic strategy is proposed, starting from commercially available substituted phenylacetic acids and tyramine derivatives. Standard peptide coupling conditions can be employed for the formation of the amide bonds. Chiral chromatography or asymmetric synthesis methodologies will be utilized to obtain stereochemically pure analogs.

Objective: To determine the cytotoxic potency of this compound and its synthetic analogs against a panel of human cancer cell lines.

Methodology: MTT Assay

  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (this compound and its analogs) are dissolved in DMSO to prepare stock solutions and then diluted to various concentrations in the cell culture medium. The cells are treated with these compounds for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Objective: To elucidate the molecular mechanism by which active this compound analogs induce cell death.

Methodology: Apoptosis and Cell Cycle Analysis

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Cells are treated with the active analog at its IC50 concentration for 24 hours.

    • Cells are harvested, washed, and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis (Propidium Iodide Staining):

    • Cells are treated with the active analog at its IC50 concentration for 24 hours.

    • Cells are harvested, fixed in ethanol, and stained with a solution containing PI and RNase A.

    • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

The quantitative data from the cytotoxicity screening of the proposed analogs would be summarized in a table for easy comparison.

CompoundModificationHeLa IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)
This compound Parent CompoundTBDTBDTBD
Analog A1 4-Fluoro on Phenyl RingTBDTBDTBD
Analog B1 Ester LinkageTBDTBDTBD
Analog C1 Enantiomer of this compoundTBDTBDTBD
...............

TBD: To Be Determined

Visualizations

Experimental Workflow

The overall workflow for the proposed research is depicted below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of Analogs purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Screening (MTT Assay) purification->cytotoxicity moa Mechanism of Action (Apoptosis, Cell Cycle) cytotoxicity->moa sar SAR Analysis moa->sar lead_opt Lead Optimization sar->lead_opt

Caption: Proposed experimental workflow for SAR studies of this compound.

Hypothetical Signaling Pathway

Based on the known mechanisms of other cytotoxic lignans, a potential signaling pathway that could be modulated by this compound and its analogs is the induction of apoptosis via the intrinsic mitochondrial pathway.

signaling_pathway Tataramide_B This compound Analog Mitochondrion Mitochondrion Tataramide_B->Mitochondrion induces stress Bcl2 Bcl-2 Family (Bax/Bak activation) Mitochondrion->Bcl2 Cytochrome_c Cytochrome c release Bcl2->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Safety Operating Guide

Prudent Disposal of Tataramide B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and laboratory personnel handling Tataramide B are advised to follow specific safety and disposal protocols due to the compound's origin and the absence of comprehensive safety data. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this research chemical.

This compound is a natural product isolated from Datura stramonium, a plant known to produce toxic tropane alkaloids. While a specific Safety Data Sheet (SDS) for this compound is not currently available, its origin necessitates that it be handled as a potentially hazardous substance.

Summary of Known Data

Due to the limited availability of specific data for this compound, a precautionary approach is essential. The following table summarizes the currently known information.

PropertyDataSource
CAS Number 187655-56-7Chemical Supplier Data
Chemical Formula C36H36N2O8Chemical Supplier Data
Source Datura stramoniumScientific Literature
Potential Hazards Assumed to be toxic due to its origin from a plant containing tropane alkaloids. Treat as a novel compound with unknown toxicity.[1][2][3][4]Inferred from Source

Experimental Protocols

Currently, no standardized experimental protocols for the specific disposal of this compound have been published. The following disposal procedure is based on best practices for handling novel research chemicals and compounds with unknown toxicity.[5][6][7][8]

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must wear appropriate PPE:

  • Standard laboratory coat

  • Nitrile gloves

  • ANSI Z87.1-compliant safety glasses or goggles.[6]

Waste Segregation and Storage

Proper segregation and storage of this compound waste are critical to prevent accidental exposure and environmental contamination.

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical waste.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard information (e.g., "Potentially Toxic").[7][8]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. Ensure it is kept closed except when adding waste. Store away from incompatible materials.

Disposal Procedure
  • Collection of Waste:

    • Solid Waste: Collect any solid this compound, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE in the designated hazardous waste container.

    • Liquid Waste: If this compound is in a solvent, collect the solution in a designated hazardous waste container for organic or aqueous waste, as appropriate. Do not mix with other waste streams unless compatibility is confirmed.

    • Empty Containers: Any container that held pure this compound should be considered hazardous waste and disposed of accordingly. For containers that held dilute solutions, triple-rinse with a suitable solvent, and collect the rinsate as hazardous waste.[5]

  • Requesting Disposal:

    • Once the waste container is full or has been in accumulation for the maximum allowable time per institutional policy, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.

    • Do not attempt to dispose of this compound down the sink or in the regular trash.[9][10]

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage & Disposal Don PPE Don PPE Prepare Labeled Waste Container Prepare Labeled Waste Container Don PPE->Prepare Labeled Waste Container Collect Solid Waste Collect Solid Waste Prepare Labeled Waste Container->Collect Solid Waste Collect Liquid Waste Collect Liquid Waste Prepare Labeled Waste Container->Collect Liquid Waste Collect Contaminated Items Collect Contaminated Items Prepare Labeled Waste Container->Collect Contaminated Items Store in Satellite Accumulation Area Store in Satellite Accumulation Area Collect Solid Waste->Store in Satellite Accumulation Area Collect Liquid Waste->Store in Satellite Accumulation Area Collect Contaminated Items->Store in Satellite Accumulation Area Request EHS Pickup Request EHS Pickup Store in Satellite Accumulation Area->Request EHS Pickup Proper Disposal by EHS Proper Disposal by EHS Request EHS Pickup->Proper Disposal by EHS

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Tataramide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, storage, and disposal of Tataramide B. Given the absence of a specific Safety Data Sheet (SDS), these guidelines are based on best practices for handling bioactive lignan compounds in a laboratory setting.

Compound Information and Properties

This compound is a lignan compound with the following characteristics:

PropertyValueSource
CAS Number 187655-56-7--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Formula C₃₆H₃₆N₂O₈--INVALID-LINK--[1]
Molecular Weight 624.69 g/mol --INVALID-LINK--[1]
Appearance Powder--INVALID-LINK--[1]
Purity ≥98%--INVALID-LINK--[1], --INVALID-LINK--[2]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone--INVALID-LINK--[1]
Storage Short term: 0°C; Long term: -20°C, desiccated--INVALID-LINK--[2]

Personal Protective Equipment (PPE) and Handling

Due to the bioactive nature of this compound and the lack of specific toxicity data, a cautious approach is mandatory. The following PPE and handling procedures are required:

PPESpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and splashes.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended when handling the powder.To avoid inhalation of fine particles.

Handling Procedure:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. If working with the solid form, use a chemical fume hood.

  • Weighing: When weighing the powder, do so in a fume hood to minimize inhalation risk.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Avoid Contact: Do not allow the solid or solutions to come into contact with skin, eyes, or clothing.[3]

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect unused solid this compound and any contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Collect all solutions containing this compound in a sealed, clearly labeled, and appropriate hazardous waste container (e.g., glass or compatible plastic for the solvent used).
Contaminated Labware Decontaminate glassware with an appropriate solvent. The solvent used for decontamination should be collected as hazardous liquid waste. Disposable labware should be discarded as solid hazardous waste.

Disposal Protocol:

  • Segregation: Do not mix this compound waste with other waste streams unless compatible.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company in accordance with local, state, and federal regulations.[3]

Hypothetical Signaling Pathway and Experimental Workflow

While the specific biological activity and mechanism of action for this compound are not well-documented in publicly available literature, many lignans are known to exhibit anti-cancer properties by influencing key cellular signaling pathways. Below is a hypothetical signaling pathway and a general experimental workflow to investigate the potential anti-cancer effects of this compound.

Hypothetical Signaling Pathway: Inhibition of a Pro-Survival Pathway in Cancer Cells

This diagram illustrates a potential mechanism where this compound inhibits the PI3K/Akt/mTOR signaling pathway, a pathway often dysregulated in cancer, leading to decreased cell proliferation and survival.[4]

TataramideB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Proliferation_Survival Cell Proliferation & Survival mTOR->Cell_Proliferation_Survival Promotes Tataramide_B This compound Tataramide_B->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Workflow: Investigating Cytotoxicity in a Cancer Cell Line

This workflow outlines the steps to assess the cytotoxic effects of this compound on a cancer cell line, such as a triple-negative breast cancer (TNBC) cell line.[4]

Experimental_Workflow Cell_Culture 1. Culture TNBC Cells Treatment 3. Treat Cells with Varying Concentrations of this compound Cell_Culture->Treatment Compound_Prep 2. Prepare this compound Stock Solution (in DMSO) Compound_Prep->Treatment Incubation 4. Incubate for 24-72 hours Treatment->Incubation Viability_Assay 5. Perform Cell Viability Assay (e.g., MTT, XTT) Incubation->Viability_Assay Data_Analysis 6. Analyze Data to Determine IC50 Value Viability_Assay->Data_Analysis

Caption: Workflow for determining the IC50 of this compound in cancer cells.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol provides a detailed methodology for assessing the effect of this compound on the viability of a selected cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • Selected cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment) and a negative control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tataramide B
Reactant of Route 2
Reactant of Route 2
Tataramide B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.